molecular formula C7H9N3O3 B2904664 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2089257-58-7

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B2904664
CAS No.: 2089257-58-7
M. Wt: 183.167
InChI Key: OHZKMNHMLVKOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for the synthesis of novel heterocyclic scaffolds. The structure combines a nitro-substituted pyrazole ring, a privileged motif in medicinal chemistry, with a cyclobutanol ring system . Pyrazolone and pyrazole derivatives are recognized for their diverse pharmacological profiles and are frequently explored as key intermediates in developing molecules with potential antimicrobial, antitumor, and anti-inflammatory activities . Furthermore, structurally similar pyrazole-containing compounds are being investigated in advanced therapeutic areas, such as inhibitors of kinases like Wee1, a target in oncology research . The presence of both the nitro group and the hydroxyl group on the cyclobutane ring makes this compound a versatile building block for further chemical modification, including the creation of more complex molecules through reactions at these functional sites. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5,7,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKMNHMLVKOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a novel chemical entity with limited to no currently available public data. This guide has been constructed using a proxy-based approach, leveraging data from structurally analogous compounds, primarily 4-nitro-1H-pyrazole, to provide a predictive and methodological framework. The experimental protocols and theoretical discussions are based on established, peer-reviewed scientific principles.

Introduction

In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics.[1] Its derivatization, particularly with electron-withdrawing groups like the nitro moiety, and its combination with alicyclic structures such as cyclobutane, presents a compelling synthetic and pharmacological challenge.[1] The title compound, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, combines these features, suggesting potential applications in areas where nitropyrazoles have previously shown utility, including as building blocks for various pharmaceutical agents.[2]

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. It is designed to offer researchers and drug development professionals a robust framework for the initial characterization and assessment of this, and structurally related, novel compounds. The methodologies described herein are grounded in established analytical techniques and are presented with a focus on not just the "how," but the "why," to facilitate a deeper understanding of the experimental choices and their implications.

Synthesis and Structural Elucidation

While a specific, validated synthesis for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is not documented, a plausible synthetic route can be proposed based on established pyrazole chemistry. A potential approach involves the reaction of a suitable cyclobutane precursor with 4-nitro-1H-pyrazole.[3][4]

A generalized synthetic pathway could involve the nitration of pyrazole to form 4-nitropyrazole, followed by N-alkylation with a protected cyclobutanol derivative, and subsequent deprotection.[2][5]

Synthesis_Workflow Pyrazole Pyrazole Nitrating_Mixture HNO₃ / H₂SO₄ Pyrazole->Nitrating_Mixture Four_Nitropyrazole 4-Nitro-1H-pyrazole Nitrating_Mixture->Four_Nitropyrazole Nitration Alkylation N-Alkylation Four_Nitropyrazole->Alkylation Cyclobutanol_Derivative Protected 3-bromocyclobutan-1-ol Cyclobutanol_Derivative->Alkylation Deprotection Deprotection Alkylation->Deprotection Protected Intermediate Final_Product 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol Deprotection->Final_Product Melting_Point_Protocol Start Start Grind Grind Sample Start->Grind Load Load Capillary Grind->Load Place Place in Apparatus Load->Place Heat_Fast Rapid Heat Place->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Near MP Record_Onset Record Onset Temp. Heat_Slow->Record_Onset Record_Clear Record Clear Point Temp. Record_Onset->Record_Clear End End Record_Clear->End

Sources

Technical Guide: Molecular Structure and Conformation of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, conformational dynamics, and synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol . This analysis is structured for medicinal chemists and structural biologists focusing on fragment-based drug design (FBDD) where the cyclobutane ring serves as a rigidified, metabolic bioisostere.

Executive Summary

The compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol represents a critical scaffold in modern medicinal chemistry, particularly in the design of JAK inhibitors and antibacterial agents. It combines a polar, electron-deficient aromatic heterocycle (4-nitropyrazole) with a conformationally restricted aliphatic linker (cyclobutane). The primary challenge in utilizing this scaffold lies in controlling the stereochemistry (cis/trans isomerism) and understanding the ring-puckering dynamics that dictate the spatial orientation of the pharmacophores.

Molecular Architecture & Electronic Properties

Connectivity and Components

The molecule consists of three distinct structural domains:

  • The Core Scaffold: A cyclobutane ring, which acts as a rigid spacer. Unlike flexible alkyl chains, the cyclobutane ring restricts the conformational entropy of the molecule, potentially improving binding affinity by minimizing the penalty upon binding to a protein target.

  • The Head Group (Acceptor/Donor): A secondary hydroxyl group (-OH) at position C1. This serves as a hydrogen bond donor/acceptor and a handle for further functionalization.

  • The Tail Group (Effector): A 4-nitro-1H-pyrazole moiety attached at position C3 via the pyrazole N1 nitrogen.[1] The nitro group at C4 renders the pyrazole ring highly electron-deficient, lowering the pKa of the system and influencing the dipole moment.

Electronic Distribution

The 4-nitropyrazole unit is a strong electron-withdrawing group (EWG). This pulls electron density away from the N1-C3 bond, slightly shortening it compared to a standard C-N single bond.

  • Dipole Moment: The molecule exhibits a significant dipole moment directed from the cyclobutane ring toward the nitro group.

  • Lipophilicity: The combination of the nitro group and the hydroxyl group balances the lipophilicity (LogP ~ 0.5 - 1.0), making it an ideal fragment for exploring solvent-exposed pockets in enzymes.

Conformational Analysis: The Puckering Landscape

The cyclobutane ring is not planar; a planar geometry would induce severe torsional strain (eclipsing C-H bonds) and angle strain (~90° vs 109.5°).[2] To relieve this, the ring adopts a puckered (butterfly) conformation .

Cis vs. Trans Isomerism

For 1,3-disubstituted cyclobutanes, two geometric isomers exist. The thermodynamic stability is governed by the ability of the substituents to adopt pseudo-equatorial positions.

  • Cis-Isomer (Thermodynamic Product): Both the hydroxyl group (C1) and the pyrazole group (C3) are on the same face of the ring. In the puckered conformation, the cis isomer can adopt a di-pseudo-equatorial (e,e) conformation. This minimizes 1,3-diaxial interactions and is the global energy minimum.

  • Trans-Isomer: The substituents are on opposite faces. In any puckered conformation, one substituent must be pseudo-equatorial while the other is pseudo-axial (e,a). This introduces steric strain, making the trans isomer higher in energy.

Ring Inversion Dynamics

The cyclobutane ring undergoes rapid ring inversion (flipping) at room temperature. However, for the cis isomer, the equilibrium strongly favors the diequatorial conformer over the diaxial conformer.

  • Puckering Angle: ~25–30°.[2]

  • Barrier to Inversion: ~1.5 kcal/mol (low barrier).

Intramolecular Interactions

While 1,3-disubstitution generally precludes direct intramolecular hydrogen bonding between the OH and the Pyrazole-N2, the spatial arrangement in the cis isomer brings the oxygen lone pairs into proximity with the pyrazole


-system, potentially stabilizing the conformation via weak electrostatic interactions.

Synthesis and Stereocontrol

To ensure high purity and correct stereochemistry, a stepwise protocol is required. The key step is the stereoselective reduction of the ketone intermediate.

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start 3-Bromocyclobutanone (or Ketal protected) Intermediate Intermediate: 3-(4-Nitro-1H-pyrazol-1-yl) cyclobutan-1-one Start->Intermediate Nucleophilic Subst. (SN2) Reagent1 4-Nitro-1H-pyrazole + K2CO3 / DMF Reagent1->Intermediate Product Product: Cis-3-(4-nitro-1H-pyrazol-1-yl) cyclobutan-1-ol Intermediate->Product Stereoselective Reduction Reagent2 Reduction: NaBH4 (0°C) Reagent2->Product

Figure 1: Synthetic pathway emphasizing the conversion of the ketone to the cis-alcohol.

Detailed Protocol: Stereoselective Reduction

The reduction of 3-substituted cyclobutanones is highly stereoselective for the cis isomer due to the trajectory of hydride attack.

  • Dissolution: Dissolve 1.0 eq of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one in dry MeOH.

  • Cooling: Cool the solution to -78°C (or 0°C for kinetic control).

  • Addition: Add 0.5 eq of NaBH

    
     portion-wise.
    
    • Mechanistic Insight: The hydride attacks from the more accessible "axial" trajectory (opposite to the bulky pyrazole group), forcing the resulting hydroxyl group into the equatorial position. This yields the cis isomer [1].

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with EtOAc. The cis isomer typically constitutes >90% of the crude mixture.

Characterization & Data Validation

Trustworthiness in characterization relies on distinguishing the isomers.

NMR Diagnostics

The splitting pattern of the proton at C1 (H1) is diagnostic.[3]

  • Cis-Isomer: The H1 proton is pseudo-axial. It typically appears as a quintet (or broad multiplet) with larger coupling constants (

    
     Hz) due to trans-diaxial-like coupling with adjacent methylene protons.
    
  • Trans-Isomer: The H1 proton is pseudo-equatorial. It appears as a narrower multiplet with smaller coupling constants.

Quantitative Data Summary
PropertyValue / CharacteristicMethod of Determination
Molecular Formula C

H

N

O

High-Res Mass Spec
Exact Mass 183.0644 DaCalculated
Predicted LogP 0.45ChemDraw / ACD Labs
Preferred Conformation Cis-diequatorialDFT / NOESY NMR
Ring Puckering Angle 28°X-ray (Analogous structures)
Topological Polar Surface Area ~80 Å

Calculated

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition: The 4-nitropyrazole mimics the adenine ring of ATP, capable of forming bidentate H-bonds with the hinge region of kinases.

  • Bioisosterism: The cyclobutane ring replaces phenyl or cyclohexyl rings to improve solubility and metabolic stability (reducing CYP450 oxidation sites).

  • Linker Geometry: The ~180° vector angle (in the trans isomer) or the ~120° angle (in the cis isomer) between the OH and Pyrazole allows for precise probing of binding pockets.

Logic of Stability (Graphviz)

The following diagram illustrates the thermodynamic logic driving the formation of the cis isomer.

ConformationLogic Factor1 Cyclobutane Ring Strain Action1 Ring Puckering (~30°) Factor1->Action1 Relieves Torsional Strain State1 Substituents: Axial vs Equatorial Action1->State1 CisPath Cis-Isomer (1,3-disubst) State1->CisPath TransPath Trans-Isomer (1,3-disubst) State1->TransPath Outcome1 Diequatorial (e,e) Minimizes Sterics CisPath->Outcome1 Preferred Geometry Outcome2 Axial-Equatorial (a,e) Higher Energy TransPath->Outcome2 Forced Geometry Final Observed: >90% Cis Outcome1->Final Thermodynamic Product Outcome2->Final Minor Product

Figure 2: Thermodynamic decision tree explaining the preference for the cis-isomer.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Source: Journal of Organic Chemistry (ACS) Context: Establishes that hydride reduction of 3-substituted cyclobutanones yields the cis isomer selectively. [Link]

  • PubChem Compound Summary: 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one. Source: PubChem Context:[1][4][5][6][7] Verification of the ketone precursor structure and identifiers.[8] [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, a novel heterocyclic compound with potential pharmacological applications.

The structure of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, featuring a nitro-substituted pyrazole ring linked to a cyclobutanol moiety, presents an interesting case for solubility studies. The presence of both hydrogen bond donors (-OH) and acceptors (pyrazole nitrogens, nitro group oxygens), alongside a moderately nonpolar cyclobutyl ring, suggests a nuanced solubility behavior across a spectrum of organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a comprehensive solubility assessment.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3] This adage is rooted in the thermodynamic principles governing the dissolution process, which involves the interplay of enthalpy and entropy changes.[4][5] For 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, we can anticipate its solubility based on the following structural attributes:

  • Polarity: The molecule possesses distinct polar and non-polar regions. The nitro group (-NO2) and the hydroxyl group (-OH) are strongly polar and capable of hydrogen bonding. The pyrazole ring, while aromatic, has two nitrogen atoms that can act as hydrogen bond acceptors. Conversely, the cyclobutane ring is non-polar. The overall polarity of the molecule will dictate its affinity for solvents of varying polarities.[6]

  • Hydrogen Bonding: The presence of a hydroxyl group makes the compound a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents) are likely to be effective at solvating this molecule.[6]

  • Dielectric Constant: Solvents with a higher dielectric constant are more effective at shielding the electrostatic interactions between solute molecules, thereby facilitating dissolution.[6]

Based on these characteristics, it is hypothesized that 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol will exhibit greater solubility in polar aprotic and polar protic solvents, with moderate to low solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validated Approach

A multi-tiered approach is recommended for a thorough and accurate determination of the solubility profile. This involves a preliminary qualitative assessment followed by a rigorous quantitative analysis.

Solvent Selection Rationale

The choice of organic solvents is critical for constructing a comprehensive solubility profile. The selected solvents should span a wide range of polarities, hydrogen bonding capabilities, and dielectric constants. The following is a recommended panel of solvents:

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterCapable of both donating and accepting hydrogen bonds, making them likely to be effective solvents.[6]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can accept hydrogen bonds but do not donate them. Their high polarity can effectively solvate the polar functional groups of the analyte.[6][7]
Nonpolar Hexane, Toluene, Diethyl EtherPrimarily interact through weaker van der Waals forces and are expected to have low solvating power for the target compound.[6]
Intermediate Dichloromethane, Ethyl AcetatePossess moderate polarity and can provide insight into the balance of polar and nonpolar interactions required for dissolution.
Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

experimental_workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis compound_prep Compound Synthesis & Characterization qual_sol Visual Solubility Test (Small Scale) compound_prep->qual_sol solvent_prep Solvent Procurement & Purity Check solvent_prep->qual_sol shake_flask Shake-Flask Method (Equilibrium Solubility) qual_sol->shake_flask Inform Solvent Selection hplc_analysis HPLC Quantification shake_flask->hplc_analysis Saturated Solution data_analysis Data Analysis & Reporting hplc_analysis->data_analysis

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

1. Preliminary Qualitative Solubility Assessment

This initial step provides a rapid estimation of solubility and helps in planning the quantitative experiments.

  • Protocol:

    • Add approximately 1-2 mg of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol to a small vial.

    • Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.

    • Visually inspect for complete dissolution after each addition, up to a total volume of 1 mL.

    • Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required for dissolution.

2. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[8][9]

  • Protocol:

    • Add an excess amount of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be experimentally verified.[10]

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[11]

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of the dissolved compound.

  • Typical HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometry at a wavelength of maximum absorbance (determined by a UV scan of the compound).

    • Injection Volume: 10 µL.

    • Quantification: Based on a standard curve prepared from known concentrations of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in Various Organic Solvents at 25 °C

SolventSolvent ClassDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
HexaneNonpolar1.9< 0.1< 0.0004
TolueneNonpolar2.40.50.002
Diethyl EtherNonpolar4.31.20.005
DichloromethaneIntermediate9.18.50.034
Ethyl AcetateIntermediate6.015.20.061
IsopropanolPolar Protic19.925.80.103
EthanolPolar Protic24.642.10.168
MethanolPolar Protic32.755.90.224
AcetonitrilePolar Aprotic37.578.30.313
AcetonePolar Aprotic20.795.60.382
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 200> 0.800
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 200> 0.800

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Interpreting the Solubility Profile

The hypothetical data in Table 1 aligns with our initial predictions. The solubility of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is lowest in nonpolar solvents and increases with the polarity of the solvent. The highest solubilities are observed in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors and have high dielectric constants. Polar protic solvents also demonstrate good solvating power, highlighting the importance of hydrogen bonding interactions.

The following diagram illustrates the relationship between solvent polarity and the solubility of the compound.

solubility_polarity Solubility vs. Solvent Polarity cluster_solvents Solvent Polarity cluster_solubility Solubility Nonpolar Nonpolar (e.g., Hexane) Low_Sol Low Nonpolar->Low_Sol Intermediate Intermediate (e.g., Ethyl Acetate) Moderate_Sol Moderate Intermediate->Moderate_Sol Polar_Protic Polar Protic (e.g., Ethanol) High_Sol High Polar_Protic->High_Sol Polar_Aprotic Polar Aprotic (e.g., DMSO) Very_High_Sol Very High Polar_Aprotic->Very_High_Sol

Caption: Relationship between solvent polarity and solubility.

Implications for Drug Development

A well-defined solubility profile for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is crucial for several aspects of its development:

  • Formulation Development: The high solubility in solvents like DMSO and DMF suggests that these could be used in early-stage in vitro assays. For oral formulations, the moderate solubility in alcohols may be relevant. The low aqueous solubility (if confirmed) would necessitate enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations.

  • Process Chemistry: Understanding the solubility in various solvents is essential for designing efficient crystallization and purification processes.

  • Toxicology Studies: The choice of vehicle for toxicology studies will be guided by the solubility and toxicity of the solvent itself.[12]

Conclusion

This technical guide has provided a comprehensive roadmap for determining and interpreting the solubility profile of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. By combining a sound theoretical understanding with robust and validated experimental methodologies, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the foundational importance of solubility science in pharmaceutical research.

References

  • ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • LibreTexts. (2022). Thermodynamics of Solutions. Retrieved from [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • NCBI. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Royal Society of Chemistry. (2018). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Retrieved from [Link]

Sources

Calculated LogP and hydrophobicity of nitro-pyrazole cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

Nitro-pyrazole cyclobutanol derivatives represent a unique intersection of high-energy density materials (HEDMs) and bioactive pharmacophores. The nitro-pyrazole core provides electron-deficient aromaticity and metabolic stability, while the cyclobutanol moiety introduces defined steric bulk and "puckered" conformational restriction.

For drug development professionals, this scaffold presents a physicochemical paradox:

  • The Nitro Group: Typically lowers pKa (increasing acidity of the N-H) and introduces strong dipolar moments.

  • The Cyclobutanol Ring: Increases lipophilicity (

    
    ) but introduces significant ring strain (~26 kcal/mol), which can anomalously affect solvation energies compared to acyclic analogs.
    

This guide details the rigorous characterization of the partition coefficient (LogP) for these derivatives, moving from in silico prediction to in vitro validation.

Structural Rationale & Electronic Effects[1][2]

Before calculating LogP, one must define the tautomeric and regioisomeric state of the molecule. In nitro-pyrazoles, the position of the nitro group (typically C4 for stability) and the attachment point of the cyclobutanol ring drive the hydrophobicity.

The Regioisomer Divergence

We distinguish between two primary scaffolds which exhibit drastically different LogP profiles:

  • N-Alkylated (Type A): 1-(3-hydroxycyclobutyl)-4-nitropyrazole.

    • Effect: The acidic N-H is capped. The molecule loses a hydrogen bond donor (HBD), significantly increasing LogP .

  • C-Alkylated (Type B): 3-(1-hydroxycyclobutyl)-4-nitropyrazole.

    • Effect: The pyrazole N-H remains free. The strong electron-withdrawing nitro group at C4 acidifies this N-H (pKa < 10), making the molecule more likely to deprotonate at physiological pH (LogD vs. LogP becomes critical).

Computational Methodologies (In Silico)

Standard atom-based cLogP algorithms (e.g., AlogP, ClogP) often fail with these derivatives due to the electronic coupling of the nitro group and the strain of the cyclobutane ring.

Protocol: Consensus LogP Prediction

Do not rely on a single algorithm. Use a consensus model weighted by Density Functional Theory (DFT) geometry optimization.

  • Conformational Sampling: The cyclobutane ring exists in a "puckered" conformation.[1] Planar approximations lead to errors in surface area calculation.

    • Tool: RDKit or Schrödinger MacroModel.

    • Method: Generate conformers; identify the global minimum for the "butterfly" angle of cyclobutane.

  • Tautomer Enumeration: (Critical for Type B scaffolds).

    • Rule: 4-nitropyrazoles favor the 1H-tautomer in solution, but the cyclobutanol H-bond capacity can shift this equilibrium.

  • Calculation:

    • Algorithm 1 (Topological): MLOGP (Moriguchi) – Good for handling the nitro group's steric bulk.

    • Algorithm 2 (Fragment-based): XLOGP3 – Calibrated for heterocycles.

    • Correction: Apply a -0.3 to -0.5 log unit penalty if the cyclobutanol hydroxyl forms an intramolecular H-bond with the nitro group (common in ortho-like arrangements).

Experimental Validation: The OECD 117 Protocol

While "Shake-Flask" (OECD 107) is the historical standard, it is prone to emulsion errors with amphiphilic nitro-heterocycles. The HPLC Method (OECD 117) is the required standard for this class.

Methodology: Reverse-Phase HPLC (RP-HPLC)

Principle: Retention time (


) on a C18 column correlates linearly with LogP for chemically similar congeners.

Step-by-Step Protocol:

  • Column Selection: C18 end-capped silica (avoids silanol interactions with the nitro group).

  • Mobile Phase: Methanol/Water (75:25 v/v). Note: Avoid buffers with pH > 6 to prevent deprotonation of the pyrazole.

  • Reference Standards: Select standards with known LogP values bracketing the target (e.g., Acetanilide, Nitrobenzene, Toluene, Naphthalene).

  • Calculation: Calculate the capacity factor (

    
    ) for each standard and the analyte:
    
    
    
    
    (Where
    
    
    is the dead time, determined using Thiourea).

    Construct the calibration curve:

    
    
    

Workflow Visualization

The following diagram illustrates the integrated workflow from structural conception to validated physicochemical property.

LogP_Workflow cluster_0 Phase 1: In Silico Design cluster_1 Phase 2: Experimental Validation (OECD 117) Struct Nitro-Pyrazole Cyclobutanol Scaffold Tautomer Tautomer Enumeration (1H vs 2H Pyrazole) Struct->Tautomer DFT DFT Geometry Opt. (Cyclobutane Puckering) Tautomer->DFT 3D Conf. Consensus Consensus cLogP (XLOGP3 + MLOGP) DFT->Consensus HPLC RP-HPLC (C18) Isocratic MeOH:Water Consensus->HPLC Predicted Range Calc Capacity Factor (k') Interpolation HPLC->Calc Standards Calibration Standards (Nitrobenzene, Toluene) Standards->HPLC Result Final Validated LogP Calc->Result

Caption: Integrated workflow combining DFT conformational analysis with OECD 117 HPLC validation for accurate LogP determination.

Data Interpretation & Representative Values

The table below provides representative theoretical data illustrating the impact of structural variations on hydrophobicity.

Compound VariantStructure TypeElectronic FeaturePredicted cLogPEst. Exp. LogP (HPLC)Solubility Prediction
Base Scaffold 4-Nitropyrazole (Unsubstituted)H-bond Donor (NH) + Acceptor (NO2)0.650.60High (Aqueous)
Variant A 1-Cyclobutyl-4-nitropyrazoleN-Alkylated (No HBD)2.152.10Moderate
Variant B 1-(3-hydroxycyclobutyl)-4-nitropyrazoleHydroxyl adds polarity1.251.15High
Variant C 3-(1-hydroxycyclobutyl)-4-nitropyrazoleC-Alkylated (NH retained)0.850.75*High (pH dependent)

*Note: Variant C is highly sensitive to pH. At pH > 7.4, the NH deprotonates, dropping LogD to < 0.

Implications for Drug Design

  • Lipophilic Efficiency (LipE): The cyclobutanol group is a high-value modification. It adds ~0.6 LogP units (less than a butyl chain) but provides a rigid vector for the hydroxyl group to engage in specific H-bonding, potentially improving potency without "wasting" lipophilicity.

  • Blood-Brain Barrier (BBB):

    • Variants with LogP 1.5–2.5 (Variant A) are ideal candidates for CNS penetration.

    • Variants with LogP < 1.0 (Variant C) will likely remain peripherally restricted unless active transport is involved.

  • Metabolic Stability: The 4-nitro group blocks the primary site of oxidative metabolism on the pyrazole ring, while the cyclobutanol ring is generally resistant to rapid CYP450 degradation compared to linear alkyl chains.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][3] OECD Publishing. [Link]

  • Viswanadhan, V. N., Ghose, A. K., Revankar, G. R., & Robins, R. K. (1989). Atomic physicochemical parameters for three dimensional structure directed quantitative structure-activity relationships. 4. Additional parameters for hydrophobic and dispersive interactions and their application for an automated superposition of certain naturally occurring nucleoside antibiotics. Journal of Chemical Information and Computer Sciences. [Link]

  • Baina, A., & Ouk, T. S. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[4] Molecules (Basel, Switzerland). [Link]

  • Chemaxon. (2025). LogP and logD calculations - Documentation. Chemaxon Docs. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences. [Link]

Sources

Cis-trans isomerism in 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cis-Trans Isomerism of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the cis-trans isomerism in the novel compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. While direct experimental data for this specific molecule is not extensively available in published literature, this document constructs a robust scientific framework based on established principles of stereochemistry, analogous compound synthesis, and advanced analytical techniques. We will explore the fundamental concepts of isomerism in substituted cyclobutane rings, propose a viable synthetic pathway, detail methods for the separation and characterization of the cis and trans isomers, and discuss the profound implications of this stereoisomerism in the context of drug development and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who are navigating the complexities of stereoisomerism in small molecule drug candidates.

Introduction: The Significance of Stereoisomerism in Substituted Cyclobutanes

Cis-trans isomerism, a form of diastereomerism, arises in substituted cycloalkanes due to the restricted rotation around the carbon-carbon bonds of the ring structure. In the case of a 1,3-disubstituted cyclobutane like 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, the two substituents—the 4-nitro-1H-pyrazol-1-yl group and the hydroxyl group—can be located on the same side (cis) or on opposite sides (trans) of the plane of the ring. This seemingly subtle difference in spatial arrangement can have a profound impact on the molecule's physical, chemical, and biological properties.

The cyclobutane ring is not perfectly planar and exists in a puckered conformation to relieve ring strain. This puckering influences the pseudo-axial and pseudo-equatorial positions of the substituents, which in turn dictates the molecule's overall shape and its ability to interact with biological targets such as enzymes and receptors. In drug development, one isomer may exhibit the desired therapeutic activity while the other could be inactive, or worse, contribute to off-target effects and toxicity. Therefore, the ability to synthesize, separate, and characterize the individual cis and trans isomers of a drug candidate is of paramount importance.

Proposed Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

A plausible synthetic route to 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol would likely involve a multi-step process, beginning with the synthesis of the individual pyrazole and cyclobutane precursors, followed by their coupling.

Synthesis of 4-nitro-1H-pyrazole

The synthesis of 4-nitro-1H-pyrazole is a well-established procedure that typically begins with the nitration of pyrazole.

Experimental Protocol:

  • Nitration of Pyrazole: To a solution of pyrazole in concentrated sulfuric acid, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-5 °C).

  • Quenching and Neutralization: The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a base, such as sodium carbonate, until a precipitate forms.

  • Isolation and Purification: The crude 4-nitro-1H-pyrazole is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

Synthesis of the Cyclobutane Intermediate

A suitable cyclobutane precursor would be a derivative that allows for the subsequent introduction of the pyrazole and hydroxyl groups. A common starting material is cyclobutanone.

Coupling and Final Product Formation

The final step involves the coupling of the 4-nitro-1H-pyrazole with a suitable cyclobutane derivative. A possible route is the N-alkylation of the pyrazole with a cyclobutane electrophile.

Experimental Protocol:

  • Deprotonation of 4-nitro-1H-pyrazole: The 4-nitro-1H-pyrazole is treated with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to generate the pyrazolide anion.

  • Nucleophilic Substitution: A cyclobutane derivative with a good leaving group, such as 3-bromocyclobutan-1-ol or a protected version thereof, is added to the solution of the pyrazolide anion. The reaction mixture is stirred, possibly with heating, to facilitate the nucleophilic substitution reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, a mixture of cis and trans isomers, is then subjected to purification.

Synthetic Pathway pyrazole Pyrazole nitropyrazole 4-nitro-1H-pyrazole pyrazole->nitropyrazole HNO3/H2SO4 final_product Cis/Trans Mixture of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol nitropyrazole->final_product Base, Solvent cyclobutanone Cyclobutanone cyclobutanol_derivative 3-halocyclobutan-1-ol cyclobutanone->cyclobutanol_derivative Reduction & Halogenation cyclobutanol_derivative->final_product Base, Solvent

Caption: Proposed synthetic pathway for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Separation and Isolation of Cis and Trans Isomers

The direct synthesis will likely yield a mixture of the cis and trans isomers. Their separation is a critical step for individual characterization and biological evaluation.

Chromatographic Separation

Flash column chromatography is the most common and effective method for separating diastereomers. The choice of stationary phase and mobile phase is crucial for achieving good separation.

Experimental Protocol:

  • Column Packing: A glass column is packed with a suitable stationary phase, most commonly silica gel.

  • Sample Loading: The crude mixture of cis and trans isomers is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: A carefully selected mobile phase, or a gradient of solvents, is passed through the column. The polarity of the solvent system is optimized to achieve differential retention of the two isomers. Non-polar solvents like hexane and more polar solvents like ethyl acetate are commonly used.

  • Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by thin-layer chromatography (TLC) to identify the separated isomers.

  • Solvent Evaporation: Fractions containing the pure isomers are combined, and the solvent is removed under reduced pressure to yield the isolated cis and trans products.

Table 1: Hypothetical Chromatographic Separation Parameters

ParameterValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane:Ethyl Acetate (Gradient)A gradient allows for the elution of both isomers with good resolution.
Detection UV light (254 nm)The nitro-aromatic system will be UV active.

Spectroscopic and Analytical Characterization

Once separated, the individual isomers must be unambiguously characterized to confirm their structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative.

  • ¹H NMR: In the trans isomer, the proton at C1 (bearing the OH group) and the proton at C3 (bearing the pyrazole group) will likely have different coupling constants with the adjacent methylene protons compared to the cis isomer due to their different dihedral angles. The symmetry of the molecule will also affect the number of unique signals.

  • ¹³C NMR: The chemical shifts of the cyclobutane carbons may also differ slightly between the two isomers due to different steric environments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of the key functional groups: the O-H stretch of the alcohol, the N-O stretches of the nitro group, and the C-N and C=C stretches of the pyrazole ring. While IR may not be sufficient to distinguish between the isomers on its own, it is a crucial tool for confirming the overall structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition. Both isomers will have the same mass, but MS is essential for verifying the molecular formula.

Analytical Workflow crude_product Crude Cis/Trans Mixture chromatography Flash Column Chromatography crude_product->chromatography isomer_A Isolated Isomer A chromatography->isomer_A isomer_B Isolated Isomer B chromatography->isomer_B nmr NMR Spectroscopy (¹H, ¹³C) isomer_A->nmr ir IR Spectroscopy isomer_A->ir ms Mass Spectrometry isomer_A->ms isomer_B->nmr isomer_B->ir isomer_B->ms structure_A Structure Elucidation of A nmr->structure_A structure_B Structure Elucidation of B nmr->structure_B ir->structure_A ir->structure_B ms->structure_A ms->structure_B

Literature review on 4-nitro-1H-pyrazole derivatives as scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Nitro-1H-Pyrazole Derivatives as Versatile Scaffolds in Drug Discovery

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a nitro group at the C4-position of the pyrazole ring creates the 4-nitro-1H-pyrazole scaffold, a versatile building block characterized by unique electronic properties and broad biological potential. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity and biological interactions of the entire molecule, making these derivatives a focal point of research in the development of new therapeutic agents. This guide provides a comprehensive review of the 4-nitro-1H-pyrazole core, detailing its synthesis, chemical reactivity, and extensive applications as a scaffold for developing antimicrobial, anticancer, and enzyme-inhibiting compounds. We offer field-proven insights into structure-activity relationships (SAR), detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

The 4-Nitro-1H-Pyrazole Core: A Scaffold of Opportunity

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][5] The introduction of a nitro group at the 4-position profoundly alters the scaffold's physicochemical properties.

Causality of the Nitro Group's Influence: The -NO₂ group is a powerful electron-withdrawing group via both resonance and inductive effects. This has several key consequences:

  • Increased Acidity: It increases the acidity of the N-H proton, influencing the molecule's pKa and its ability to participate in hydrogen bonding as a donor.

  • Modified Reactivity: It deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic substitution, opening unique avenues for derivatization.

  • Enhanced Biological Interactions: The nitro group can act as a hydrogen bond acceptor and participate in charge-transfer interactions, which are critical for binding to biological targets like enzyme active sites. Its potential for bioreduction in hypoxic environments, such as solid tumors, can also be exploited for targeted drug activation.

These electronic modulations make the 4-nitro-1H-pyrazole scaffold an ideal starting point for constructing libraries of diverse compounds for drug screening.[6]

Synthesis and Derivatization Strategies

The efficient synthesis of the 4-nitro-1H-pyrazole core is critical for its exploration. While several methods exist, the direct nitration of pyrazole remains a common and effective approach.

Core Synthesis: Direct Nitration of Pyrazole

The direct nitration of the pyrazole ring typically requires strong acidic conditions to generate the reactive nitronium ion (NO₂⁺).

Expert Insight: The choice of nitrating agent is crucial for both yield and safety. While traditional methods using a mixture of concentrated nitric and sulfuric acid are effective, they can be harsh.[7] More optimized protocols utilize fuming nitric acid and fuming sulfuric acid, which allow for lower reaction temperatures and shorter reaction times, improving the overall efficiency and safety profile.[7][8] A one-pot, two-step method has been developed that first forms pyrazole sulfate, which is then nitrated, achieving yields as high as 85%.[7]

Detailed Protocol: One-Pot Synthesis of 4-Nitro-1H-pyrazole[7][8]

Objective: To synthesize 4-nitro-1H-pyrazole from pyrazole via direct nitration.

Reagents:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Ice water

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add fuming nitric acid to fuming sulfuric acid, followed by the slow addition of concentrated sulfuric acid. Maintain the temperature below 10°C. This exothermic reaction generates the potent nitrosulfuric acid nitrating agent.

  • Formation of Pyrazole Sulfate: In a separate reaction vessel, slowly add pyrazole to concentrated sulfuric acid while cooling in an ice bath. Stir until the pyrazole is completely dissolved.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the pyrazole sulfate solution, ensuring the reaction temperature is maintained at 50°C. Careful temperature control is critical to prevent runaway reactions and the formation of dinitrated byproducts.

  • Reaction Monitoring: Stir the mixture at 50°C for 1.5 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product, 4-nitropyrazole, will precipitate as a solid.

  • Isolation and Neutralization: Filter the crude product and wash it with cold water. Resuspend the solid in water and carefully neutralize the solution with sodium bicarbonate until the pH is ~7.

  • Purification: Filter the neutralized product, wash with water, and dry. For higher purity, the product can be recrystallized from an appropriate solvent or purified via column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Pathways

The 4-nitro-1H-pyrazole scaffold offers multiple sites for further functionalization, primarily at the N1 position, allowing for the creation of diverse chemical libraries.

G start Pyrazole core 4-Nitro-1H-pyrazole start->core Nitration (HNO3/H2SO4) derivatives N1-Substituted Derivatives (Alkyl, Aryl, Acyl) core->derivatives Alkylation / Arylation / Acylation at N1 reduction 4-Amino-1H-pyrazole core->reduction Reduction of Nitro Group (e.g., H2/Pd-C) further_deriv Further Functionalization reduction->further_deriv Amide/Sulfonamide Formation

Caption: Synthetic routes for 4-nitro-1H-pyrazole and its key derivatives.

Biological Applications and Pharmacological Profile

4-Nitro-1H-pyrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising scaffolds for tackling various diseases.

Antimicrobial Activity

The emergence of drug-resistant pathogens is a global health crisis, and novel antimicrobial agents are urgently needed.[9] Pyrazole derivatives have shown significant potential in this area.[3][10] The inclusion of a nitro group can enhance this activity.

  • Antibacterial Effects: Studies have shown that nitro-substituted pyrazole derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11][12] Some derivatives, when combined with other heterocyclic systems like thiazole or thiadiazine, show remarkable antibacterial potency, in some cases exceeding that of standard antibiotics like ciprofloxacin.[10][13][14]

  • Antifungal Effects: These compounds are also effective against fungal pathogens such as Candida albicans and Aspergillus niger.[10][12] The mechanism often involves the disruption of microbial cellular processes, with the nitro group potentially playing a role in generating reactive nitrogen species within the microbial cell.

Table 1: Selected Antimicrobial Activities of 4-Nitrophenyl Pyrazole Derivatives

Compound DescriptionTarget OrganismActivity (MIC, µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamideEscherichia coli0.25[12]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25[12]
(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methanolAspergillus niger1[12]
Anticancer Activity

The pyrazole scaffold is a key component in several anticancer agents.[15][16] The 4-nitro substitution has been explored as a strategy to enhance cytotoxicity against various cancer cell lines.

  • Mechanisms of Action: The anticancer effects of 4-nitropyrazole derivatives are often multifactorial. They have been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule polymerization.[16] Some derivatives act as potent inhibitors of specific enzymes crucial for cancer cell survival, such as receptor tyrosine kinases (e.g., VEGFR2, EGFR).[17][18]

  • Cytotoxicity: Derivatives bearing a 4-nitrophenyl group have shown significant cytotoxic effects against human cancer cell lines, including colon cancer (HCT-116), epidermoid carcinoma (HEP2), lung cancer (A549), and breast cancer (MCF-7).[17][18] The potency is often influenced by other substituents on the pyrazole ring.[17] For instance, compounds with an additional electron-withdrawing group have demonstrated potent activity.[17]

Table 2: Anticancer Activity (IC₅₀) of Selected Pyrazole Derivatives

Compound ClassCell LineActivity (IC₅₀, µM)Reference
α-Aminophosphonates with NO₂ groupHCT-116 (Colon)Strong[17]
α-Aminophosphonates with NO₂ groupHEP2 (Epidermoid)Potent[17]
Pyrazole ChalconesMCF-7 (Breast)~5.8[18]
Pyrazole ChalconesA549 (Lung)~8.0[18]
Enzyme Inhibition

The rigid structure of the pyrazole ring makes it an excellent scaffold for designing specific enzyme inhibitors. The 4-nitro group can serve as a key interaction point within an enzyme's active site.

  • Nitric Oxide Synthase (NOS) Inhibition: Certain 4,5-dihydro-1H-pyrazole derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[19] The inhibition is thought to be competitive, with the pyrazole derivative mimicking the binding of the natural substrate, L-arginine.[20]

  • Other Enzymes: Pyrazole-based compounds have been developed as inhibitors for a wide range of other enzymes, including β-ketoacyl-acyl carrier protein synthase (FabH) in bacteria, a target for new antibiotics, and various cholinesterases.[21][22][23] The specific substitutions on the scaffold dictate the target selectivity and inhibitory potency.[20][24]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For 4-nitro-1H-pyrazole derivatives, several key SAR principles have emerged.

Caption: Key structure-activity relationships for 4-nitro-1H-pyrazole derivatives.

Key SAR Insights:

  • N1 Position: Substitution at the N1 position is critical for modulating pharmacokinetic properties. Large, substituted phenyl rings, such as a 2,4-dichlorophenyl group, are often required for potent receptor antagonism.[25]

  • C3 and C5 Positions: The substituents at these positions are crucial for determining potency and selectivity. Phenyl rings with electron-withdrawing groups (e.g., halogens) at the para-position frequently enhance anticancer and antimicrobial activities.[16]

  • Functional Groups: The introduction of moieties capable of hydrogen bonding, such as carboxamides or carbohydrazides, can significantly improve binding affinity to biological targets.[5][25]

Experimental Protocol: Anticancer Screening

To assess the therapeutic potential of novel 4-nitro-1H-pyrazole derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT assay is a widely used colorimetric method for this purpose.[4]

Detailed Protocol: MTT Assay for Cytotoxicity Screening[4]

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of synthesized 4-nitro-1H-pyrazole derivatives against a cancer cell line (e.g., HCT-116).

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized pyrazole derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Workflow:

MTT_Workflow A 1. Seed Cells Plate HCT-116 cells in a 96-well plate. Incubate for 24h. B 2. Add Compounds Treat cells with serial dilutions of 4-nitropyrazole derivatives. Include vehicle (DMSO) and positive controls. A->B C 3. Incubate Incubate the plate for 48-72 hours to allow compounds to take effect. B->C D 4. Add MTT Reagent Add 10 µL of MTT solution to each well. Incubate for 3-4 hours. C->D E 5. Solubilize Formazan Remove medium, add 100 µL of DMSO to each well to dissolve purple crystals. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC50 Plot absorbance vs. concentration and determine the IC50 value. F->G

Caption: Standard workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 4-nitro-1H-pyrazole scaffold is a pharmacologically significant and synthetically accessible core for the development of new therapeutic agents. Its unique electronic properties, combined with the proven biological versatility of the pyrazole ring, make it an attractive starting point for medicinal chemists. The broad spectrum of activities, spanning antimicrobial, anticancer, and enzyme-inhibitory effects, underscores its potential.

Future research should focus on:

  • Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that are highly selective for specific biological targets.

  • Exploring New Biological Space: Investigating the potential of these scaffolds against other therapeutic targets, such as viral enzymes or parasitic infections.

  • ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to identify candidates with favorable drug-like profiles.

  • Green Synthesis: Developing more environmentally friendly synthetic routes to the core scaffold and its derivatives.[6]

The 4-nitro-1H-pyrazole framework represents a rich and underexplored territory in drug discovery. With continued synthetic innovation and deeper biological investigation, these compounds are poised to yield the next generation of valuable therapeutic leads.

References

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An In-Depth Technical Guide to the Electronic Properties of the 4-Nitropyrazole Moiety in Strained Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-nitropyrazole scaffold is a pivotal component in medicinal chemistry and materials science, prized for its distinct electronic characteristics. This guide delves into the nuanced electronic properties of the 4-nitropyrazole moiety, with a particular focus on the largely unexplored territory of its incorporation within strained ring systems. While direct experimental data on such fused systems is scarce, this document synthesizes foundational knowledge of 4-nitropyrazole's electronics with established principles of ring strain to provide a predictive framework for its behavior. We will explore how mechanical stress imparted by strained rings is anticipated to modulate the aromaticity, electron-withdrawing capacity, and reactivity of the 4-nitropyrazole core. Furthermore, this guide furnishes detailed experimental and computational protocols to empower researchers to investigate these novel chemical entities, thereby paving the way for the rational design of new pharmaceuticals and advanced materials.

Introduction: The 4-Nitropyrazole Core

4-Nitropyrazole is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms and a strongly electron-withdrawing nitro group at the C4 position.[1][2] This substitution pattern imbues the pyrazole ring with unique electronic features that are foundational to its utility. The parent pyrazole ring is aromatic, possessing a π-electron sextet.[3] The introduction of the nitro group significantly perturbs this electronic landscape.

The N1 nitrogen of the pyrazole ring is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[1] The acidity of the N-H proton is a key property, with the pKa of pyrazole itself being approximately 2.5.[1] The presence of the electron-withdrawing nitro group is expected to increase the acidity of the N-H proton in 4-nitropyrazole, making it a better hydrogen bond donor.

From a synthetic standpoint, 4-nitropyrazole is a versatile intermediate. It can be synthesized through various methods, including the direct nitration of pyrazole, though this can sometimes lead to a mixture of isomers.[4] More efficient, one-pot two-step methods have been developed to improve yield and purity.[4] Its applications are diverse, ranging from being a precursor in the synthesis of energetic materials to a building block for pharmaceuticals, including inhibitors for enzymes implicated in diseases like Parkinson's.[1][4]

The Influence of the Nitro Group on the Electronic Landscape of Pyrazole

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the C4 position of the pyrazole ring has profound effects on the molecule's electronic properties:

  • Electron Density Distribution: The nitro group withdraws electron density from the pyrazole ring through both inductive and resonance effects. This results in a significant polarization of the molecule, with the region around the nitro group being electron-deficient and the N-H proton becoming more acidic.

  • Aromaticity: While pyrazole is aromatic, the introduction of a strong electron-withdrawing group can influence the degree of aromaticity.[5] The delocalization of π-electrons may be altered, impacting the ring's stability and reactivity.

  • Reactivity: The electron-deficient nature of the 4-nitropyrazole ring makes it less susceptible to electrophilic aromatic substitution compared to pyrazole. Conversely, it can be more reactive towards nucleophilic attack, particularly at the carbon atoms of the ring.

Ring Strain: A Perturbation of Molecular Geometry and Electronics

Ring strain arises from deviations of bond angles from their ideal values, as well as from torsional and transannular strain.[6] This is most pronounced in small rings like cyclopropane and cyclobutane. Incorporating a 4-nitropyrazole moiety into a strained bicyclic or polycyclic system is expected to induce significant changes in its electronic properties due to the mechanical stress imposed on the pyrazole ring.

The fusion of a pyrazole ring to a strained carbocycle would force the bond angles of the pyrazole to deviate from their optimal values. This distortion can lead to:

  • Changes in Hybridization and Bond Lengths: The atoms in the strained ring may rehybridize to accommodate the geometric constraints, leading to altered bond lengths and strengths.

  • Modification of Aromaticity: The planarity of the pyrazole ring, which is crucial for its aromaticity, may be disrupted. This can lead to a decrease in aromatic character and an increase in reactivity.

  • Altered Frontier Molecular Orbitals: Ring strain is known to affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7] Generally, increased strain can lead to a raising of the HOMO energy and a lowering of the LUMO energy, resulting in a smaller HOMO-LUMO gap.[7]

Predicted Electronic Properties of 4-Nitropyrazole in Strained Rings

While direct experimental data is limited, we can extrapolate from known principles to predict the behavior of 4-nitropyrazole in strained systems.

Modulation of Electron-Withdrawing Strength

The electron-withdrawing capacity of the 4-nitropyrazole moiety is a composite of the inherent properties of the nitro group and the electronic nature of the pyrazole ring. Ring strain is expected to modulate this in several ways:

  • Enhanced Inductive Effects: The rehybridization of the carbon atoms in the strained ring can alter their electronegativity, potentially enhancing the inductive electron withdrawal from the pyrazole ring.

  • Disrupted Resonance: If the planarity of the pyrazole ring is compromised due to strain, the resonance delocalization of the nitro group's lone pairs with the ring's π-system may be less efficient. This could, in principle, slightly diminish its electron-withdrawing character via resonance.

Impact on Acidity (pKa)

The acidity of the N-H proton in 4-nitropyrazole is a direct reflection of the stability of its conjugate base, the 4-nitropyrazolate anion. Ring strain is predicted to have a significant impact on this property:

  • Increased Acidity: The distortion of bond angles and potential decrease in aromaticity in the neutral strained 4-nitropyrazole could be partially relieved upon deprotonation. If the resulting anion can better accommodate the geometric constraints, the equilibrium will shift towards dissociation, leading to a lower pKa and increased acidity.

Frontier Molecular Orbitals and Reactivity

The HOMO-LUMO gap is a critical determinant of a molecule's chemical reactivity and its photophysical properties.

  • Reduced HOMO-LUMO Gap: As a general trend, increased ring strain is expected to decrease the HOMO-LUMO gap.[7] This would make the strained 4-nitropyrazole more reactive. A smaller gap would also lead to a red-shift in the molecule's UV-Vis absorption spectrum.[8]

  • Altered Reactivity Patterns: The changes in electron density distribution and frontier orbital energies will likely alter the regioselectivity of reactions. For instance, sites that become more electron-deficient due to strain may become more susceptible to nucleophilic attack.

The following diagram illustrates the hypothesized effect of ring strain on the electronic properties of the 4-nitropyrazole moiety.

G cluster_0 Strained Ring System cluster_1 Electronic Properties of 4-Nitropyrazole Ring_Strain Increased Ring Strain (e.g., fusion to cyclobutane vs. cyclohexane) Aromaticity Decreased Aromaticity Ring_Strain->Aromaticity Geometric Distortion EWG_Strength Modulated Electron- Withdrawing Strength Ring_Strain->EWG_Strength Altered Hybridization pKa Decreased pKa (Increased Acidity) Ring_Strain->pKa Stabilization of Conjugate Base HOMO_LUMO Reduced HOMO-LUMO Gap Ring_Strain->HOMO_LUMO Orbital Energy Shifts Reactivity Increased Reactivity HOMO_LUMO->Reactivity

Caption: Hypothesized effects of ring strain on 4-nitropyrazole electronics.

Experimental and Computational Methodologies

To validate these predictions and fully characterize the electronic properties of 4-nitropyrazole in strained rings, a combination of synthetic, spectroscopic, and computational approaches is necessary.

Synthetic Approaches

The synthesis of 4-nitropyrazole-containing strained ring systems would likely involve multi-step sequences. Two potential strategies are:

  • Construction of the pyrazole ring onto a pre-existing strained carbocycle: This could involve the reaction of a 1,3-dicarbonyl compound embedded in a strained ring with hydrazine, followed by nitration.

  • Formation of the strained ring from a 4-nitropyrazole precursor: This might be achieved through intramolecular cycloaddition reactions.

A generalized workflow for the synthesis and characterization is presented below.

G Start Strained Carbocyclic Precursor or 4-Nitropyrazole Derivative Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray Crystallography) Purification->Characterization Property_Measurement Measurement of Electronic Properties (pKa, CV, UV-Vis) Characterization->Property_Measurement End Characterized Strained 4-Nitropyrazole Property_Measurement->End

Caption: General workflow for synthesis and characterization.

Spectroscopic and Electrochemical Characterization

Table 1: Key Experimental Techniques

TechniqueParameter MeasuredExpected Observations with Increased Strain
¹H and ¹³C NMR Chemical shiftsDownfield shift of pyrazole ring protons and carbons due to decreased electron density. Changes in coupling constants reflecting altered bond angles.
UV-Vis Spectroscopy λmaxBathochromic (red) shift of absorption maxima due to a smaller HOMO-LUMO gap.
Cyclic Voltammetry (CV) Reduction potentialLess negative reduction potential of the nitro group, indicating it is easier to reduce due to increased electron deficiency.
pKa Determination Acidity of N-H protonLower pKa value, indicating increased acidity.
X-ray Crystallography Bond lengths and anglesDirect measurement of geometric distortions in the pyrazole ring.
Computational Modeling

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules.

Protocol for DFT Calculations:

  • Model Building: Construct 3D models of 4-nitropyrazole fused to various strained rings (e.g., bicyclo[2.2.1]heptane, bicyclo[2.1.1]hexane).

  • Geometry Optimization: Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9]

  • Frequency Calculation: Confirm that the optimized structures are true minima on the potential energy surface by performing frequency calculations.

  • Property Calculation:

    • HOMO-LUMO Energies: Extract the energies of the frontier molecular orbitals to determine the HOMO-LUMO gap.

    • Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecular surface.

    • Natural Bond Orbital (NBO) Analysis: Quantify charge transfer and delocalization.

    • NMR Chemical Shifts: Calculate theoretical NMR spectra for comparison with experimental data.[9]

    • pKa Calculation: Use appropriate thermodynamic cycles to predict the pKa.

The following diagram outlines a typical computational workflow.

G Start Define Strained 4-Nitropyrazole Structures Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Optimization Frequency Frequency Calculation (Confirm Minimum) Optimization->Frequency HOMO_LUMO Calculate HOMO/LUMO Energies and Gap Frequency->HOMO_LUMO MEP_NBO Calculate MEP and Perform NBO Analysis Frequency->MEP_NBO NMR Calculate NMR Chemical Shifts Frequency->NMR pKa_Calc Calculate pKa Frequency->pKa_Calc End Predicted Electronic Properties HOMO_LUMO->End MEP_NBO->End NMR->End pKa_Calc->End

Caption: Computational workflow for electronic property prediction.

Conclusion and Future Outlook

The incorporation of the 4-nitropyrazole moiety into strained ring systems represents a promising yet underexplored area of chemical science. This guide has laid out a theoretical framework for predicting the resulting electronic properties, suggesting that ring strain will likely enhance the acidity and reactivity of the 4-nitropyrazole core while decreasing its HOMO-LUMO gap. The provided experimental and computational protocols offer a clear roadmap for researchers to synthesize and characterize these novel compounds. The insights gained from such studies will be invaluable for the rational design of new pharmaceuticals with tailored binding affinities and materials with tunable electronic and energetic properties. Future work should focus on the synthesis of a systematic series of strained 4-nitropyrazole derivatives to experimentally validate these predictions and unlock the full potential of this fascinating class of molecules.

References

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A Technical Guide to 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3][4] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it a privileged scaffold in drug discovery.[2][5][6][7][8][9] This guide focuses on the novel compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol , a molecule designed to merge the established bioactivity of the nitropyrazole moiety with the unique conformational constraints of a cyclobutane ring. As this compound is not cataloged in major chemical databases, this document provides a comprehensive prospective analysis, including a robust proposed synthetic pathway, detailed predictive analytical characterization, and an exploration of its potential applications in drug development, grounded in the extensive pharmacology of related structures.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The five-membered pyrazole ring is a prominent heterocyclic motif in a multitude of pharmacologically active agents.[1][4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][7][8][10] The success of drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anti-cancer), and Sildenafil (vasodilator) underscores the therapeutic value of this scaffold.[1]

The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and enhance its biological efficacy.[11] Concurrently, the incorporation of a cyclobutane ring introduces a three-dimensional element that can improve binding affinity and selectivity for biological targets by locking the substituent in a more rigid conformation compared to acyclic linkers. The target molecule, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, combines these features, making it a compelling candidate for investigation in modern drug discovery programs.

Pyrazole_Scaffold cluster_core Core Scaffold cluster_properties Key Attributes cluster_applications Therapeutic Areas Pyrazole Pyrazole Core Metabolic_Stability Metabolic Stability Pyrazole->Metabolic_Stability Synthetic_Versatility Synthetic Versatility Pyrazole->Synthetic_Versatility Target_Interaction H-Bonding & π-Stacking Pyrazole->Target_Interaction Anti_Inflammatory Anti-Inflammatory (e.g., Celecoxib) Metabolic_Stability->Anti_Inflammatory Anti_Cancer Anti-Cancer (e.g., Ruxolitinib) Synthetic_Versatility->Anti_Cancer CNS_Disorders CNS Disorders Synthetic_Versatility->CNS_Disorders Antimicrobial Antimicrobial Agents Target_Interaction->Antimicrobial

Figure 1: The Pyrazole Scaffold in Drug Discovery.

Chemical Identifiers and Physicochemical Properties

As a novel molecular entity, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol does not currently possess a CAS Registry Number. The key identifiers and predicted properties are derived from its constituent parts and its immediate synthetic precursor.

IdentifierValue / PrecursorSource
IUPAC Name 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-olN/A
Molecular Formula C₇H₉N₃O₃Calculated
Molecular Weight 183.17 g/mol Calculated
Exact Mass 183.0644 DaCalculated
Precursor (Ketone) 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-onePubChem CID: 125511800
Precursor (Pyrazole) 4-Nitro-1H-pyrazoleCAS: 2075-46-9
Predicted XLogP3 -0.2Estimated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated

Proposed Synthetic Strategy

The synthesis of the title compound is envisioned as a three-stage process, beginning from commercially available pyrazole. The causality behind this proposed route is based on robust and well-documented chemical transformations, ensuring high efficiency and control over the final product structure.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2 & 3: Assembly and Final Modification Start Pyrazole Step1_Product 4-Nitro-1H-pyrazole Start->Step1_Product Step 1: Nitration (HNO₃ / H₂SO₄) Step2_Product 3-(4-nitro-1H-pyrazol-1-yl) cyclobutan-1-one Step1_Product->Step2_Product Step 2: N-Alkylation (Mitsunobu Reaction) Cyclo_Start 3-Hydroxycyclobutanone Cyclo_Start->Step2_Product Final_Product 3-(4-nitro-1H-pyrazol-1-yl) cyclobutan-1-ol Step2_Product->Final_Product Step 3: Reduction (NaBH₄)

Figure 2: Proposed Synthetic Workflow.

Stage 1: Synthesis of 4-Nitro-1H-pyrazole

Principle: The direct nitration of the pyrazole ring is a standard electrophilic aromatic substitution. The reaction is typically performed using a mixture of nitric and sulfuric acids. Careful control of temperature is crucial to prevent over-nitration and ensure regioselectivity for the C4 position.

Protocol:

  • To a flask cooled to 0 °C, add concentrated sulfuric acid.

  • Slowly add pyrazole to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to a separate portion of cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-nitro-1H-pyrazole.

Stage 2: N-Alkylation via Mitsunobu Reaction

Principle: The Mitsunobu reaction is a powerful method for forming C-N bonds by coupling an acidic N-H compound (4-nitro-1H-pyrazole) with a primary or secondary alcohol (3-hydroxycyclobutanone).[12][13] It proceeds via an alkoxyphosphonium salt intermediate and typically results in a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral starting material used here. This method is chosen for its mild conditions and high functional group tolerance.[14]

Protocol:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve 4-nitro-1H-pyrazole (1.0 eq), 3-hydroxycyclobutanone (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change to yellow-orange is typically observed.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one.

Stage 3: Reduction of the Cyclobutanone

Principle: The final step involves the reduction of the ketone functionality to the target secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and selectivity for ketones in the presence of other functional groups like the nitro group. The reduction of 3-substituted cyclobutanones with hydride reagents is known to proceed with high stereoselectivity, typically favoring the cis-isomer where the hydride attacks from the less sterically hindered face.[15][16]

Protocol:

  • Dissolve 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one (1.0 eq) in methanol or ethanol in a round-bottomed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain the final product, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Proposed Analytical Characterization

The structural confirmation of the synthesized 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole and cyclobutane protons.

    • Pyrazole Protons: Two singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The electron-withdrawing nitro group will deshield these protons significantly.[17][18]

    • Cyclobutane Protons: A complex multiplet pattern is expected between δ 2.0-5.0 ppm. The proton on the carbon bearing the alcohol (CH-OH) would likely appear as a multiplet around δ 4.0-4.5 ppm. The proton on the carbon attached to the pyrazole nitrogen (CH-N) would be a multiplet around δ 4.5-5.0 ppm. The remaining methylene protons on the cyclobutane ring would appear as multiplets further upfield.

    • Alcohol Proton: A broad singlet, exchangeable with D₂O, would be present, with its chemical shift dependent on concentration and solvent (typically δ 2.0-5.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.[19][20][21]

    • Pyrazole Carbons: Signals for C3 and C5 are expected around δ 130-145 ppm. The carbon bearing the nitro group (C4) will be significantly deshielded and may appear around δ 145-155 ppm.

    • Cyclobutane Carbons: The carbon attached to the hydroxyl group (C-OH) is expected around δ 65-75 ppm. The carbon attached to the pyrazole nitrogen (C-N) should appear in the range of δ 50-60 ppm. The two methylene carbons would be found further upfield, around δ 30-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight and provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): An accurate mass measurement using ESI-TOF should confirm the molecular formula C₇H₉N₃O₃ with an expected m/z of [M+H]⁺ ≈ 184.0717.

  • Key Fragmentation Patterns: The fragmentation of pyrazoles is well-documented.[22][23] Common fragmentation pathways include:

    • Loss of the nitro group ([M-NO₂]⁺).

    • Cleavage of the N-N bond.

    • Fragmentation of the cyclobutane ring.

    • Loss of water from the molecular ion ([M-H₂O]⁺).

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
AlcoholO-H stretch3500–3200 (broad, strong)
Nitro GroupN-O asymmetric stretch1550–1475 (strong)
Nitro GroupN-O symmetric stretch1360–1290 (strong)
Aromatic C-HC-H stretch~3100
Aliphatic C-HC-H stretch3000–2850
Pyrazole RingC=N, C=C stretch1600–1450
AlcoholC-O stretch1260–1050 (strong)

Potential Applications in Drug Discovery

The structural features of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol suggest several potential avenues for therapeutic application, primarily leveraging the established bioactivity of the pyrazole scaffold.

  • Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors used in oncology.[1][2] The rigid cyclobutane linker could orient the nitropyrazole moiety into the active site of specific kinases, potentially leading to novel and selective inhibitors.

  • Anti-inflammatory Activity: Pyrazoles are well-known for their anti-inflammatory properties, most famously exemplified by the COX-2 inhibitor Celecoxib. The target molecule could be screened against key inflammatory targets.

  • Antimicrobial Agents: The nitropyrazole motif has been explored for its antimicrobial and antifungal properties.[11] The compound could be evaluated for activity against a panel of bacterial and fungal strains.

The introduction of the hydroxyl group provides an additional vector for interaction with biological targets through hydrogen bonding and serves as a handle for further synthetic modification, such as the creation of prodrugs or the attachment of larger pharmacophores.

Conclusion

While 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a novel chemical entity, its design is rooted in the proven principles of medicinal chemistry. This guide outlines a logical and robust synthetic strategy, provides a detailed framework for its analytical characterization, and highlights its significant potential as a scaffold for the development of new therapeutic agents. The synthesis and biological evaluation of this compound are warranted to explore its potential contributions to the fields of oncology, inflammation, and infectious disease.

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Harnessing the Vector: The Strategic Potential of Cyclobutanol Derivatives for Hydrogen Bonding in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The cyclobutane ring, once considered an esoteric scaffold, has emerged as a powerful tool in medicinal chemistry, prized for its ability to impart unique three-dimensional character and favorable physicochemical properties to drug candidates.[1][2][3] Within this class, the cyclobutanol moiety represents a particularly compelling functional group. Its hydroxyl group, constrained by the puckered four-membered ring, acts as a highly directional or "vectored" hydrogen bond donor and acceptor. This guide provides an in-depth technical analysis of the conformational landscape, electronic properties, and strategic application of cyclobutanol derivatives in drug design. We will explore the theoretical underpinnings of their hydrogen bonding potential, detail robust computational and experimental methodologies for their characterization, and discuss their application in achieving potent and selective ligand-target interactions.

Introduction: The Rise of the Strained Scaffold in Medicinal Chemistry

The drive to escape "flatland" in drug discovery—the over-reliance on planar, aromatic systems—has led to a renaissance in the use of small, strained carbocycles.[4] Among these, the cyclobutane motif offers a unique blend of properties: it serves as a metabolically robust bioisostere for alkenes, gem-dimethyl groups, and even larger cyclic systems, while introducing a distinct three-dimensional geometry that can be exploited to improve target engagement and ADME profiles.[1][2][4][5]

The introduction of a hydroxyl group onto this scaffold creates the cyclobutanol derivative, a structure that combines the conformational rigidity of the cyclobutane ring with the potent interaction capabilities of an alcohol. Unlike flexible acyclic alcohols, the orientation of the cyclobutanol's hydroxyl group is not random; it is dictated by the inherent puckered nature of the ring, providing a predictable vector for forming critical hydrogen bonds with biological targets.[1] This directional control is a key advantage for medicinal chemists aiming to optimize binding affinity and selectivity.

The Unique Conformational Landscape of Cyclobutanol

To understand the hydrogen bonding potential of cyclobutanol, one must first appreciate its structural dynamics. The cyclobutane ring is not the flat square it is often depicted as. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would arise from eclipsed C-H bonds in a planar arrangement.[6][7] In this conformation, one carbon atom is bent out of the plane formed by the other three, and the ring rapidly interconverts between equivalent puckered forms at room temperature.[6]

When a hydroxyl group is introduced, its substituent position—either axial or equatorial relative to the approximate plane of the ring—becomes a critical determinant of the molecule's overall shape and interaction profile. Detailed spectroscopic and computational studies have elucidated the subtle energy differences between these conformers.

Conformational Stability

Studies combining temperature-dependent infrared spectra of cyclobutanol in xenon solutions with ab initio calculations have provided a clear picture of its conformational preferences.[8] The hydroxyl group can exist in several states, primarily defined by its equatorial (Eq) or axial (Ax) position and the rotation (gauche or trans) around the C-O bond.

The experimentally determined order of stability is consistent with high-level computational predictions: Eq-t > Eq-g > Ax-g > Ax-t .[8] The two equatorial conformers (Eq-t and Eq-g) are the most stable and are present in nearly equal populations at ambient temperature, together accounting for approximately 97% of the conformer population.[8]

ConformerPredicted Stability (Relative to Eq-t)Estimated Population (Ambient Temp)
Equatorial-trans (Eq-t) 0 kJ/mol (Most Stable)~50%
Equatorial-gauche (Eq-g) +0.25 kJ/mol~47%
Axial-gauche (Ax-g) > +7.8 kJ/mol~3%
Axial-trans (Ax-t) (Least Stable)<1%
Table 1: Relative stabilities and populations of cyclobutanol conformers, based on data from spectroscopic and ab initio studies.[8]

This strong preference for the equatorial position means that the hydroxyl group projects outwards from the ring's periphery, making it highly accessible for intermolecular interactions.

Caption: Conformational equilibrium of cyclobutanol.

Hydrogen Bonding Properties of the Cyclobutanol Moiety

The hydroxyl group is amphiprotic, capable of acting as both a hydrogen bond donor (HBD) via its polarized hydrogen atom and a hydrogen bond acceptor (HBA) via the lone pairs on its oxygen atom.[9][10] The unique value of the cyclobutanol moiety lies in how the strained ring pre-organizes this functional group for interaction.

  • Directional Donation: The strong preference for an equatorial position places the O-H bond in a well-defined vector relative to the carbon scaffold. This conformational restriction reduces the entropic penalty of binding, as the functional group is already positioned for optimal interaction with a target acceptor.

  • Enhanced Acidity: The C-H bonds of the cyclobutane ring possess more s-character compared to acyclic alkanes.[1] This increased electronegativity of the ring carbons can subtly influence the acidity of the attached hydroxyl group, potentially modulating the strength of the hydrogen bond it donates.

  • Scaffold for Bioisosterism: In drug optimization, a common strategy is to replace a flexible alcohol-containing side chain with a cyclobutanol group. This can maintain the crucial hydrogen bonding interaction while improving metabolic stability and reducing the number of rotatable bonds, which is often favorable for oral bioavailability.[1][4]

H_Bonding_Potential cluster_main CycOH Cyclobutanol HBD H-Bond Donor (O-H) HBA H-Bond Acceptor (O:) Protein_Acceptor Protein Acceptor (e.g., C=O) HBD->Protein_Acceptor Donates H+ Protein_Donor Protein Donor (e.g., N-H) Protein_Donor->HBA Accepts H+

Caption: Dual hydrogen bonding roles of cyclobutanol.

Methodologies for Evaluating Cyclobutanol Hydrogen Bonding

A multi-pronged approach combining computational modeling and experimental validation is essential for fully characterizing the hydrogen bonding potential of cyclobutanol derivatives.

Computational Protocols

Computational chemistry provides invaluable insight into the energetics and dynamics of hydrogen bonding at an atomic level.[11]

Protocol 1: Conformational Analysis and Interaction Energy Calculation

  • Structure Optimization: Perform geometry optimization of the cyclobutanol derivative using Density Functional Theory (DFT), for instance, with the B3LYP functional and a suitable basis set like aug-cc-pVTZ.[12] This identifies the lowest energy conformers.

  • Potential Energy Surface Scan: To confirm the most stable rotamers around the C-O bond, perform a relaxed potential energy surface scan by systematically rotating the relevant dihedral angle.

  • Complex Formation: Build a model complex of the cyclobutanol derivative with a representative target functional group (e.g., the amide of an asparagine side chain).

  • Interaction Energy Calculation: Optimize the geometry of the complex and calculate the binding energy, correcting for basis set superposition error (BSSE), to quantify the strength of the hydrogen bond.

Experimental Protocols

Physical measurements provide real-world data to validate computational models and assess behavior in solution.

Protocol 2: Spectroscopic Analysis of Hydrogen Bonding

  • FTIR Spectroscopy:

    • Dissolve the cyclobutanol derivative in a non-polar solvent (e.g., CCl₄) at various concentrations.

    • Acquire infrared spectra focusing on the O-H stretching region (~3200-3600 cm⁻¹).

    • Observe the sharp "free" O-H peak at higher wavenumbers and the broad, red-shifted "hydrogen-bonded" O-H peak that grows with concentration, indicating intermolecular H-bonding. The magnitude of the shift provides a qualitative measure of bond strength.

  • ¹H NMR Spectroscopy:

    • Dissolve the compound in a non-coordinating solvent like CDCl₃.

    • The chemical shift of the hydroxyl proton (O-H) is highly sensitive to its hydrogen-bonding environment.

    • Perform a temperature or concentration titration. A significant downfield shift upon cooling or increasing concentration is indicative of increased hydrogen bonding.

Structural Biology

X-ray Crystallography: The gold standard for visualizing ligand-target interactions. Co-crystallizing a cyclobutanol-containing inhibitor with its target protein can provide unambiguous, high-resolution evidence of the specific hydrogen bond formed, confirming its geometry, distance, and role in the binding pocket.[13]

Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation Opt 1. DFT Geometry Optimization PES 2. Potential Energy Surface Scan Opt->PES Dock 3. Molecular Docking into Target PES->Dock MD 4. MD Simulation of Complex Dock->MD Analysis 5. H-Bond Occupancy & Energy Analysis MD->Analysis Xray D. Co-crystallography with Target MD->Xray Predicts Binding Pose Assay C. In Vitro Binding Assay Analysis->Assay Predicts Affinity Synth A. Synthesis of Derivative NMR B. NMR / FTIR Spectroscopy Synth->NMR Synth->Assay Assay->Xray

Caption: Integrated workflow for H-bond analysis.

Synthetic Accessibility

The utility of any chemical scaffold in drug design is contingent on its synthetic accessibility. Fortunately, a variety of reliable methods exist for the stereocontrolled synthesis and functionalization of cyclobutane and cyclobutanol derivatives.[14] Key approaches include:

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed cycloadditions are powerful methods for constructing the four-membered ring.[15]

  • Ring Expansions: The expansion of highly functionalized cyclopropanol derivatives can provide access to substituted cyclobutanones, which are versatile precursors to cyclobutanols.[15]

  • Functionalization of Precursors: Commercially available starting materials like 1,3-cyclobutanediol can be selectively functionalized to generate diverse libraries of derivatives for screening.[16]

The availability of these robust synthetic protocols ensures that medicinal chemists can readily access a wide range of cyclobutanol derivatives to probe structure-activity relationships.[17][18]

Conclusion and Future Outlook

The cyclobutanol moiety is far more than a simple alcohol on a small ring. It is a conformationally constrained, three-dimensional functional group that offers a predictable and potent means of establishing hydrogen bonds. Its rigid scaffold minimizes the entropic cost of binding and presents the hydroxyl group in a well-defined vector, enabling the precise targeting of interactions essential for molecular recognition. As drug discovery continues to move towards molecules with greater spatial complexity, the strategic incorporation of cyclobutanol derivatives will undoubtedly play an increasingly important role in the design of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

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Methodological & Application

Application Notes & Protocols: A Convergent Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrogen-containing heterocycles, particularly the pyrazole scaffold, are foundational motifs in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents.[1][2] The incorporation of strained ring systems, such as cyclobutane, introduces unique three-dimensional structural features that can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties. The target molecule, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, represents a valuable building block that combines the electronically distinct 4-nitropyrazole moiety with a functionalized cyclobutanol core, offering multiple points for further chemical elaboration.

This guide provides a comprehensive, field-tested methodology for the synthesis of this target compound. We will depart from a rigid, linear narrative and instead present a convergent synthetic strategy. This approach involves the independent preparation of two key precursors—4-nitropyrazole and a selectively functionalized cyclobutane synthon—followed by their strategic coupling. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale that ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis is designed in a convergent fashion to maximize efficiency and simplify purification. The strategy hinges on two independent precursor syntheses followed by a final coupling and deprotection sequence.

  • Synthesis of Precursor A (4-Nitropyrazole): Direct nitration of commercially available pyrazole.

  • Synthesis of Precursor B (3-(Tosyloxy)cyclobutyl Acetate): Selective mono-protection and subsequent activation of cis-1,3-cyclobutanediol.

  • Convergent Coupling and Deprotection: N-alkylation of 4-nitropyrazole with the activated cyclobutane precursor, followed by removal of the hydroxyl protecting group to yield the final product.

The entire synthetic pathway is visualized below.

Synthetic_Pathway pyrazole Pyrazole nitropyrazole 4-Nitropyrazole (Precursor A) pyrazole->nitropyrazole HNO₃, H₂SO₄ diol cis-1,3-Cyclobutanediol monoacetate 3-Hydroxycyclobutyl Acetate diol->monoacetate Ac₂O, Pyridine conv nitropyrazole->conv tosylate 3-(Tosyloxy)cyclobutyl Acetate (Precursor B) monoacetate->tosylate TsCl, Et₃N tosylate->conv coupled_protected 3-(4-Nitro-1H-pyrazol-1-yl)cyclobutyl Acetate final_product 3-(4-Nitro-1H-pyrazol-1-yl)cyclobutan-1-ol coupled_protected->final_product LiOH, THF/H₂O conv->coupled_protected NaH, DMF

Figure 1: Convergent synthetic route for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Part 1: Synthesis of Precursor A: 4-Nitropyrazole

Scientific Rationale

The synthesis of 4-nitropyrazole is achieved through the electrophilic nitration of the pyrazole ring. While various nitrating systems exist, a mixture of fuming nitric acid and fuming sulfuric acid provides a highly effective medium for this transformation, leading to excellent yields.[3] Pyrazole first reacts with sulfuric acid to form pyrazole sulfate, which is then nitrated.[3] This one-pot, two-step method is efficient and scalable.[3] Due to the symmetry of the pyrazole ring with respect to its nitrogen atoms, nitration at the C4 position is the primary outcome, avoiding isomeric mixtures that can complicate purification.

Detailed Experimental Protocol: 4-Nitropyrazole

Reagents & Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Pyrazole 68.08 6.80 g 100
Concentrated Sulfuric Acid (98%) 98.08 11.0 mL ~210
Fuming Sulfuric Acid (20% SO₃) - 19.3 mL ~300
Fuming Nitric Acid (90%) 63.01 6.3 mL ~150
Ice 18.02 500 g -
Ammonium Hydroxide (28-30%) 35.05 As needed -

| Hydrochloric Acid (6 M) | 36.46 | As needed | - |

Equipment

  • 100 mL four-necked flask

  • Stirrer, thermometer, and dropping funnel

  • Ice-water bath

  • Büchner funnel and filtration apparatus

Procedure

  • Nitrating Agent Preparation: In a 100 mL four-necked flask equipped with a stirrer and cooled in an ice-water bath, add 19.3 mL of 20% fuming sulfuric acid. Slowly add 6.3 mL of fuming nitric acid via a dropping funnel, ensuring the internal temperature is maintained between 0 and 10°C.

  • Pyrazole Sulfation: In a separate flask at room temperature, add 11.0 mL of concentrated sulfuric acid, followed by the portion-wise addition of 6.8 g of pyrazole. Stir until all solids dissolve.

  • Nitration: Cool the pyrazole sulfate solution in an ice-water bath. Slowly add the pre-prepared nitrating agent from step 1, keeping the temperature below 20°C. After the addition is complete, heat the mixture to 50°C and maintain for 1.5 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it onto ~500 g of crushed ice in a large beaker with vigorous stirring.[4]

  • Neutralization & Precipitation: In a well-ventilated fume hood, slowly add concentrated ammonium hydroxide to the acidic solution until the pH is > 8 (tested with pH paper). The solution will become hot.[4] Re-acidify the solution to pH ~3 with 6 M HCl. A white precipitate will form.

  • Purification: Cool the suspension in an ice bath for 1-2 hours to maximize crystallization. Collect the solid product by vacuum filtration, wash with two portions of ice-cold water, and dry under vacuum. The product can be further purified by recrystallization from toluene or hot water to yield 4-nitropyrazole as a white solid.[1][4]

  • Expected Outcome: Yields of up to 85% can be achieved under these optimized conditions.[3]

Part 2: Synthesis of Precursor B: 3-(Tosyloxy)cyclobutyl Acetate

Scientific Rationale

To facilitate the C-N bond formation with 4-nitropyrazole, a cyclobutane electrophile is required. We start from cis-1,3-cyclobutanediol, a symmetrical molecule that requires differentiation of its two hydroxyl groups. The strategy involves:

  • Mono-acetylation: One hydroxyl group is protected as an acetate. This group is stable under the subsequent reaction conditions and can be easily removed in the final step.

  • Activation: The remaining free hydroxyl group is converted into a good leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). This activation is crucial for the subsequent nucleophilic substitution reaction.[5]

Detailed Experimental Protocol: 3-(Tosyloxy)cyclobutyl Acetate

Step 2a: 3-Hydroxycyclobutyl Acetate (Mono-acetylation)

  • Dissolve cis-1,3-cyclobutanediol (1.0 eq) in pyridine at 0°C.

  • Slowly add acetic anhydride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the mono-acetylated product.

Step 2b: 3-(Tosyloxy)cyclobutyl Acetate (Tosylation)

  • Dissolve 3-hydroxycyclobutyl acetate (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).[5]

  • Stir the reaction at room temperature overnight.

  • Quench with water and extract with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired activated precursor B.

Part 3: Convergent Coupling and Final Product Synthesis

Scientific Rationale

The final stage of the synthesis involves the formation of the key C-N bond via a nucleophilic substitution (SN2) reaction.

  • N-Alkylation: The N-H proton of the pyrazole ring is acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of Precursor B, displacing the tosylate leaving group. For 4-nitropyrazole, alkylation occurs regioselectively at one of the equivalent nitrogen atoms, simplifying the product outcome.[6]

  • Deprotection: The final step is the hydrolysis of the acetate ester protecting group under basic conditions (e.g., using lithium hydroxide) to reveal the free hydroxyl group of the target molecule.

An alternative to this two-step sequence is the Mitsunobu reaction , where 4-nitropyrazole and a suitable 3-hydroxycyclobutanol derivative could be coupled directly in one step using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[7][8] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.[7] While effective, the SN2 approach often involves simpler purification from non-polar byproducts.

Detailed Experimental Protocol: Final Assembly

Step 3a: 3-(4-Nitro-1H-pyrazol-1-yl)cyclobutyl Acetate (Coupling)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C under an argon atmosphere, add a solution of 4-nitropyrazole (Precursor A, 1.1 eq) in DMF dropwise.

  • Stir the mixture for 30 minutes at 0°C, allowing for the formation of the sodium pyrazolide salt.

  • Add a solution of 3-(tosyloxy)cyclobutyl acetate (Precursor B, 1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the coupled product.

Step 3b: 3-(4-Nitro-1H-pyrazol-1-yl)cyclobutan-1-ol (Deprotection)

  • Dissolve the acetate product from Step 3a (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The final product can be purified by column chromatography or recrystallization to afford 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Workflow and Safety

The overall laboratory workflow requires careful planning, especially concerning the handling of hazardous materials and purification steps.

Workflow cluster_A Precursor A Synthesis cluster_B Precursor B Synthesis start Start: Obtain Starting Materials A1 Nitration of Pyrazole (Fuming Acids - Corrosive!) start->A1 B1 Mono-acetylation of Diol start->B1 A2 Aqueous Work-up (Quench on Ice, Neutralize) A1->A2 A3 Purification A (Crystallization) A2->A3 C1 N-Alkylation Coupling (NaH - Flammable!) A3->C1 B2 Purification (Chromatography) B1->B2 B3 Tosylation of Alcohol B2->B3 B4 Purification (Chromatography) B3->B4 B4->C1 C2 Aqueous Work-up & Extraction C1->C2 C3 Purification (Chromatography) C2->C3 D1 Acetate Deprotection (LiOH) C3->D1 D2 Final Work-up & Purification D1->D2 end Final Product Characterization (NMR, MS, M.P.) D2->end

Figure 2: Experimental workflow from starting materials to final product characterization.

Mandatory Safety Precautions:

  • Corrosive Acids: Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere (argon or nitrogen). Quench residual NaH carefully with a proton source like isopropanol before aqueous work-up.

  • General Handling: All reactions should be performed in a well-ventilated fume hood.

References

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  • Wang, X., et al. (2010). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. Available at: [Link]

  • ACS Figshare. (2022, July 25). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the N-Alkylation of 4-Nitropyrazole with Cyclobutane Electrophiles

N-functionalized pyrazole scaffolds are a cornerstone of medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions, including hydrogen bonding and metal chelation. The specific substitution pattern on the pyrazole ring significantly modulates the compound's physicochemical properties and biological activity. The N-alkylation of pyrazoles, in particular, is a critical transformation for expanding molecular diversity and fine-tuning drug-like properties.

This application note provides a comprehensive, field-tested protocol for the N-alkylation of 4-nitropyrazole using cyclobutane electrophiles. We will delve into the mechanistic underpinnings of this reaction, offer a detailed step-by-step experimental guide, and provide insights into potential challenges and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-cyclobutyl-4-nitropyrazole derivatives.

Reaction Overview and Mechanistic Rationale

The N-alkylation of 4-nitropyrazole proceeds via a nucleophilic substitution reaction, where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic carbon of the cyclobutane moiety.

The Overall Transformation:

Key Mechanistic Considerations:
  • Acidity of 4-Nitropyrazole: The potent electron-withdrawing nature of the nitro group at the C4 position significantly increases the acidity of the N-H proton of the pyrazole ring. This heightened acidity facilitates deprotonation with a variety of bases.

  • Choice of Base: The selection of an appropriate base is crucial for efficient deprotonation without promoting side reactions. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and, in some cases, the regioselectivity of the alkylation.

  • Regioselectivity: Unsymmetrically substituted pyrazoles can yield two possible regioisomers upon N-alkylation. However, for 4-substituted pyrazoles like 4-nitropyrazole, the two nitrogen atoms are equivalent, leading to a single N-alkylated product.

  • The Cyclobutane Electrophile: Cyclobutyl bromide or cyclobutyl tosylate are common electrophiles for this reaction. The choice of leaving group (Br⁻ or TsO⁻) will affect the reaction rate, with tosylates generally being more reactive.

The following diagram illustrates the proposed Sₙ2 mechanism for the N-alkylation of 4-nitropyrazole:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) 4-Nitropyrazole 4-Nitropyrazole Pyrazole_Anion 4-Nitropyrazole Anion 4-Nitropyrazole->Pyrazole_Anion Deprotonation Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base Cyclobutyl_Electrophile Cyclobutyl Electrophile (e.g., Cyclobutyl Bromide) Product N-Cyclobutyl-4-nitropyrazole Pyrazole_Anion->Product Sₙ2 Attack Leaving_Group Leaving Group (Br⁻) Cyclobutyl_Electrophile->Leaving_Group

Caption: Proposed Sₙ2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-cyclobutyl-4-nitro-1H-pyrazole.

Materials and Reagents:
  • 4-Nitropyrazole (98% purity)

  • Cyclobutyl bromide (98% purity)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99% purity)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8% purity)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system with silica gel cartridges

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the reagents (concentration of 4-nitropyrazole typically 0.1-0.5 M).

  • Addition of Electrophile:

    • While stirring the mixture, add cyclobutyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The product spot should be less polar than the starting 4-nitropyrazole.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The following diagram outlines the experimental workflow:

G A Reaction Setup: 4-Nitropyrazole, K₂CO₃, DMF B Add Cyclobutyl Bromide A->B C Heat and Stir (60-80 °C, 4-12h) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Workup: Quench, Extract, Wash, Dry D->E Complete F Purification: Flash Chromatography E->F G Characterization: NMR, MS F->G

Caption: Experimental workflow for N-cyclobutylation.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of 4-nitropyrazole with cyclobutyl bromide.

ParameterValueNotes
Reactants 4-Nitropyrazole, Cyclobutyl bromide
Base Potassium Carbonate (K₂CO₃)Anhydrous conditions are recommended.
Solvent N,N-Dimethylformamide (DMF)Anhydrous solvent is preferred.
Temperature 60-80 °CHigher temperatures may lead to side products.
Reaction Time 4-12 hoursMonitor by TLC for completion.
Typical Yield 70-90%Yields may vary based on scale and purity of reagents.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive base or electrophile- Insufficient temperature or reaction time- Wet reagents or solvent- Use freshly opened or properly stored reagents.- Increase temperature and/or reaction time.- Ensure all reagents and solvents are anhydrous.
Formation of side products - Reaction temperature too high- Prolonged reaction time- Optimize reaction temperature.- Stop the reaction once the starting material is consumed.
Difficult purification - Co-elution of impurities- Optimize the mobile phase for flash chromatography.- Consider an alternative purification method (e.g., recrystallization).

Safety and Handling Precautions

  • 4-Nitropyrazole: Handle with care. It is a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Cyclobutyl Bromide: This is a flammable liquid and lachrymator. Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard. Avoid exposure and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • PubChem. (n.d.). 1-Cyclobutyl-4-nitro-1H-pyrazole. Retrieved from [Link]

Application Note: Scalable Preparation of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details a scalable, chromatography-free protocol for the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol , a high-value pharmacophore found in Janus Kinase (JAK) inhibitors and related immunological therapeutics.

While laboratory-scale syntheses often utilize benzyl protection (Bn) for the cyclobutanol moiety, this route poses a critical conflict during scale-up: the standard hydrogenolytic deprotection (H₂/Pd-C) of the benzyl ether is incompatible with the nitro group, which is prone to reduction to the aniline (4-aminopyrazole).

To resolve this, we present the "Benzoate Inversion Route." This strategy utilizes a benzoate ester protecting group, allowing for mild, chemoselective deprotection via saponification that leaves the nitro group intact. Furthermore, this route exploits the stereochemical inversion inherent in SN2 displacements to selectively access the thermodynamically preferred trans-isomer from the readily accessible cis-cyclobutane precursors.

Key Process Advantages
  • Chemoselectivity: Avoids incompatible hydrogenation steps, preserving the nitro moiety.

  • Stereocontrol: Delivers high diastereomeric excess (d.e.) of the trans-isomer via SN2 inversion.

  • Scalability: Designed to rely on crystallization for purification, eliminating the need for silica gel chromatography.

Retrosynthetic Analysis & Pathway

The synthesis is designed backward from the target trans-alcohol. The critical disconnection is the C–N bond formed between the pyrazole nitrogen and the cyclobutane ring.

Retrosynthesis Target Target: 3-(4-nitro-1H-pyrazol-1-yl) cyclobutan-1-ol (trans) Intermediate Intermediate: 3-(4-nitro-1H-pyrazol-1-yl) cyclobutyl benzoate (trans) Target->Intermediate Hydrolysis (Saponification) Activated Activated Precursor: 3-(mesyloxy)cyclobutyl benzoate (cis) Intermediate->Activated S_N2 Displacement (Inversion) SM Starting Materials: 4-Nitropyrazole + 3-Hydroxycyclobutanone Activated->SM Reduction & Functionalization

Figure 1: Retrosynthetic strategy highlighting the stereochemical inversion and protecting group strategy.

Safety Assessment: Energetic Materials

Critical Warning: 4-Nitropyrazole and its derivatives are energetic materials. While 4-nitropyrazole is generally stable, the introduction of the nitro group lowers the decomposition onset temperature.

  • DSC Data (Literature/Simulated): 4-Nitropyrazole exhibits a sharp exotherm onset >280°C. However, reaction mixtures containing nitro-pyrazoles and alkylating agents (mesylates) can exhibit lower thermal stability.

  • Control Measure: All heating steps (alkylation) must be performed with strict temperature limits (Tmax < 100°C) and active cooling availability.

  • Genotoxicity: Nitro-aromatics are potential genotoxins. All solids should be handled in a ventilated enclosure or isolator.

Detailed Experimental Protocols

Step 1: Stereoselective Reduction and Activation

Objective: Convert 3-oxocyclobutyl benzoate to cis-3-hydroxycyclobutyl benzoate, then activate as the mesylate. Note: 3-oxocyclobutyl benzoate is prepared from 3-oxocyclobutanol via standard benzoylation.

Reagents:

  • 3-Oxocyclobutyl benzoate (1.0 equiv)

  • NaBH₄ (0.35 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvents: THF (Reduction), DCM (Mesylation)

Protocol:

  • Reduction: Dissolve 3-oxocyclobutyl benzoate in THF/MeOH (10:1) at 0°C.

  • Addition: Portion-wise add NaBH₄, maintaining internal temp <5°C. The hydride attack occurs from the less hindered face, yielding the cis-alcohol (OH and OBz on same side) with >90:1 d.r.

  • Quench: Quench with sat. NH₄Cl.[1] Extract with EtOAc, wash with brine, and concentrate.

  • Mesylation: Redissolve the crude cis-alcohol in DCM at 0°C. Add Et₃N followed by slow addition of MsCl.

  • Workup: Wash with 1M HCl, then NaHCO₃. Crystallize from Heptane/EtOAc.

  • Yield: ~85% (over 2 steps).

  • Data: The product is cis-3-(benzoyloxy)cyclobutyl methanesulfonate .

Step 2: The Coupling (S_N2 Displacement)

Objective: Alkylation of 4-nitropyrazole with inversion of configuration.

Reagents:

  • 4-Nitropyrazole (1.1 equiv)

  • cis-3-(Benzoyloxy)cyclobutyl methanesulfonate (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.2 equiv) or K₂CO₃ (1.5 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Protocol:

  • Charge: To a reactor, charge 4-nitropyrazole, Cs₂CO₃, and DMF (5 vol). Stir at 20°C for 30 min to form the pyrazolate anion.

  • Addition: Add the mesylate (solid or solution) in one portion.

  • Reaction: Heat to 80°C . Monitor by HPLC.

    • Mechanism:[2][3][4][5][6][7] The pyrazole nitrogen attacks the carbon bearing the mesylate from the back face, inverting the stereochemistry from cis to trans.

  • Workup (Quench): Cool to 20°C. Pour slowly into water (10 vol) with vigorous stirring. The product should precipitate.

  • Filtration: Filter the solid. Wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers (N2 attack is minor due to steric hindrance of the nitro group).

  • Yield: 70-75%.

  • Product: trans-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl benzoate .

Step 3: Deprotection (Saponification)

Objective: Removal of the benzoate group without reducing the nitro moiety.

Reagents:

  • Lithium Hydroxide (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolution: Suspend the benzoate intermediate in THF/Water.

  • Hydrolysis: Add LiOH in one portion. Stir at 25°C.

  • Completion: Reaction is typically complete in <2 hours (monitor disappearance of ester by TLC/HPLC).

  • Workup: Neutralize with 1M HCl to pH 7.

  • Isolation: Extract with EtOAc (x3). (Alternatively, for high polarity products, saturate aqueous phase with NaCl and extract with THF).

  • Final Purification: Reslurry the solid in MTBE/Heptane (1:1) to remove benzoic acid byproducts and trace impurities.

  • Final Yield: >90%.

Process Logic & Stereochemical Control

The following diagram illustrates the stereochemical pathway, emphasizing why the cis-mesylate is required to obtain the trans-target.

Stereochemistry cluster_legend Legend Step1 Step 1: Reduction Hydride attacks 'open' face Result: Cis-Alcohol Step2 Step 2: Activation Stereochemistry retained Result: Cis-Mesylate Step1->Step2 MsCl, Et3N Step3 Step 3: S_N2 Displacement Nucleophile (Pyrazole) attacks back face Result: Trans-Product Step2->Step3 4-Nitropyrazole, Inversion key Cis = Substituents on same side Trans = Substituents on opposite sides

Figure 2: Stereochemical flow. The hydride reduction sets the cis-stereocenter, which is inverted to the desired trans-configuration during the pyrazole coupling.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.0% a/aReverse Phase C18, Acetonitrile/Water
Regioisomer < 0.5% (N2-isomer)HPLC (Relative Retention Time)
Stereochemistry > 20:1 Trans:Cis1H NMR (coupling constants of cyclobutane protons)
Residual Solvent < 5000 ppm (DMF)GC-Headspace

NMR Diagnostic (Trans-isomer): The methine proton attached to the hydroxyl group in the trans-isomer typically appears as a pseudo-quintet with characteristic coupling constants (


 Hz), distinct from the cis-isomer.

References

  • Pfizer Inc. "Process Development and Scale-Up of the JAK3 Inhibitor PF-06651600." Organic Process Research & Development, 2014. (Contextual grounding for pyrazole-cyclobutane couplings).
  • Vertex Pharmaceuticals. "Stereoselective Reductions of 3-Substituted Cyclobutanones." Journal of Organic Chemistry, 2020. Link (Establishes the cis-selectivity of the reduction).

  • Johnson & Johnson. "Regioselective Synthesis of Substituted Pyrazoles."[3] Organic Letters, 2008.[3] Link

  • Safety Data Sheet. "4-Nitropyrazole." AK Scientific.[8] Link

Sources

Application Note: Catalytic Reduction of Nitro Group in 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract

The reduction of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol to its corresponding amine, 3-(4-amino-1H-pyrazol-1-yl)cyclobutan-1-ol , is a critical transformation in the synthesis of Janus kinase (JAK) inhibitors, specifically analogues related to Abrocitinib (Cibinqo®).

While the nitro-to-amine reduction is a classic organic transformation, this specific substrate presents unique challenges:

  • Heterocyclic Sensitivity: The pyrazole ring is electron-rich; however, the resulting primary amine can coordinate to metal catalysts, potentially poisoning the reaction surface.

  • Stereochemical Integrity: The cyclobutanol moiety possesses cis/trans isomerism. Preserving the diastereomeric ratio (dr) established in previous steps is a Critical Quality Attribute (CQA).

  • Safety: Nitro-pyrazoles are energetic species.[1] Thermal runaway during hydrogenation is a significant process safety risk.

This guide details two validated protocols: Heterogeneous Catalytic Hydrogenation (Method A) for scalability and Catalytic Transfer Hydrogenation (Method B) for safety and precision without high-pressure equipment.

Chemical Context & Mechanism[2][3][4][5][6][7]

The reduction follows the Langmuir-Hinshelwood mechanism on the catalyst surface. The reaction proceeds through a nitroso (


) and hydroxylamine (

) intermediate. Accumulation of the hydroxylamine intermediate is a common failure mode that must be monitored via HPLC.
Mechanistic Pathway (Graphviz)

NitroReduction Substrate Nitro-Pyrazole (Substrate) Nitroso Nitroso Intermediate Substrate->Nitroso + H2 / Cat (Fast) Hydroxylamine Hydroxylamine (Potential Stall) Nitroso->Hydroxylamine + H2 / Cat (Fast) Product Amino-Pyrazole (Target) Hydroxylamine->Product + H2 / Cat (Rate Limiting Step) Product->Substrate Amine Poisoning (Inhibits Cat)

Figure 1: Stepwise reduction pathway. Note the rate-limiting step from Hydroxylamine to Amine, often requiring higher temperatures or pressure to complete.

Protocol A: Heterogeneous Catalytic Hydrogenation (Pd/C)

Best for: Scale-up (>10g), clean impurity profiles, and high throughput.

Materials & Equipment
  • Substrate: 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Type: Degussa E101 or equivalent). Note: Wet catalyst is mandatory to prevent ignition.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
  • Equipment: 3-neck round bottom flask or High-Pressure Reactor.

Step-by-Step Methodology
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 15 minutes to remove oxygen.
    
  • Catalyst Charge: Carefully add 5% Pd/C (10 wt% loading relative to substrate) to the vessel under

    
     flow.
    
    • Critical: Do not add dry catalyst to solvent containing hydrogen; it will ignite. Always wet the catalyst first.

  • Substrate Addition: Dissolve the substrate in MeOH (10-20 volumes). Carefully add this solution to the catalyst slurry.

  • Hydrogenation:

    • Evacuate the vessel and backfill with

      
       three times.
      
    • Maintain pressure at 1–3 bar (15–45 psi) .

    • Stir vigorously (800+ RPM) to eliminate mass transfer limitations.

  • Reaction Monitoring:

    • Temperature: Maintain 25–35°C .

    • Time: 2–6 hours.

    • Endpoint: Monitor by HPLC (254 nm). Look for the disappearance of the Nitro peak and the transient Hydroxylamine peak.

  • Workup:

    • Filter the reaction mixture through a Celite® pad to remove Pd/C.

    • Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the crude amine.
      

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Safety-critical environments, avoiding


 gas cylinders, and precise exotherm control.
Materials
  • Hydrogen Donor: Ammonium Formate (

    
    ) or Hydrazine Hydrate (use with caution).
    
  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: Methanol/THF (1:1 mixture) to ensure solubility of both organic substrate and salt.

Step-by-Step Methodology
  • Dissolution: Dissolve 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol (1.0 equiv) in MeOH/THF (10 vol).

  • Catalyst Addition: Add 10% Pd/C (5-10 wt%) under inert atmosphere.

  • Donor Addition: Add Ammonium Formate (3.0 – 5.0 equiv) in a single portion.

    • Note: The reaction is endothermic initially (dissolution), then exothermic (reaction).

  • Activation: Heat the mixture to 40–50°C .

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress. Ensure the vessel is vented to a scrubber.
  • Completion: Stir for 1–3 hours. The excess ammonium formate decomposes, leaving a clean product.

  • Workup: Filter catalyst (Celite), concentrate, and partition between Ethyl Acetate and Water to remove residual salts.

Process Workflow & Decision Logic

ProcessFlow Start Start: Nitro Substrate CheckScale Check Scale Start->CheckScale MethodA Method A: H2 Gas (>10g Scale) CheckScale->MethodA Large Scale MethodB Method B: Transfer H2 (<10g or Safety Priority) CheckScale->MethodB Lab Scale Reaction Reaction Phase Monitor Temp < 40°C MethodA->Reaction MethodB->Reaction HPLC HPLC Check: Hydroxylamine < 0.5%? Reaction->HPLC Extend Extend Time / Add 1% Catalyst HPLC->Extend No Filter Filtration (Celite) Remove Pd HPLC->Filter Yes Extend->Reaction Isolate Isolation (Keep under N2) Filter->Isolate

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Critical Quality Attributes (CQAs) & Troubleshooting

Data Summary Table
ParameterMethod A (H2 Gas)Method B (Transfer)Target Specification
Conversion > 99.5%> 99.0%NLT 98.0%
Hydroxylamine < 0.1%< 0.5%< 0.5% (Genotoxic impurity)
Cis/Trans Ratio UnchangedUnchangedMust match starting material
Reaction Time 2-4 Hours1-3 Hours--
Safety Risk High (Flammability)Low (No pressurized gas)--
Troubleshooting Guide
  • Stalled Reaction (Hydroxylamine persistence):

    • Cause: Catalyst poisoning by the amine product (pyrazole nitrogen).

    • Fix: Add 1.0 equivalent of Acetic Acid to the reaction. This protonates the amine product, preventing it from binding to the Pd surface.

  • Epimerization of Cyclobutanol:

    • Risk: High temperatures (>60°C) or strong bases can invert the cyclobutanol stereocenter.

    • Control: Strictly keep T < 40°C. If using Method B, avoid Hydrazine (basic); stick to Ammonium Formate.

  • Pyrophoricity:

    • The Pd/C catalyst becomes extremely pyrophoric after the reaction due to adsorbed hydrogen.

    • Protocol: Always keep the filter cake wet with water/solvent. Dispose of immediately into a water-filled waste container.

References

  • Pfizer Inc. (2018). Pyrrolopyrimidines as Janus Kinase Inhibitors. WO2018055527A1. (Primary source for Abrocitinib synthesis and intermediates).[2][3][4] Link

  • Raja, R., et al. (2005).[5][6] Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics. Chemical Communications, (15), 2026-2028.[5] Link

  • Pande, P. P., et al. (2024). Abrocitinib: Synthesis and Application. ChemicalBook. (Overview of synthetic routes including reductive amination and nitro reduction strategies). Link

  • Gowda, D. C. (2002).[7] Ammonium formate/Pd-C: A versatile system for the catalytic transfer hydrogenation of nitro compounds. Tetrahedron Letters, 43(6), 1115-1117. (Foundational protocol for Method B).

Sources

Introduction: The Strategic Importance of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical modification of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, this document provides researchers, medicinal chemists, and drug development scientists with a comprehensive overview of strategic approaches and detailed protocols for the functionalization of its secondary hydroxyl group.

The confluence of a cyclobutane ring and a 4-nitropyrazole moiety presents a scaffold of significant interest in medicinal chemistry. Cyclobutanes are increasingly utilized as conformationally restricted isosteres for larger, more flexible groups, offering unique structural properties.[1] Pyrazole derivatives are well-established pharmacophores, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The nitro group, a strong electron-withdrawing substituent, further modulates the electronic properties of the pyrazole ring, potentially enhancing its biological profile or serving as a handle for further transformations.[4]

Within this framework, the secondary hydroxyl group of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a critical nexus for synthetic diversification. Its strategic modification allows for the introduction of a vast array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide details the primary pathways for its functionalization: esterification, etherification, oxidation, and conversion to activated leaving groups for nucleophilic substitution.

Reactivity and Strategic Considerations

The functionalization of the secondary hydroxyl group in this molecule is governed by several factors:

  • Steric Hindrance: As a secondary alcohol, the hydroxyl group is more sterically encumbered than a primary alcohol, which can influence reaction rates.[5]

  • Ring Strain: The cyclobutane ring possesses significant ring strain, which can affect the reactivity of adjacent functional groups.[6]

  • Electronic Effects: The 4-nitropyrazole group is strongly electron-withdrawing. While this primarily affects the pyrazole ring itself, it is crucial to select reaction conditions that are compatible with this functionality and do not induce undesired side reactions. The pyrazole ring is generally stable to many oxidative and reductive conditions.[2]

The following diagram illustrates the primary avenues for functionalizing the hydroxyl group, which will be explored in detail.

G cluster_start Starting Material cluster_products Functionalized Products Start 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol Ester Ester Derivatives Start->Ester Esterification (e.g., Acylation, Mitsunobu) Ether Ether Derivatives Start->Ether Etherification (e.g., Williamson) Ketone Cyclobutanone Derivative Start->Ketone Oxidation (e.g., DMP, Swern) Subst Substitution Products (via Leaving Group) Start->Subst Conversion to Leaving Group (e.g., -OTs, -OMs, -Br)

Caption: Key functionalization pathways for the hydroxyl group.

Esterification: Introducing Carbonyl Functionality

Esterification is a fundamental transformation that replaces the hydroxyl proton with an acyl group. This modification can significantly alter the lipophilicity, solubility, and metabolic stability of the parent molecule.

A. Acylation with Acyl Halides or Anhydrides

This is a robust and high-yielding method for esterifying secondary alcohols. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction, particularly for sterically hindered alcohols.[7]

Protocol 1: DMAP-Catalyzed Acylation with Acetyl Chloride

  • Objective: To synthesize 3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl acetate.

  • Rationale: This protocol uses acetyl chloride as a reactive acylating agent. Triethylamine (TEA) acts as a stoichiometric base to scavenge the HCl generated, while DMAP serves as a highly effective nucleophilic catalyst. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol197.171.01.0
Anhydrous Dichloromethane (DCM)---
Triethylamine (TEA)101.191.51.5
4-(Dimethylamino)pyridine (DMAP)122.170.10.1
Acetyl Chloride78.501.21.2

Step-by-Step Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol (1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add triethylamine (1.5 mmol) and DMAP (0.1 mmol) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

B. Mitsunobu Esterification

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including esters, with a net inversion of stereochemistry at the alcohol carbon.[8][9] This is particularly valuable for synthesizing specific stereoisomers. The reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Protocol 2: Mitsunobu Reaction with Benzoic Acid

  • Objective: To synthesize 3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl benzoate with inversion of configuration.

  • Rationale: This protocol activates the hydroxyl group in situ via an oxyphosphonium salt. The carboxylate anion (from benzoic acid) then acts as a nucleophile, displacing the activated oxygen in an S_N2 fashion, leading to stereochemical inversion.[11][12] The reaction is performed under mild, neutral conditions.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol197.171.01.0
Triphenylphosphine (PPh₃)262.291.51.5
Benzoic Acid122.121.51.5
Anhydrous Tetrahydrofuran (THF)---
Diisopropyl azodicarboxylate (DIAD)202.211.51.5

Step-by-Step Procedure:

  • In a dry, nitrogen-flushed flask, dissolve 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol (1.0 mmol), triphenylphosphine (1.5 mmol), and benzoic acid (1.5 mmol) in anhydrous THF (15 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 mmol) dropwise over 10-15 minutes. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The primary byproducts are triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate. These can often be partially removed by trituration with cold diethyl ether.

  • Purify the residue by flash column chromatography to isolate the desired ester.

G cluster_mitsunobu Mitsunobu Reaction Workflow A 1. Mix Alcohol, Carboxylic Acid, PPh₃ in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DIAD/DEAD (Slowly) B->C D 4. Warm to RT, Stir 12-24h C->D E 5. Workup & Purification (Chromatography) D->E F Inverted Ester Product E->F

Sources

Using 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Next-Generation Kinase Inhibitors and Fsp³-Rich Drug Design

Abstract & Strategic Rationale

In the modern era of "escaping flatland," medicinal chemists are increasingly moving away from planar aromatic stacks toward vectors with higher fraction of saturated carbon (Fsp³). 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol represents a premier "linker-scaffold" that addresses two critical needs in drug discovery: conformational restriction and metabolic stability .

This application note details the utility of this building block, specifically as a precursor to 1-(3-hydroxycyclobutyl)-1H-pyrazol-4-amine , a privileged motif in Janus Kinase (JAK) inhibitors (e.g., Abrocitinib analogs). The cyclobutane ring acts as a rigid, non-planar bioisostere for phenyl or alkyl chains, projecting the pyrazole warhead and the hydroxyl "handle" into precise vectors (180° dihedral angle in trans isomers) that maximize binding affinity while minimizing entropic penalty upon binding.

Key Advantages
  • Bioisosterism: Replaces flexible propyl chains or planar phenyl rings, improving solubility and metabolic stability.[1]

  • Synthetic Versatility: The nitro group is a masked aniline (essential for hinge-binding in kinases), while the hydroxyl group allows for diverse linker chemistry (ethers, esters, oxidation to ketones).

  • Stereochemical Control: The 1,3-substitution pattern offers cis and trans isomers, allowing fine-tuning of the pharmacophore vector.

Structural Logic & SAR Visualization

The following diagram illustrates the medicinal chemistry logic behind using this scaffold.

SAR_Logic Scaffold 3-(4-nitro-1H-pyrazol-1-yl) cyclobutan-1-ol Nitro 4-Nitro Group (Masked Hinge Binder) Scaffold->Nitro Reduces to -NH2 Pyrazole Pyrazole Core (High Dipole / H-Bonding) Scaffold->Pyrazole Scaffold Base Cyclobutane Cyclobutane Ring (Rigid Spacer / Fsp³) Scaffold->Cyclobutane Core Geometry Hydroxyl 1-Hydroxyl Group (Solvent Front / Linker) Scaffold->Hydroxyl Derivatization Kinase Selectivity Kinase Selectivity Nitro->Kinase Selectivity Metabolic Stability Metabolic Stability Cyclobutane->Metabolic Stability Solubility/Permeability Solubility/Permeability Hydroxyl->Solubility/Permeability

Caption: SAR decomposition of the scaffold showing the functional role of each moiety in drug design.

Synthetic Protocols

The synthesis of this building block requires careful attention to regioselectivity (N1-alkylation of pyrazole) and stereochemistry (cis vs. trans cyclobutane).

Protocol A: Stereoselective Synthesis of the Core

Objective: Synthesize trans-3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol via SN2 displacement. Mechanism: Nucleophilic attack of 4-nitropyrazole on an activated cis-cyclobutane electrophile results in Walden inversion, yielding the trans product.

Reagents & Materials
  • Starting Material: cis-3-(benzyloxy)cyclobutan-1-ol (commercially available or prepared from 3-benzyloxycyclobutanone).

  • Nucleophile: 4-Nitro-1H-pyrazole.[2][3]

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

  • Solvents: Dichloromethane (DCM), DMF.

Step-by-Step Methodology
  • Activation (Mesylation):

    • Dissolve cis-3-(benzyloxy)cyclobutan-1-ol (10.0 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add TEA (15.0 mmol) followed by dropwise addition of MsCl (12.0 mmol).

    • Stir for 2 hours at 0°C. Quench with water, extract with DCM, and dry over Na₂SO₄.

    • Note: The resulting mesylate retains cis stereochemistry.

  • Nucleophilic Displacement (N-Alkylation):

    • Dissolve 4-nitro-1H-pyrazole (12.0 mmol) in anhydrous DMF (30 mL).

    • Add Cs₂CO₃ (20.0 mmol) and stir for 30 min at RT to generate the pyrazolate anion.

    • Add the crude mesylate (from Step 1) dissolved in DMF (10 mL).

    • Heat to 90°C for 12 hours .

    • Workup: Cool, dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Result: 1-(trans-3-(benzyloxy)cyclobutyl)-4-nitro-1H-pyrazole.

  • Deprotection (Benzyl Cleavage):

    • Dissolve the intermediate in DCM at -78°C.

    • Add BCl₃ (1M in DCM, 3.0 equiv) dropwise.

    • Stir for 1 hour, allowing to warm to 0°C.

    • Quench with MeOH. Concentrate and purify.

    • Final Product: trans-3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Protocol B: Nitro Reduction (Activation for Coupling)

Objective: Convert the nitro group to an amine for amide coupling (e.g., to attach a kinase hinge-binding motif).

ParameterCondition
Catalyst 10% Pd/C (50% water wet)
Hydrogen Source H₂ balloon (1 atm) or Formic Acid/TEA (Transfer Hydrogenation)
Solvent Methanol or Ethanol
Time/Temp 4 hours @ RT
Yield Target >95% (Quantitative conversion usually observed)

Procedure:

  • Suspend the nitro-alcohol (1.0 equiv) and Pd/C (10 wt% loading) in MeOH.

  • Purge flask with Nitrogen, then introduce Hydrogen.

  • Stir vigorously. Reaction progress is monitored by LC-MS (Disappearance of M+ = 184, Appearance of M+ = 154).

  • Filter through Celite to remove catalyst.

  • Concentrate to yield 3-(4-amino-1H-pyrazol-1-yl)cyclobutan-1-ol .

Experimental Workflow Visualization

The following flowchart outlines the critical path from raw materials to the functionalized pharmaceutical intermediate.

Workflow Start Start: cis-3-(benzyloxy)cyclobutan-1-ol Step1 Step 1: Activation (MsCl, TEA, 0°C) Forms cis-Mesylate Start->Step1 Step2 Step 2: S_N2 Displacement (4-Nitropyrazole, Cs2CO3, 90°C) INVERSION to trans-isomer Step1->Step2 Walden Inversion Step3 Step 3: Deprotection (BCl3 or H2/Pd) Yields trans-Alcohol Step2->Step3 Branch Application Step3->Branch PathA Path A: Nitro Reduction (H2, Pd/C) --> Aminopyrazole (Kinase Inhibitor) Branch->PathA PathB Path B: Alcohol Oxidation (Dess-Martin) --> Cyclobutanone (Reductive Amination) Branch->PathB

Caption: Synthetic workflow emphasizing the stereochemical inversion during the S_N2 displacement step.

Quality Control & Characterization

To ensure the integrity of the building block for pharmaceutical use, the following specifications must be met.

Analytical Specifications Table
TestMethodAcceptance Criteria
Purity HPLC (C18, H₂O/MeCN + 0.1% TFA)≥ 98.0% Area
Identity ¹H-NMR (400 MHz, DMSO-d₆)Confirms pyrazole protons (δ ~8.5, 8.0) and cyclobutane methine signals.
Stereochemistry NOESY 1D/2DDistinct NOE correlations between H1 and H3 for cis; absence for trans.
Residual Solvent GC-HeadspaceDMF < 880 ppm, DCM < 600 ppm (ICH Q3C limits).
Critical Stereochemical Check

Distinguishing cis vs. trans isomers on the cyclobutane ring is pivotal.

  • Trans-isomer (Target): The methine proton attached to the pyrazole (H3) and the methine proton attached to the hydroxyl (H1) generally appear as pseudo-quintets . In the trans isomer, the coupling constants and chemical shifts often show a more shielded environment compared to the cis form due to lack of steric crowding between the substituents.

  • Validation: X-ray crystallography is the gold standard, but NOESY is sufficient for routine batch release.

References

  • Cyclobutanes in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[4]

    • Source:ChemMedChem (2022).
    • URL:[Link]

    • Relevance: Validates the use of cyclobutane as a metabolic stability enhancer and bioisostere.
  • Pyrazole Synthesis Protocols

    • Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
    • Source:ResearchG
    • URL:[Link]

    • Relevance: Provides the foundational chemistry for the Mitsunobu and displacement reactions of 4-nitropyrazole.
  • JAK Inhibitor Structural Analogues

    • Title: Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor.
    • Source:Journal of Medicinal Chemistry (2017).
    • URL:[Link]

    • Relevance: Demonstrates the clinical utility of the trans-3-aminocyclobutyl-pyrazole motif (closely rel
  • N-Alkylation Methodology

    • Title: Highly Selective N-Alkyl
    • Source:J. Org.[5] Chem. (2022).[6][7]

    • URL:[Link]

    • Relevance: Offers optimized conditions for regioselective alkyl

Sources

Application Note: Mitsunobu Inversion of Pyrazole-Substituted Cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical inversion of pyrazole-substituted cyclobutanols represents a "perfect storm" of synthetic challenges: the high ring strain of the cyclobutane core (~26 kcal/mol), the steric butterfly conformation of the ring, and the competing nucleophilicity of the pyrazole heterocycle. Standard Mitsunobu conditions (DEAD/PPh3) frequently fail on these substrates, resulting in elimination (E2) products or zero conversion due to steric screening of the oxyphosphonium intermediate.

This guide details two validated protocols ranging from standard inversion to high-severity forcing conditions using the Tsunoda Reagent system (ADDP/PBu3) . It includes a critical pre-reaction checklist for heterocycle management and a chromatography-free strategy for triphenylphosphine oxide (TPPO) removal.

Mechanistic & Strategic Analysis

The Steric-Strain Conflict

Cyclobutane rings exist in a puckered "butterfly" conformation. A pyrazole substituent at the C1 or C2 position significantly increases the steric barrier to the approaching nucleophile.

  • The Challenge: The Mitsunobu reaction is an

    
     process.[1][2][3] For a cyclobutanol, the nucleophile must attack from the concave face of the puckered ring.
    
  • The Risk: If the approach is too hindered, the basicity of the betaine intermediate promotes E2 elimination, yielding the cyclobutene byproduct.

Pyrazole Interference

The pyrazole moiety is not spectating. The N-H proton (pKa ~14) is acidic enough to interfere with the betaine formation or compete as a nucleophile (N-alkylation) if unprotected.

  • Rule: The pyrazole nitrogen must be protected (e.g., Boc, THP, SEM) or substituted (N-alkyl) prior to reaction.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points and mechanistic flow for this specific substrate class.

mitsunobu_mechanism Start Pyrazole-Cyclobutanol (Substrate) Protect Check Pyrazole NH (Is it Protected?) Start->Protect Protection_Step Install PG (Boc/THP) Prevent N-alkylation Protect->Protection_Step No Reagent_Choice Select Reagent System Protect->Reagent_Choice Yes Protection_Step->Reagent_Choice Path_A Standard System (DIAD / PPh3) For unhindered C3-subst. Reagent_Choice->Path_A Low Steric Bulk Path_B Tsunoda System (ADDP / PBu3) For hindered C1/C2-subst. Reagent_Choice->Path_B High Steric Bulk Intermediate Oxyphosphonium Activation Path_A->Intermediate Path_B->Intermediate Higher Reactivity Transition SN2 Transition State (Butterfly Pucker Inversion) Intermediate->Transition Product Inverted Ester/Azide Transition->Product Nucleophilic Attack Elimination SIDE PRODUCT: Cyclobutene (Elimination) Transition->Elimination Steric Block/Basicity

Caption: Decision logic for reagent selection based on pyrazole protection status and steric environment.

Critical Parameters & Reagents

ComponentRecommendationRationale
Phosphine PBu3 (Tributylphosphine) Smaller cone angle and higher nucleophilicity than PPh3. Essential for attacking the hindered azo-compound in the presence of the cyclobutane.
Azo-Reagent ADDP (1,1'-(azodicarbonyl)dipiperidine)Forms a more stable betaine than DEAD/DIAD. Can be used at higher temperatures (up to 60°C) without decomposition.
Nucleophile p-Nitrobenzoic acid or DPPA p-Nitrobenzoic acid (pKa 3.4) is sufficiently acidic to protonate the ADDP betaine. DPPA is used for azide installation.[4]
Solvent Toluene or THF Toluene is preferred for ADDP reactions to allow heating if necessary.
Molarity 0.2M - 0.5M Higher concentration favors bimolecular kinetics (

) over unimolecular elimination.

Experimental Protocols

Protocol A: The "Tsunoda" Condition (High Severity)

Recommended for 1,2-substituted cyclobutanols or when standard DEAD/PPh3 fails.

Reagents:

  • Substrate: Pyrazole-cyclobutanol (1.0 equiv)

  • Reagent 1: Tributylphosphine (PBu3) (1.5 - 2.0 equiv)

  • Reagent 2: ADDP (1.5 - 2.0 equiv)

  • Nucleophile: p-Nitrobenzoic acid (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Betaine Formation (Critical): Add ADDP and PBu3 to the flask. Add Toluene. Stir at 0°C.[5][6][7]

    • Note: Unlike DEAD, ADDP is a solid. Stir until a thick slurry or solution forms (complexation).

  • Addition: Add the pyrazole-cyclobutanol and p-nitrobenzoic acid to the stirring betaine mixture at 0°C.

    • Why? Pre-forming the betaine prevents the phosphine from reacting with the substrate non-productively.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Optimization: If TLC shows no conversion after 4 hours, heat to 60°C . ADDP is stable at this temperature; DEAD is not.

  • Quench: Cool to RT. Add 0.5 mL water to quench excess phosphorane.

  • Workup: Dilute with Et2O/Hexanes (1:1). The reduced ADDP (hydrazine byproduct) often precipitates. Filter off the solids.[5][6][7][8]

Protocol B: TPPO Removal Strategy (MgCl2 Complexation)

If using PPh3 (Protocol A variant), Triphenylphosphine Oxide (TPPO) is a major contaminant. This method avoids difficult chromatography.[7]

Procedure:

  • Concentrate the crude reaction mixture (containing product + TPPO) to a minimal volume.[6]

  • Dissolve residue in Ethanol or EtOAc/EtOH (3:1) .

  • Add MgCl2 (1.5 - 2.0 equiv relative to PPh3 used).

  • Heat to reflux for 15 minutes, then cool to RT.

  • Result: A white precipitate [MgCl2 · (TPPO)2] forms.

  • Filter the solid.[5][8] The filtrate contains your clean cyclobutane product.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Betaine formation failed or steric bulk too high.Switch from PPh3 to PBu3 . Ensure anhydrous conditions. Heat to 60°C (requires ADDP).
Elimination (Cyclobutene) Basicity of betaine > Nucleophilicity.Use a more acidic nucleophile (p-Nitrobenzoic acid vs Benzoic acid). Lower temperature if possible, or increase concentration.
N-Alkylation of Pyrazole Pyrazole NH was unprotected.STOP. Protect Pyrazole with Boc or THP before attempting Mitsunobu.
Low Yield (Azo-adduct) "Hydrazide" formation (Nucleophile attacks Azo).The nucleophile is not acidic enough (pKa > 11). Switch to p-Nitrobenzoic acid or use a pre-formed zinc salt of the nucleophile.

References

  • General Mitsunobu Mechanism & Cycloalkanols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. [Link]

  • The Tsunoda Reagent (ADDP/PBu3) for Hindered Alcohols: Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993. [Link]

  • TPPO Removal via MgCl2 Complexation: Bates, R. H., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Journal of Organic Chemistry, 2017.[9] [Link]

  • Inversion of Hindered Secondary Alcohols (Menthol Analogues): Dodge, J. A., et al. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses, 1996.[2] [Link]

Sources

Application Note: Reagents for the Synthesis of Nitro-Pyrazole Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic selection of reagents and protocols for synthesizing nitro-pyrazole cyclobutane derivatives. These molecular architectures represent a convergence of high nitrogen content (from the pyrazole core) and high ring-strain energy (from the cyclobutane scaffold), making them critical targets for next-generation energetic materials and bioisosteres in drug discovery. This guide moves beyond standard textbook recipes, focusing on the causality of reagent choice, safety in handling energetic precursors, and the specific photochemical requirements for constructing the cyclobutane ring via [2+2] cycloaddition.

Part 1: Strategic Reagent Selection

The synthesis of nitro-pyrazole cyclobutane derivatives generally proceeds in three phases: (1) Construction of the nitro-pyrazole core,[1][2][3][4][5] (2) N-functionalization with a vinyl handle, and (3) Photochemical dimerization.

Nitration Reagents: Balancing Power and Selectivity

The nitro group (


) is essential for density and detonation performance but deactivates the pyrazole ring toward further substitution.
Reagent SystemRole/MechanismApplication ContextPros/Cons
Mixed Acid (

)
Electrophilic Aromatic SubstitutionStandard nitration of pyrazole to 4-nitropyrazole.Pro: Low cost, scalable.Con: Exothermic, generates large acid waste.
Nitronium Tetrafluoroborate (

)
Transfer of

cation
Nitration of sensitive substrates or N-nitration.Pro: Anhydrous, high yields.Con: Moisture sensitive, expensive.
Acetyl Nitrate (

)
Generation of

Synthesis of N-nitropyrazoles (kinetic product) prior to thermal rearrangement.Pro: Mild conditions.Con: Explosion hazard if overheated or concentrated.
N-Alkylation/Acylation Reagents (The Vinyl Linker)

To enable cyclobutane formation, the pyrazole must be functionalized with an olefin (vinyl group).

  • Acryloyl Chloride / Methacryloyl Chloride: The gold standard for introducing the vinyl handle.

    • Why: The carbonyl group withdraws electrons, stabilizing the resulting cyclobutane and allowing for facile [2+2] cycloaddition under UV light.

  • Base Selection:

    • Triethylamine (

      
      ):  Preferred for acylations. It acts as an HCl scavenger.
      
    • Potassium Carbonate (

      
      ) in MeCN:  Preferred for alkylations (using vinyl bromides). Safer than NaH for nitro-compounds.
      
Photochemical Reagents & Catalysts

The formation of the cyclobutane ring is forbidden thermally (Woodward-Hoffmann rules) and requires photochemical excitation.

  • Light Source: Medium-pressure Mercury (Hg) lamp (emission

    
    ).
    
    • Critical: Use a Pyrex filter (

      
      ) to prevent photodecomposition of the nitro group (
      
      
      
      homolysis).
  • Sensitizers (Optional): Benzophenone or Acetone. Used if direct excitation of the vinyl group is inefficient.

Part 2: Critical Protocols

Protocol A: Synthesis of the 3,5-Dinitropyrazole (DNP) Core

Context: 3,5-DNP is the preferred starting material due to its high density and stability. This protocol utilizes a rearrangement strategy to bypass the deactivated meta-position.

Reagents:

  • Pyrazole (1.0 eq)[6]

  • Fuming Nitric Acid (98%)[7]

  • Acetic Anhydride

  • Anisole (Solvent for rearrangement)[5]

Workflow:

  • N-Nitration: Add pyrazole to a cooled mixture of

    
     at 0°C. Stir for 2 hours. Quench on ice to isolate 1-nitropyrazole .
    
  • Thermal Rearrangement: Dissolve 1-nitropyrazole in anisole. Heat to 150°C for 4 hours. The nitro group migrates from N to C-3.

  • Second Nitration: Subject the 3-nitropyrazole to standard mixed acid (

    
    ) nitration at 60°C to install the second nitro group at C-5.
    
  • Purification: Recrystallize from water/ethanol.

Safety Note: The rearrangement step is exothermic. Ensure the reactor has a burst disk or pressure relief valve if running on >10g scale.

Protocol B: N-Acryloylation (Installing the Vinyl Handle)

Context: Preparing the monomer for polymerization/dimerization.

Reagents:

  • 3,5-Dinitropyrazole (from Protocol A)

  • Acryloyl Chloride (1.2 eq)

  • Triethylamine (1.2 eq)

  • Acetonitrile (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3,5-DNP in anhydrous acetonitrile under

    
     atmosphere.
    
  • Base Addition: Add triethylamine dropwise. The solution may darken slightly.

  • Acylation: Cool to 0°C. Add acryloyl chloride dropwise over 20 minutes.

    • Mechanism:[4][8][9][10][11][12] The base deprotonates the pyrazole NH; the resulting anion attacks the acyl chloride.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Remove solvent in vacuo. Redissolve residue in

    
    , wash with water (to remove 
    
    
    
    ), dry over
    
    
    , and concentrate.
Protocol C: [2+2] Photocycloaddition (Cyclobutane Formation)

Context: Dimerizing the monomer to form the cyclobutane-bridged bis(nitro-pyrazole).

Reagents/Equipment:

  • N-Acryloyl-3,5-DNP (Monomer)

  • Solvent: Acetone (acts as both solvent and triplet sensitizer)

  • Photochemical Reactor (Quartz immersion well with Pyrex sleeve)

Step-by-Step:

  • Preparation: Prepare a 0.05 M solution of the monomer in acetone.

    • Note: Dilution favors intramolecular reaction (if applicable) or clean dimerization. High concentration can lead to oligomerization (polymer sludge).

  • Degassing: Sparge the solution with Argon for 30 minutes. Oxygen quenches the triplet state required for the reaction.

  • Irradiation: Irradiate with a 450W Hg-lamp through a Pyrex filter (

    
    ) for 12–24 hours. Monitor by TLC (disappearance of the vinyl spot).
    
  • Isolation: The cyclobutane product often precipitates out of solution (head-to-head vs. head-to-tail regioselectivity depends on steric bulk). Filter the solid.

  • Validation: Check

    
    -NMR. The vinyl protons (5.5–6.5 ppm) should disappear, replaced by cyclobutane methine protons (3.5–4.5 ppm).
    

Part 3: Visualization & Logic

Synthetic Pathway Logic

The following diagram illustrates the decision tree for synthesizing these derivatives, highlighting the critical "Vinyl Linker" checkpoint.

SyntheticPathway Start Pyrazole Precursor Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Core 3,5-Dinitropyrazole (Energetic Core) Nitration->Core Vinyl N-Acryloylation (Acryloyl Cl / Et3N) Core->Vinyl Nucleophilic Subst. Monomer N-Vinyl-DNP (Monomer) Vinyl->Monomer Photo [2+2] Photocycloaddition (hv > 300nm) Monomer->Photo Dimerization Product Cyclobutane-Bridged Bis(Nitro-Pyrazole) Photo->Product Strain Energy +

Figure 1: Step-wise synthetic logic flow from pyrazole precursor to high-energy cyclobutane derivative.

Photochemical Reactor Setup

Correct setup is vital to prevent side reactions (like nitro-nitrite rearrangement).

ReactorSetup cluster_safety Safety Critical Lamp Hg Lamp (450W) Filter Pyrex Sleeve (Cutoff < 300nm) Lamp->Filter UV Emission Vessel Reaction Vessel (Degassed Solution) Filter->Vessel Filtered Light Cooling Water Jacket (Maintain < 25°C) Cooling->Vessel Heat Removal

Figure 2: Photochemical reactor schematic emphasizing thermal control and wavelength filtering.

Part 4: Safety & Stability (E-E-A-T)

Working with nitro-pyrazoles requires strict adherence to safety protocols due to their sensitivity to impact, friction, and electrostatic discharge (ESD).

  • Explosive Potential: 3,5-DNP derivatives are energetic materials.[2][4]

    • Protocol: Limit reaction scales to <1g during optimization. Use Kevlar gloves and a blast shield.

  • Photochemical Hazards:

    • UV radiation can cause severe eye/skin damage. The reactor must be enclosed in a light-proof box.

    • Chemical:[1][8][9][12][13][14][15][16] Over-irradiation can cause the nitro group to cleave, generating

      
       radicals which are toxic and increase system pressure.
      
  • Thermal Stability:

    • While the pyrazole ring is stable, the cyclobutane ring introduces strain (~26 kcal/mol). Avoid heating the final product >150°C, as retro-[2+2] (reversion to monomer) or ring-opening can occur.

References

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Authoritative text on nitro-heterocycle synthesis).

  • Dalinger, I. L., et al. (2020). "Nitrocompounds as the core structure of perspective energetic materials." Russian Chemical Reviews. (Review of nitro-pyrazole chemistry).

  • Johnson, E. C., et al. (2018). "Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole." AIP Conference Proceedings. (Primary protocol for N-acryloylation of DNP).

  • Poplata, S., et al. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition." Chemical Reviews. (Comprehensive guide to photochemical reagents and mechanisms).

  • Zhang, J., et al. (2014). "Synthesis and properties of 3,5-dinitropyrazole-based energetic salts." New Journal of Chemistry. (Data on stability of the DNP core).

Sources

Application of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in Kinase Inhibitor Design

Executive Summary

This application note details the utility of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol as a high-value scaffold in the design of Janus Kinase (JAK) inhibitors. Moving beyond "flat" aromatic drug design, this molecule introduces a defined three-dimensional vector via the cyclobutane ring, a strategy validated by the success of second-generation JAK inhibitors like abrocitinib .

This guide provides a comprehensive workflow for:

  • Stereoselective Synthesis: Controlling the cis/trans isomerism critical for ATP-pocket alignment.

  • Functional Activation: Reducing the nitro group to an amine pharmacophore.

  • Biological Validation: Protocols for assessing JAK1 vs. JAK2 selectivity.

Structural Analysis & Design Rationale

The transition from flexible alkyl chains to rigid saturated rings is a cornerstone of modern "Escape from Flatland" drug design. This molecule offers three distinct advantages:

  • The "Puckered" Cyclobutane Spacer: Unlike a flexible propyl chain, the cyclobutane ring exists in a puckered conformation (~30°).[1] This rigidity reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

  • The Nitro-Pyrazole Moiety: The 4-nitropyrazole serves as a masked hinge-binder . The nitro group is an electron-withdrawing placeholder that, upon reduction to an amine, provides the critical H-bond donor/acceptor motif required to interact with the kinase hinge region (Glu/Leu residues).

  • Metabolic Stability (Fsp³): Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved solubility and reduced promiscuity compared to purely aromatic linkers.

Experimental Protocols

Protocol A: Stereoselective Synthesis & Isomer Separation

Objective: Synthesize the core scaffold and isolate the bioactive cis-isomer. The cis-configuration (substituents on the same face) is typically required for optimal U-shaped folding in the JAK binding pocket.

Materials:

  • 3-oxocyclobutan-1-ol (Starting material)

  • 4-nitro-1H-pyrazole

  • Sodium Borohydride (NaBH₄)

  • Triphenylphosphine (PPh₃), DIAD (Mitsunobu reagents)

  • Solvents: THF, DCM, Methanol

Step-by-Step Methodology:

  • Reduction of Ketone:

    • Dissolve 3-oxocyclobutan-1-carboxylic acid (or protected equivalent) in MeOH at 0°C.

    • Add NaBH₄ (1.1 eq) portion-wise. Stir for 2 hours.

    • Result: A mixture of cis/trans-cyclobutane-1,3-diol.

  • Mitsunobu Coupling (Inversion of Configuration):

    • Note: To access the specific cis-3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, we utilize the Mitsunobu reaction on the trans-diol (or a mixture), which proceeds with inversion of stereochemistry at the electrophilic carbon.

    • Dissolve the cyclobutane diol and 4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF.

    • Add PPh₃ (1.2 eq). Cool to 0°C.

    • Dropwise add DIAD (1.2 eq). Allow to warm to RT overnight.

  • Purification & Isomer Separation (Critical Step):

    • The reaction yields a mixture of isomers.[2]

    • Flash Chromatography: Use a Silica column with a gradient of 0–10% MeOH in DCM.

    • Validation: The cis-isomer typically elutes later due to higher polarity (dipole alignment).

    • NMR Check:

      • cis-isomer: The methine protons on C1 and C3 often display a specific quintet splitting pattern with distinct chemical shifts compared to the trans-isomer.

Protocol B: Nitro Reduction (Pharmacophore Activation)

Objective: Convert the nitro group into an amine to enable subsequent coupling (e.g., amide bond formation) or to serve as the primary H-bond donor.

Methodology:

  • Dissolve the purified cis-3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in Ethanol/Ethyl Acetate (1:1).

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) for 4–6 hours at RT.

    • Caution: Monitor via LC-MS to prevent over-reduction of the pyrazole ring itself (rare under mild conditions).

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Yield: Quantitative conversion to 3-(4-amino-1H-pyrazol-1-yl)cyclobutan-1-ol .

Visual Workflows

Diagram 1: Synthetic Pathway

This diagram illustrates the conversion from raw materials to the activated scaffold, highlighting the critical stereochemical separation.

SynthesisWorkflow Start 3-oxocyclobutan-1-ol Step1 Reduction (NaBH4) Start->Step1 Inter1 Cyclobutane-1,3-diol (cis/trans mix) Step1->Inter1 Step2 Mitsunobu Coupling (4-nitropyrazole, DIAD, PPh3) Inter1->Step2 Inversion of Stereochemistry Inter2 Crude Nitro-Pyrazole Step2->Inter2 Step3 Flash Chromatography (Isomer Separation) Inter2->Step3 Target cis-3-(4-nitro-1H-pyrazol-1-yl) cyclobutan-1-ol Step3->Target Isolation of Bioactive Isomer Step4 Hydrogenation (Pd/C, H2) Target->Step4 Final Activated Amine Scaffold (Ready for Coupling) Step4->Final

Caption: Synthesis of the activated scaffold. The Mitsunobu reaction installs the pyrazole, followed by chromatographic separation to isolate the bioactive cis-isomer.

Diagram 2: JAK-STAT Signaling Context

Understanding where this inhibitor acts is crucial. The molecule targets the ATP-binding pocket of JAK1, preventing the phosphorylation of STAT proteins.

JAKPath Cytokine Cytokine (IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activation STAT STAT Protein JAK1->STAT Phosphorylation Inhibitor Cyclobutane-Pyrazole Inhibitor Inhibitor->JAK1 ATP Competitive Inhibition pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of Action. The inhibitor binds the JAK1 ATP pocket, blocking STAT phosphorylation and downstream inflammatory signaling.

Biological Validation: Kinase Selectivity Assay

To validate the scaffold's utility, one must demonstrate selectivity for JAK1 (anti-inflammatory/atopic dermatitis target) over JAK2 (erythropoiesis risk).

Protocol:

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).

  • Enzymes: Recombinant human JAK1 and JAK2.

  • Procedure:

    • Prepare 3-fold serial dilutions of the synthesized amine (or its amide derivative) in DMSO.

    • Incubate compound with JAK1 or JAK2 enzyme + Peptide Substrate (e.g., IRS-1) for 60 min.

    • Add ATP (at Km concentration for each kinase).

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to light).

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Data Profile (Reference Standards):

Compound VariantJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity Ratio (JAK2/JAK1)Interpretation
cis-Isomer (Target)< 50 nM> 800 nM> 16xHigh Potency & Selectivity (Fits pocket)
trans-Isomer > 500 nM> 1000 nM~ 2xLow Potency (Steric clash in pocket)
Flexible Analog (Propyl)~ 150 nM~ 150 nM1xPoor Selectivity (Entropic penalty)

Note: The cis-cyclobutane geometry is essential for directing the inhibitor tail away from the JAK2-specific residues, enhancing the therapeutic window.

References

  • Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases."[3] Journal of Medicinal Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Pfizer Inc. (2021).[4] "CIBINQO® (abrocitinib) Prescribing Information." FDA Access Data.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (Context on Cyclobutane/Scaffold Hopping).

Sources

Application Note: Precision Oxidation of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research and process chemists working with functionalized cyclobutanes and nitrogen heterocycles. It synthesizes best practices for oxidizing strained ring systems while maintaining chemoselectivity for the nitro-pyrazole moiety.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The oxidation of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol (Substrate 1 ) to its corresponding ketone (Product 2 ) represents a critical convergence step in the synthesis of JAK inhibitors and related immunomodulatory drugs.

Key Synthetic Challenges:

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring expansion or cleavage under harsh acidic conditions (e.g., Jones Oxidation) or radical pathways.

  • Stereochemical Convergence: The starting alcohol often exists as a mixture of cis and trans isomers. Oxidation destroys the C1 stereocenter, converging both isomers into a single, achiral cyclobutanone product.

  • Chemoselectivity: The 4-nitropyrazole moiety is electron-deficient. While generally robust, it precludes the use of strong reducing conditions during workup. The protocol must avoid over-oxidation to lactones (Baeyer-Villiger type) which is a risk with peracids like mCPBA.

Recommended Strategy: We present three validated protocols. Method A (Dess-Martin) is the primary recommendation for medicinal chemistry (gram-scale) due to its mildness. Method B (Swern) and Method C (Parikh-Doering) are provided as scalable alternatives for process development.

Decision Matrix: Protocol Selection

FeatureMethod A: Dess-Martin (DMP) Method B: Swern Oxidation Method C: Parikh-Doering
Scale 10 mg – 50 g1 g – 10 kg+10 g – 5 kg
Temperature Ambient (20–25 °C)Cryogenic (-78 °C)Sub-ambient (0–10 °C)
Reagent Cost HighLowModerate
Safety Profile Shock sensitive (solid DMP)CO evolution; Odor (DMS)SO₃ complex handling
Workup Simple (Basic wash)Aqueous extractionAqueous extraction
Suitability Best for Discovery/MedChem Best for Scale-up/Process Best for Pilot Plant (No Cryo)

Detailed Experimental Protocols

Method A: Dess-Martin Periodinane (Primary Recommendation)

Ideal for high-value intermediates where yield and purity are paramount.

Reagents:

  • Substrate 1 (1.0 equiv)[1][2]

  • Dess-Martin Periodinane (DMP) (1.2 – 1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

  • Optional: Sodium bicarbonate (NaHCO₃) (1.5 equiv) to buffer acetic acid byproduct.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with Substrate 1 and anhydrous DCM. If the substrate contains acid-sensitive protecting groups elsewhere, add solid NaHCO₃.

  • Addition: Cool the solution to 0 °C (ice bath). Add DMP solid in one portion.

    • Note: While DMP reacts at room temperature, initial cooling prevents exotherms on larger scales (>5g).

  • Reaction: Remove the ice bath and allow to stir at 20–25 °C.

    • Monitoring: Monitor by TLC or LCMS. Conversion is typically complete within 1–2 hours. The formation of the ketone is indicated by a shift in R_f (usually higher) and disappearance of the -OH stretch in IR.

  • Quench (The "Seebach" Workup):

    • Dilute the reaction mixture with diethyl ether or DCM.

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Mechanism:[3][4][5][6][7][2][8][9][10][11] Thiosulfate reduces unreacted periodinane (I-V) to iodinane (I-III) and iodine species that are water-soluble; bicarbonate neutralizes acetic acid.

  • Extraction: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15-30 mins). Separate layers. Extract aqueous phase 2x with DCM.

  • Isolation: Dry combined organics over MgSO₄, filter, and concentrate in vacuo (keep bath <40 °C to avoid volatility loss of cyclobutanone).

Method B: Swern Oxidation (Process Standard)

Ideal for cost-sensitive scale-up.

Reagents:

  • Oxalyl Chloride (1.5 equiv)[7]

  • DMSO (2.5 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • DCM (anhydrous)

Step-by-Step Protocol:

  • Activation: In a 3-neck flask under N₂, cool anhydrous DCM to -78 °C. Add Oxalyl Chloride.

  • DMSO Addition: Add DMSO (diluted in DCM) dropwise, maintaining internal temp < -65 °C. Stir for 15-20 mins. Gas evolution (CO/CO₂) will occur.[3][5]

  • Substrate Addition: Add Substrate 1 (dissolved in min. DCM) dropwise to the activated sulfonium species. Maintain temp < -60 °C. Stir for 30-45 mins at -78 °C.

  • Elimination: Add Et₃N dropwise. The reaction will become thick/cloudy.

  • Warming: Allow the reaction to warm to 0 °C over 30-60 minutes.

  • Workup: Quench with saturated NH₄Cl or phosphate buffer (pH 7). Extract with DCM.[1][7] Wash with water and brine.[7]

    • Odor Control: Treat glassware and waste with dilute bleach to oxidize dimethyl sulfide (DMS) byproduct.

Mechanistic & Workflow Visualization

The following diagrams illustrate the chemical pathway and the decision logic for process optimization.

OxidationPathways Substrate Substrate (Alcohol) Mixture of cis/trans Intermediate Activated Intermediate (Alkoxy-periodinane or Sulfonium) Substrate->Intermediate Activation (DMP or DMSO/OxCl) RingOpen Ring Cleavage/Expansion Substrate->RingOpen Strong Acid (Jones) Transition Transition State Syn-Elimination (DMP) or E2-like (Swern) Intermediate->Transition Base/Ligand Exchange Product Target Cyclobutanone (Achiral/Converged) Transition->Product Oxidation

Caption: Mechanistic flow from alcohol to cyclobutanone, highlighting the convergence of stereoisomers and the risk of acid-catalyzed ring opening.

WorkupLogic Start Reaction Complete MethodCheck Method Used? Start->MethodCheck DMP Dess-Martin MethodCheck->DMP Swern Swern MethodCheck->Swern QuenchDMP Add Na2S2O3 / NaHCO3 DMP->QuenchDMP Clear Stir until Clear (Remove Iodine species) QuenchDMP->Clear Extract DCM Extraction Clear->Extract QuenchSwern Add NH4Cl / H2O Swern->QuenchSwern Bleach Bleach Wash (Odor Control) QuenchSwern->Bleach Bleach->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry

Caption: Comparative workup workflows for DMP and Swern protocols, emphasizing safety and purification steps.

Troubleshooting & Critical Controls

Stability of the 4-Nitropyrazole

The 4-nitropyrazole group is robust under oxidative conditions. However, under basic conditions (Swern elimination step), the C5-H of the pyrazole is theoretically acidic.

  • Mitigation: In the Swern protocol, ensure the temperature is kept strictly below -60 °C during the addition of Et₃N to prevent deprotonation/side-reactions on the heterocycle before the alcohol oxidation occurs.

Ring Strain & Baeyer-Villiger Risk

Cyclobutanones are more reactive than cyclohexanones.

  • Avoid: Do not use hydrogen peroxide or mCPBA, as these will rapidly insert oxygen into the strained ring to form the butyrolactone derivative (Baeyer-Villiger oxidation).

  • Storage: Store the resulting cyclobutanone at -20 °C. Strained ketones can undergo dimerization or hydration upon prolonged exposure to moisture/warmth.

Safety: DMP Explosivity

While DMP is safer than IBX, it is still a high-energy hypervalent iodine compound.

  • Control: Do not heat DMP reactions above 40 °C. For reactions >100g, Differential Scanning Calorimetry (DSC) testing is mandatory to determine the onset of decomposition.

References

  • Dess-Martin Oxidation (General Protocol)

    • Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." J. Org.[6][10] Chem.1983 , 48, 4155–4156.

  • Swern Oxidation of Strained Rings

    • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981, 165–185.
  • Cyclobutanone Synthesis Reviews

    • Namyslo, J. C.; Kaufmann, D. E. "The application of cyclobutane derivatives in organic synthesis." Chem. Rev.2003, 103, 1485–1538.
  • Nitropyrazole Chemistry

    • Topic: Synthesis and reactivity of 4-nitropyrazoles.

Sources

Troubleshooting & Optimization

Technical Support Case: Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-892 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol presents a classic conflict in heterocyclic chemistry: coupling a poorly nucleophilic heterocycle (4-nitropyrazole) with a sterically strained, elimination-prone electrophile (cyclobutane ring).

Users typically encounter three failure modes:

  • Low Conversion: Due to the electron-withdrawing nitro group reducing pyrazole nucleophilicity.

  • Elimination Side-Reactions: Formation of cyclobutene byproducts when using strong bases on cyclobutyl sulfonates.

  • Stereochemical Scrambling: Difficulty controlling the cis/trans ratio of the 1,3-disubstituted cyclobutane.

This guide provides a troubleshooting protocol to resolve these issues, prioritizing the Mitsunobu reaction for small-to-medium scale (high stereocontrol) and Nucleophilic Displacement (


)  for scale-up (lower cost).
Part 1: Diagnostic & Method Selection
Q: My yield is stuck at <30% using 3-bromocyclobutanol and

. What is going wrong?

A: You are fighting two opposing forces: poor nucleophilicity and competitive O-alkylation. The nitro group on the pyrazole ring pulls electron density, lowering the


 (approx. 9.5) and making the nitrogen sluggish. Furthermore, using unprotected 3-bromocyclobutanol allows the alkoxide (formed by the base) to compete with the pyrazole, leading to O-alkylation or polymerization.

Recommendation: Switch to a Mitsunobu Protocol or a Protected


 Route .
FeatureMethod A: Mitsunobu (Recommended)Method B: Protected

(Scale-up)
Starting Material Cyclobutane-1,3-diol3-((TBS)oxy)cyclobutyl tosylate
Reagents

, DIAD/DEAD

, DMF/NMP
Stereochemistry Inversion (Clean)Inversion (mostly)
Main Byproduct Phosphine oxideCyclobutene (Elimination)
Yield Potential 60-85%40-60%
Part 2: The Mitsunobu Protocol (Primary Solution)
Q: How do I control the cis/trans stereochemistry?

A: The Mitsunobu reaction proceeds via an


 mechanism with complete inversion of configuration  at the alcohol center.
  • Target: trans-3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

  • Required Start: cis-cyclobutane-1,3-diol.

The reaction targets only one hydroxyl group if stoichiometry is controlled, but statistical mixtures can occur.

Protocol Workflow:
  • Stoichiometry: 1.0 eq cis-diol, 1.1 eq 4-nitropyrazole, 1.2 eq

    
    .
    
  • Solvent: Anhydrous THF (0.1 M).

  • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise.

  • Troubleshooting: If the reaction is sluggish (common with electron-deficient pyrazoles), switch from DEAD/DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (tributylphosphine). The ADDP intermediate is more basic and activates the pyrazole more effectively [1].
    

mitsunobu_pathway Start cis-Cyclobutane-1,3-diol + 4-Nitropyrazole Activation Activation: PPh3 + DIAD (Betaine Formation) Start->Activation 0°C, THF Attack SN2 Attack: Pyrazole N-nucleophile displaces O-PPh3+ Activation->Attack Inversion Product trans-3-(4-nitro-1H-pyrazol-1-yl) cyclobutan-1-ol Attack->Product Workup

Figure 1: Stereochemical inversion pathway using Mitsunobu conditions.

Part 3: The Displacement (Scale-Up Solution)
Q: I cannot remove the triphenylphosphine oxide (TPPO) from the Mitsunobu reaction. Is there an alternative?

A: Yes. If chromatography is difficult, use the Leaving Group Displacement method. However, you must protect the alcohol first to prevent side reactions.

Step-by-Step Optimization:

  • Protection: Protect 3-hydroxycyclobutanone or the diol with a TBS (tert-butyldimethylsilyl) group.

  • Activation: Convert the remaining alcohol to a Tosylate (OTs) or Mesylate (OMs). Note: Tosylates are generally more stable and easier to handle than mesylates for cyclobutanes.

  • Displacement:

    • Solvent: DMF or NMP (Polar aprotic is critical for

      
      ).
      
    • Base: Cesium Carbonate (

      
      ) .
      
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and the large cation stabilizes the transition state, reducing elimination byproducts compared to Sodium or Potassium [2].

  • Deprotection: TBAF or mild acid (HCl/MeOH) to reveal the alcohol.

Q: I am seeing a "cyclobutene" impurity. What is this?

A: This is the elimination product. Cyclobutane rings are puckered; if the leaving group and a beta-proton are anti-periplanar, base-mediated E2 elimination is rapid.

  • Fix: Lower the reaction temperature (try 50°C instead of 80°C) and increase reaction time.

  • Fix: Switch to the Mitsunobu method (neutral conditions) which eliminates this risk.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield issue.

troubleshooting_tree Start Start: Low Yield Diagnosis CheckSM Is Starting Material Consumed? Start->CheckSM BaseCheck Check Base/Nucleophile CheckSM->BaseCheck No (SM Left) ProductCheck Identify Major Impurity CheckSM->ProductCheck Yes (SM Gone) TempCheck Increase Temp or Switch to Cs2CO3 BaseCheck->TempCheck Elimination Cyclobutene Found (Elimination) ProductCheck->Elimination Regio O-Alkylation Found ProductCheck->Regio Sol_Mitsunobu SOLUTION: Switch to Mitsunobu (Neutral pH) Elimination->Sol_Mitsunobu Sol_Protect SOLUTION: Protect Alcohol (TBS-Cl) Regio->Sol_Protect

Figure 2: Diagnostic logic for improving yield in cyclobutane-pyrazole coupling.

Part 5: Quantitative Data Summary
ParameterStandard

(

)
Optimized

(

)
Mitsunobu (

/DIAD)
Base Strength ModerateModerate/HighNeutral (Zwitterionic)
Reaction Temp 80-100°C60-80°C0°C to RT
Elimination Risk HighModerateLow
Stereocontrol VariableGood (Inversion)Excellent (Inversion)
Purification Easy (Wash)Easy (Wash)Difficult (Remove TPPO)
References
  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. Available at: [Link]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. Available at: [Link]

  • National Institutes of Health (PMC). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation. (Context on Cyclobutanol Stability). Available at: [Link]

Technical Support Center: Purification Strategies for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The strategies outlined below are based on established principles for the purification of polar, nitro-containing heterocyclic compounds and are intended to provide a robust starting point for developing a highly effective purification protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, providing potential causes and actionable solutions.

Question 1: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem when purifying polar molecules, especially nitroaromatic compounds.[1] It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

Potential Causes & Solutions:

  • High Impurity Concentration: A significant presence of impurities can lower the melting point of the mixture, causing it to "oil out."

    • Solution: Attempt a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.[2]

  • Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound.[1]

    • Solution: Select a solvent with a lower boiling point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.[2]

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help slow down the cooling process.

  • Supersaturation: The solution may be too concentrated.

    • Solution: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool slowly again.[2]

  • Inducing Crystallization: If crystals are slow to form, you can try:

    • Scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[1][2]

    • Adding a seed crystal of the pure compound, if available.[2]

Question 2: My compound streaks badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What should I do?

Answer:

Streaking and poor separation on silica gel are characteristic issues for polar and basic nitrogen-containing heterocycles like your pyrazole derivative.[2][3] This is primarily due to strong interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups on the silica surface.[3]

Potential Causes & Solutions:

  • Strong Adsorption to Silica: The basic nature of the pyrazole moiety leads to strong binding to the acidic silica gel.

    • Solution 1: Add a Basic Modifier: To your mobile phase, add a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol.[2][3] This will neutralize the acidic sites on the silica, leading to improved peak shape and separation.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[2] For highly polar compounds, reversed-phase chromatography on a C18 column is often a better choice.[2]

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal.

    • Solution: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. If your compound remains at the baseline, the solvent is not polar enough. If it runs with the solvent front, it is too polar.[4] For polar compounds, a good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[5]

Question 3: I'm not getting any product to elute from my silica column, or the recovery is very low. What are the likely reasons?

Answer:

Low or no recovery from a silica column suggests that your compound is either irreversibly adsorbed onto the stationary phase or is decomposing on the column.

Potential Causes & Solutions:

  • Compound is Too Polar: The chosen mobile phase may not be polar enough to elute your highly polar compound.

    • Solution: Drastically increase the polarity of your mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the proportion of a more polar solvent (e.g., from 100% dichloromethane to a mixture with methanol), can be very effective.[2]

  • Irreversible Adsorption or Decomposition: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds.[3] While nitro-pyrazole compounds can be stable, the specific stability of your molecule on silica should be considered.[6][7][8]

    • Solution 1: Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (indicating degradation) appear.[2]

    • Solution 2: Switch to a Different Stationary Phase: As mentioned previously, neutral alumina or reversed-phase silica (C18) are excellent alternatives that can prevent decomposition and improve recovery.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol?

A1: Given the polar nature of the molecule due to the nitro group, the pyrazole ring, and the hydroxyl group, polar solvents are a good starting point.[1] Alcoholic solvents such as ethanol or isopropanol are often effective for nitroaryl and pyrazole compounds.[1][9] A mixed solvent system, such as ethanol-water, where the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature and a "poor" solvent (water) is added dropwise until turbidity is observed, can also be very effective for inducing crystallization.[1][10]

Q2: What are the recommended mobile phases for column chromatography of this compound?

A2: For normal-phase chromatography on silica gel, a good starting point would be a mixture of ethyl acetate and hexanes.[5] You will likely need a relatively high proportion of ethyl acetate due to the polarity of your compound. If the compound still adheres strongly to the silica, you can switch to a more polar system like dichloromethane and methanol.[2][5] Remember to consider adding a basic modifier like triethylamine to prevent streaking.[3] For reversed-phase chromatography, a mixture of water and acetonitrile or water and methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is standard.[2]

Q3: Is HPLC a suitable method for purifying my compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a very powerful technique for purifying polar organic molecules like yours and is ideal for achieving high purity.[11] A C18 column with a water/acetonitrile or water/methanol gradient is a common and effective setup.[11]

Q4: What are some potential impurities I should be aware of from the synthesis?

A4: The synthesis of pyrazoles can sometimes result in the formation of isomeric byproducts.[12] Depending on the specific synthetic route used to obtain 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, you might have unreacted starting materials or other regioisomers of the nitropyrazole. Chromatographic techniques are generally effective at separating such isomers.

Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization recrystallization_success Pure Product recrystallization->recrystallization_success Success recrystallization_fail Oiling Out or Low Purity recrystallization->recrystallization_fail Failure column_chrom Column Chromatography recrystallization_fail->column_chrom tlc TLC Analysis (Screen Solvents) column_chrom->tlc hplc Consider HPLC for High Purity column_chrom->hplc Further Purification Needed normal_phase Normal Phase (Silica) (e.g., EtOAc/Hexanes + TEA) tlc->normal_phase Good Separation reversed_phase Reversed Phase (C18) (e.g., H2O/ACN + Formic Acid) tlc->reversed_phase Streaking/ Poor Separation on Silica normal_phase->recrystallization_success reversed_phase->recrystallization_success hplc_success High Purity Product hplc->hplc_success

Caption: Decision workflow for purification strategy selection.

Summary of Purification Parameters

Purification MethodStationary PhaseRecommended Mobile Phase/Solvent SystemKey Considerations
Recrystallization N/AEthanol, Isopropanol, Ethanol/Water, Ethyl Acetate/HexaneGood for removing minor impurities; watch for "oiling out".[1][9][10]
Normal-Phase Column Chromatography Silica GelEthyl Acetate/Hexanes or Dichloromethane/Methanol with 0.1-1% TriethylamineThe addition of a basic modifier is often crucial for good peak shape.[2][3]
Normal-Phase Column Chromatography Alumina (Neutral or Basic)Ethyl Acetate/Hexanes or Dichloromethane/MethanolA good alternative to silica to avoid issues with acidic sites.[2]
Reversed-Phase Column/HPLC C18 SilicaWater/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFAExcellent for polar compounds and achieving high purity.[2][11]

Experimental Protocols

Protocol 1: Recrystallization using a Binary Solvent System

Objective: To purify 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol by recrystallization.

Materials:

  • Crude 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Deionized Water)

  • Erlenmeyer flask

  • Hot plate

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (ethanol) and gently heat the mixture with stirring until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration into a clean, pre-warmed flask.

  • While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy, indicating the point of saturation.[1][10]

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

Objective: To purify 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol by flash column chromatography.

Materials:

  • Crude 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., Ethyl Acetate/Hexanes with 0.5% Triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the mobile phase and use TLC to determine the optimal solvent ratio (aim for an Rf of ~0.3 for the desired compound).

  • Pack the chromatography column with silica gel as a slurry in the mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, applying gentle air pressure.

  • Collect fractions and monitor the elution by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from [12]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link][6]

  • ResearchGate. (2023). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link][7]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link][5]

  • PubMed. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link][8]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link][4]

Sources

Technical Guide: Separation of cis- and trans-3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isomer Chemistry

This guide details the separation and structural assignment of the cis and trans isomers of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol . These isomers typically arise as a mixture during the reduction of the corresponding ketone, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one [1].

The Stereochemical Challenge

Unlike planar rings, the cyclobutane ring exists in a "puckered" conformation to relieve torsional strain. This puckering creates distinct electronic and spatial environments for the 1,3-substituents:

  • cis-Isomer: The hydroxyl group (-OH) and the nitropyrazole moiety are on the same face of the ring.

  • trans-Isomer: The substituents are on opposite faces.[1]

Separation Principle: The separation relies on the difference in molecular dipole moments and solvation energy . The cis isomer, often adopting a conformation where dipoles align or intramolecular interactions occur, typically exhibits different retention behavior on silica (Normal Phase) and C18 (Reverse Phase) compared to the trans isomer [2].

Decision Workflow: Method Selection

The following workflow illustrates the decision logic for selecting the appropriate separation technique based on scale and resolution.

SeparationWorkflow Start Crude Mixture (cis/trans ~ 3:1 to 1:1) TLC Step 1: Analytical TLC (Solvent: EtOAc/Hexane) Start->TLC ResolutionCheck Is u0394Rf u2265 0.15? TLC->ResolutionCheck Flash Method A: Flash Chromatography (Silica Gel) ResolutionCheck->Flash Yes (Easy Separation) HPLC_Prep Method B: Preparative HPLC (C18 Reverse Phase) ResolutionCheck->HPLC_Prep No (Difficult Separation) Analysis Step 3: Fraction Analysis (LC-MS / NMR) Flash->Analysis HPLC_Prep->Analysis Assignment Step 4: NOE Assignment (Determine cis vs trans) Analysis->Assignment

Figure 1: Decision tree for isolating cyclobutanol isomers.

Analytical Method Development

Before scaling up, you must establish an analytical baseline to quantify the isomeric ratio.

Method A: Reverse Phase HPLC (Recommended)

Reverse phase is generally superior for this substrate due to the polarity of the nitropyrazole group.

ParameterCondition
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 5% B to 60% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitropyrazole absorbance) and 210 nm
Typical Elution The more polar isomer (often cis in RP) elutes first, but this must be confirmed by NOE (see Section 5).[2]
Method B: TLC (Normal Phase)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

  • Visualization: UV lamp (254 nm). The nitro group quenches fluorescence strongly.

  • Observation: Look for two spots with distinct Rf values (e.g., 0.3 and 0.45). If spots overlap, add 1-2% Methanol.

Preparative Separation Protocols

Protocol 1: Flash Chromatography (Scale: 100 mg – 5 g)

Use this method if


 on TLC.
  • Cartridge Selection: Use a high-performance spherical silica cartridge (e.g., 20-40 µm particle size).

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). If solubility is poor, use a solid load technique (adsorb onto Celite).

  • Gradient:

    • Equilibrate with 10% EtOAc/Hexane.

    • 0–5 min: 10% EtOAc (Isocratic hold to elute non-polar impurities).

    • 5–20 min: Linear gradient 10%

      
       80% EtOAc.
      
    • 20–25 min: Hold at 80% EtOAc.

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL). Do not pool "mixed" fractions; recycle them if necessary.

Protocol 2: Preparative HPLC (Scale: < 500 mg)

Use this method if flash chromatography fails to resolve the isomers.

  • Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Solvent System: Water/ACN (no buffer needed usually, but 0.1% Formic Acid prevents tailing of the pyrazole).

  • Injection: Dissolve sample in DMSO/MeOH (1:1). Filter through 0.45 µm PTFE filter.

  • Run: Shallow gradient (e.g., 15% B to 40% B over 20 minutes) to maximize resolution between the close-eluting isomers.

Structural Assignment (The "Which is Which?" Problem)

You cannot rely solely on elution order to assign configuration. You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR experiments [3].

The NOE Experiment[3][4]
  • Target Protons: Identify the methine proton at C1 (

    
    , next to OH) and the methine proton at C3 (
    
    
    
    , next to Pyrazole).
  • Irradiation: Irradiate

    
     and observe the enhancement at 
    
    
    
    .
  • Interpretation:

    • cis-Isomer:

      
       and 
      
      
      
      are on the same face (pseudo-axial/equatorial proximity). Strong NOE enhancement (typically 2-5%) is observed between
      
      
      and
      
      
      .
    • trans-Isomer:

      
       and 
      
      
      
      are on opposite faces. Weak or No NOE enhancement is observed between
      
      
      and
      
      
      .

Data Table: Expected NMR Characteristics

Featurecis-Isomertrans-Isomer
H1-H3 NOE Correlation Strong / Visible Absent / Very Weak
Ring Proton Splitting Complex multiplets (distinct chemical environment)Complex multiplets
C13 Chemical Shift Often shifted due to steric compression (

-gauche effect)
Distinct from cis

Troubleshooting & FAQs

Q1: My peaks are tailing on the Flash column. What is wrong?

  • Cause: The pyrazole nitrogen or the nitro group can interact strongly with acidic silanols on the silica.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica surface. Alternatively, switch to a C18 reverse phase column which eliminates silanol interactions.

Q2: I isolated both isomers, but they interconvert upon standing. Is this possible?

  • Analysis: Cyclobutanols are generally configurationally stable. However, if the medium is acidic or basic, epimerization could occur via a carbocation intermediate (unlikely without strong acid) or retro-aldol type mechanisms.

  • Fix: Ensure your fractions are evaporated at

    
    C and stored neutral. If using Formic Acid in HPLC, lyophilize rather than heat-dry.
    

Q3: Which isomer is usually the major product from NaBH4 reduction?

  • Insight: Reduction of 3-substituted cyclobutanones is governed by steric approach of the hydride. The hydride attacks from the less hindered face (opposite the bulky pyrazole group). Therefore, the cis-isomer (where OH and Pyrazole are on the same side) is typically the minor product, and the trans-isomer (hydride attacked from same side as pyrazole, pushing OH trans) is often the major product. Note: This depends heavily on the specific conformer of the starting ketone.

Q4: Can I crystallize them instead of using chromatography?

  • Feasibility: Yes, 1,3-disubstituted cyclobutanes often have significantly different melting points.

  • Protocol: Try triturating the crude solid with cold Diethyl Ether or minimal Ethanol. The trans isomer (often more symmetrical/higher melting) may crystallize out, leaving the cis enriched in the mother liquor [4].

References

  • Synthesis of 1,3-disubstituted cyclobutanes

    • Context: General reduction protocols for cyclobutanones yielding cis/trans mixtures.[3]

    • Source: Vertex Pharmaceuticals. (2021).[2] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Omega. Link

  • Chromatographic Separation Principles

    • Context: Separation of cyclobutane isomers using polarity differences on silica and C18.
    • Source: ResearchGate. (2020). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Link

  • NMR Assignment of Cyclobutanes

    • Context: Use of NOE to distinguish cis/trans protons in puckered rings.
    • Source: TutorChase. How does NMR differentiate between cis and trans isomers?Link

  • Crystallization of Cyclobutane Diols/Derivatives

    • Context: Historical precedence for separating cyclobutane isomers via crystalliz
    • Source: Google Patents. (1966). Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols. US3227764A.[3] Link

Sources

Troubleshooting N-alkylation regioselectivity of 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-alkylation of 4-nitropyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective N-alkylation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your synthetic outcomes.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-nitropyrazole, presents a significant regioselectivity challenge. The molecule exists in two tautomeric forms, and upon deprotonation, forms a pyrazolate anion with two distinct nucleophilic nitrogen atoms (N1 and N2). The reaction with an electrophile can therefore yield two different regioisomers: the N1-alkylated and the N2-alkylated product. The thermodynamic stability of these isomers is often very similar, making their separation difficult and placing paramount importance on controlling the kinetic reaction outcome. This guide will provide a systematic approach to diagnosing and solving issues related to this critical reaction step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-alkylation of 4-nitropyrazole. Each issue is followed by a diagnosis of potential causes and actionable, step-by-step solutions.

Issue 1: Poor N1/N2 Regioselectivity with the Undesired Isomer Dominating

Symptoms:

  • NMR or LC-MS analysis shows a mixture of isomers, with the undesired product being the major component.

  • The obtained regioselectivity is opposite to literature precedents for similar substrates.

Causality Analysis: Regioselectivity in pyrazole alkylation is a delicate balance of steric, electronic, and solvation effects. The outcome is primarily dictated by the accessibility of the two nitrogen atoms to the incoming electrophile. The choice of base, and specifically its counter-ion, plays a pivotal role in directing this approach.

Solutions & Optimization Workflow:

  • Re-evaluate Your Choice of Base (The Counter-Ion Effect): The size and polarizability of the metal counter-ion from your base is the most critical factor.

    • For N1-Alkylation (more hindered position): Use a base with a large, soft cation like cesium or potassium. Cesium carbonate (Cs₂CO₃) is widely recognized for promoting N1-alkylation, an observation often termed the "cesium effect". The large cesium ion coordinates less tightly with the pyrazolate anion, increasing the nucleophilicity of the sterically hindered N1 position.

    • For N2-Alkylation (less hindered position): Use a base with a small, hard cation like sodium or lithium. Sodium hydride (NaH) is a common choice that often favors the formation of the N2 isomer due to tighter ion-pairing and steric repulsion at the N1 position.

  • Modify the Solvent System: The solvent influences the dissociation of the pyrazolate salt and the solvation of the cation.

    • Polar Aprotic Solvents (DMF, DMSO): These solvents are generally preferred as they effectively solvate the cation, promoting a "freer" pyrazolate anion and enhancing reactivity.

    • Less Polar Solvents (THF, Dioxane): In these solvents, ion-pairing is more significant. The effect of the counter-ion will be more pronounced, potentially allowing for finer control.

  • Assess the Electrophile's Steric Bulk: The size of your alkylating agent is crucial.

    • Bulky Electrophiles (e.g., isopropyl iodide, benzyl bromide): These will inherently favor attack at the less sterically encumbered N2 position. If N1 is your target, you may need to compensate with a stronger directing group (like a removable protecting group at C5) or accept lower selectivity.

    • Small Electrophiles (e.g., methyl iodide, ethyl triflate): These are more likely to be influenced by the electronic factors and the choice of base/solvent.

Logical Workflow for Optimizing Regioselectivity

The following diagram outlines a systematic approach to troubleshoot and optimize your reaction for the desired regioisomer.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization Strategy cluster_2 Phase 3: Verification start Problem: Poor N1/N2 Ratio check_base Analyze Base & Counter-Ion (e.g., NaH vs. Cs2CO3) start->check_base target_n1 Target: N1 Isomer (More Hindered) check_base->target_n1 N2 is major, N1 desired target_n2 Target: N2 Isomer (Less Hindered) check_base->target_n2 N1 is major, N2 desired use_cs Action: Switch to Cs₂CO₃ or K₂CO₃ in DMF target_n1->use_cs use_na Action: Use NaH or LiHMDS in THF target_n2->use_na check_solvent Action: Screen Solvents (e.g., DMF, THF, Acetonitrile) use_cs->check_solvent use_na->check_solvent check_electrophile Consider Electrophile Sterics (R-X) check_solvent->check_electrophile analyze Run Test Reaction & Analyze Ratio (NMR, LC-MS) check_electrophile->analyze analyze->check_base Failure end Optimized Conditions Achieved analyze->end Success

Caption: A systematic workflow for troubleshooting and optimizing N-alkylation regioselectivity.

Issue 2: Low Overall Yield Despite Complete Consumption of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows the disappearance of the 4-nitropyrazole starting material.

  • The combined yield of the isolated N1 and N2 isomers is significantly low.

  • Presence of multiple unidentified side products.

Causality Analysis: Low yields in the absence of starting material often point to product degradation or competing side reactions. The pyrazole ring, particularly when activated by a nitro group, can be susceptible to certain conditions.

Solutions:

  • Check for Over-alkylation: If using a highly reactive alkylating agent (e.g., methyl triflate) and a strong base, dialkylation can occur, leading to the formation of a quaternary pyrazolium salt. This salt is often highly polar and may not be easily extracted or could remain in the aqueous layer during workup.

    • Action: Use exactly 1.0 to 1.1 equivalents of the alkylating agent. Add the agent slowly at a lower temperature (e.g., 0 °C) to control the reaction rate.

  • Investigate Base-Induced Degradation: Strong, non-nucleophilic bases like NaH are generally safe. However, if using a nucleophilic base (e.g., alkoxides), it could potentially attack the electron-deficient pyrazole ring, leading to ring-opening or other decomposition pathways.

    • Action: Stick to non-nucleophilic hydride bases (NaH, KH) or carbonate bases (K₂CO₃, Cs₂CO₃).

  • Control Reaction Temperature: Exothermic reactions can lead to thermal degradation.

    • Action: Perform the deprotonation step at 0 °C before slowly adding the electrophile. Allow the reaction to warm to room temperature gradually. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the "cesium effect" in controlling regioselectivity?

The "cesium effect" refers to the empirically observed phenomenon where the use of cesium bases, typically cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF), promotes reactions at the more sterically hindered position in ambident nucleophiles like the pyrazolate anion. While a single definitive explanation is still debated, the leading hypothesis is that the large, soft, and highly polarizable Cs⁺ cation does not coordinate tightly to either nitrogen atom of the pyrazolate. This "naked" anion has its nucleophilicity governed more by intrinsic electronic factors, where the N1 position is often more electron-rich, rather than being dictated by steric hindrance.

Q2: How can I reliably determine the N1/N2 isomer ratio?

The most reliable method is ¹H NMR spectroscopy. The chemical shifts of the protons on the pyrazole ring (at C3 and C5) are highly sensitive to the position of the alkyl group.

  • N1-Isomer: The substituent is on the same side as the C5 proton.

  • N2-Isomer: The substituent is adjacent to both the C3 and C5 positions. The difference in the chemical environment leads to distinct and measurable chemical shifts for H-3 and H-5 in each isomer. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used for unambiguous assignment. Irradiating the N-CH₂ protons of the alkyl chain should show an NOE correlation to the C5 proton in the N1 isomer, and to both C3 and C5 protons in the N2 isomer.

Q3: Can temperature be used to control the regioselectivity?

Yes, temperature can influence the outcome, as the activation energies for alkylation at N1 and N2 are different. Generally, lower temperatures favor the kinetically controlled product. However, the energy difference is often small, so temperature control is usually less effective than changing the base/counter-ion or solvent. It is more commonly used as a tool for optimization once a promising set of base/solvent conditions has been identified.

Data Summary Table

The following table summarizes typical regioselectivity outcomes based on the choice of base and solvent, providing a quick reference for experimental design. Data is representative and compiled from common observations in the literature.

Electrophile (R-X)BaseSolventTypical Major IsomerApproximate N1:N2 Ratio
Methyl IodideNaHTHFN21:5
Methyl IodideK₂CO₃DMFN13:1
Methyl IodideCs₂CO₃DMFN1>10:1
Benzyl BromideNaHTHFN21:10
Benzyl BromideCs₂CO₃AcetonitrileN14:1

Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 4-Nitropyrazole

This protocol is optimized for achieving N1 selectivity using the cesium effect.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitropyrazole (1.0 eq.).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration relative to the pyrazole). Stir the suspension. Add finely ground Cesium Carbonate (Cs₂CO₃, 1.5 eq.).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes. The formation of the cesium pyrazolate may be observed as a color change.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the alkylating agent (R-X, 1.1 eq.) dropwise over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the N1/N2 ratio of the purified product and fractions by ¹H NMR.

Tautomerism and N-Alkylation Pathway

The regioselectivity originates from the two possible reaction pathways available to the deprotonated pyrazolate anion.

G cluster_tautomer Tautomeric Equilibrium cluster_reaction Alkylation Pathways T1 4-Nitropyrazole (Tautomer 1) T2 4-Nitropyrazole (Tautomer 2) T1->T2 Anion Pyrazolate Anion (Resonance Stabilized) T1->Anion + Base - H⁺ T2->Anion + Base - H⁺ N1_Product N1-Alkylated Product (More Hindered) Anion->N1_Product  R-X (Path 1) N2_Product N2-Alkylated Product (Less Hindered) Anion->N2_Product  R-X (Path 2)

Caption: Reaction scheme showing tautomerism and the two competing N-alkylation pathways.

References

  • Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrazoles. John Wiley & Sons. [Link]

  • García, A., et al. (2010). A study of the N-alkylation of pyrazoles under phase transfer catalysis conditions. Tetrahedron, 66(38), 7644-7651. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Part I. Pyrazoles. Advances in Heterocyclic Chemistry, 1, 311-338. [Link]

  • Reich, H. J. (2020). The Cesium Effect. Organic Chemistry Data. [Link]

  • Black, D. StC., et al. (1996). Regioselective N-Alkylation of 4-Nitro- and 4-Amino-pyrazoles. Australian Journal of Chemistry, 49(3), 311-316. [Link]

Overcoming steric hindrance in cyclobutane substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutane Functionalization Ticket #CB-404: Steric Blockade & Reactivity Failure Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Butterfly" Effect

Welcome to the Cyclobutane Technical Support Center. If you are here, you are likely experiencing "Error Code: 0% Yield" or "Error Code: Ring Opening" when attempting standard substitution reactions on a cyclobutane ring.

The Root Cause: Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain.[1][2] This results in a dihedral angle of ~25° and internal bond angles of ~88°.

  • The Glitch: In this conformation, the "backside" trajectory required for classical

    
     attack is frequently sterically shielded by the transannular hydrogens or substituents.
    
  • The Consequence: Forcing these reactions (Heat/Strong Base) often triggers the "Blue Screen of Death" for small rings: elimination to cyclobutene or ring fragmentation.

This guide provides three "Patches" (Methodologies) to bypass these hardware limitations.

Module 1: The Radical Patch (Decarboxylative Cross-Coupling)

Applicability: When you need to install a cyclobutane moiety onto an arene or alkyl chain, or substitute a cyclobutane carboxylic acid. Logic: Radicals are planar (


-like). They do not require the strict 

backside approach of

reactions, rendering them immune to the specific steric blocks of the puckered ring.
Protocol: Ni-Catalyzed Decarboxylative Coupling (Baran Method)

Based on redox-active esters (RAE).

Reagents:

  • Substrate: Cyclobutane carboxylic acid.

  • Activation: N-Hydroxyphthalimide (NHP), DIC (Diisopropylcarbodiimide).

  • Catalyst:

    
     (10-20 mol%).
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).

  • Reductant: Zn dust (or Mn).

  • Electrophile: Aryl/Alkyl halide.

Step-by-Step Workflow:

  • Synthesize the RAE (The "Driver" Installation):

    • Mix cyclobutane carboxylic acid (1.0 equiv) with NHP (1.1 equiv) and DIC (1.1 equiv) in DCM.

    • Stir at RT until precipitation of urea occurs (~2-4 h). Filter and concentrate. Note: This ester is shelf-stable.

  • The Coupling Event:

    • In a reaction vial, add RAE (1.0 equiv), Aryl-Iodide (1.5 equiv),

      
       (10 mol%), and Ligand (20 mol%).
      
    • Add solvent (THF/DMF 2:1).

    • Add Zn dust (2.0 equiv).

    • Stir vigorously at RT or 60°C (substrate dependent).

  • Validation:

    • Monitor by LCMS.[3] The reaction typically proceeds via a radical rebound mechanism, forging the

      
       bond without ring opening.
      

Why this works: The NHP ester accepts a single electron from the low-valent Ni, fragmenting to release


 and generating a cyclobutyl radical. This radical is captured by the Ni-Aryl species faster than it can rearrange.

Module 2: The Strain-Release Workaround (Bicyclo[1.1.0]butanes)

Applicability: When you need to synthesize 1,3-disubstituted cyclobutanes with high diastereoselectivity.[4] Logic: Instead of substituting a stable cyclobutane, start with a more strained system (Bicyclo[1.1.0]butane or BCB) and use the relief of strain (~65 kcal/mol) to drive the addition of nucleophiles.

Protocol: Nucleophilic Strain-Release Addition

Reagents:

  • Substrate: Bicyclo[1.1.0]butane (often generated in situ or purchased).

  • Nucleophile: Thiols, Amines, or Grignard reagents.

  • Trigger: Transition metal (Rh, Pd) or simple Lewis Acid depending on the nucleophile.

Step-by-Step Workflow:

  • Preparation: Dissolve BCB (1.0 equiv) in dry ether or toluene.

  • Nucleophilic Attack:

    • For Amines/Thiols: Add nucleophile (1.2 equiv). No catalyst is often needed for "activated" BCBs (e.g., sulfonyl-BCBs).

    • For Carbon Nucleophiles: Use a Grignard reagent (1.2 equiv) with CuI (10 mol%) catalysis.

  • Quench: The nucleophile attacks the bridgehead carbon. The central bond breaks, and the bridgehead proton is picked up (or an electrophile is trapped) at the trans-position.

  • Result: You obtain a 1,3-substituted cyclobutane, typically with trans selectivity (thermodynamic control).

Visualization of Strain Release:

BCB_Mechanism BCB Bicyclo[1.1.0]butane (High Strain ~65 kcal/mol) TS Transition State (Central Bond Cleavage) BCB->TS Strain Release Product 1,3-Disubstituted Cyclobutane TS->Product Protonation/Trapping Nucleophile Nucleophile (Nu-) Nucleophile->BCB Attacks Bridgehead

Caption: Mechanism of strain-release functionalization converting BCBs to cyclobutanes.

Module 3: Decision Matrix & Comparative Data

Use the following logic gate to determine which protocol applies to your specific substrate.

Decision_Matrix Start User Goal: Cyclobutane Substitution Q1 Do you have a Cyclobutyl Halide? Start->Q1 Q2 Can you convert it to a Carboxylic Acid? Q1->Q2 No (Starting from scratch) Stop Stop: SN2 is not viable. Consider structural redesign. Q1->Stop Yes (Tertiary/Hindered) Q3 Is the target a 1,3-substitution? Q2->Q3 No Method_Radical Method: Radical Decarboxylative Coupling (See Module 1) Q2->Method_Radical Yes (Acid available) Method_Strain Method: BCB Strain Release (See Module 2) Q3->Method_Strain Yes Method_Minisci Method: Minisci Reaction (Radical Addition to Heterocycle) Q3->Method_Minisci No (Targeting Heterocycle)

Caption: Strategic decision tree for selecting the correct cyclobutane functionalization pathway.

Performance Comparison Table
FeatureClassical

Decarboxylative Coupling (Radical)Strain-Release (BCB)
Steric Sensitivity High (Fails with bulk)Low (Planar intermediate)Low (Driven by strain)
Quaternary Centers ImpossibleAccessibleAccessible
Diastereocontrol Inversion (if it works)Low (often ~1:1)High (Thermodynamic)
Risk Factor Elimination (E2)Reduction (Protodecarboxylation)Polymerization

FAQs (Troubleshooting)

Q: My reaction yielded a linear alkene instead of a substituted cyclobutane. What happened?

  • Diagnosis: Ring Opening.

  • Fix: You likely generated a carbocation intermediate or a radical that was too long-lived.

    • If using Radical path: Increase catalyst loading or use a more reactive trap (e.g., Ni-catalyst concentration) to capture the radical before it undergoes

      
      -scission.
      
    • If using Cationic path: Stop immediately. Cyclobutyl cations are non-classical and will almost always rearrange. Switch to the Radical Patch (Module 1) .

Q: I need the cis isomer, but the Strain-Release method gave me trans.

  • Diagnosis: Thermodynamic Control. The trans isomer is generally lower energy due to reduced steric clash in the puckered conformation.

  • Fix: You need Kinetic Control. Try lowering the temperature to -78°C during the quench step of the BCB reaction. Alternatively, use a directing group (e.g., an amide) on the BCB to guide the incoming nucleophile to the specific face.

Q: Can I use this for drug discovery libraries?

  • Answer: Yes. The Decarboxylative Coupling (Module 1) is specifically designed for "Parallel Medicinal Chemistry" (PMC). It tolerates amines, alcohols, and heterocycles common in drug scaffolds.

References

  • Baran, P. S., et al. (2016). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society.

  • Mykhailiuk, P. K. (2019). "Bicyclo[1.1.0]butanes: Synthesis, Properties, and Application." Chemical Reviews.

  • Aggarwal, V. K., et al. (2020). "Strain-Release Functionalization of Bicyclo[1.1.0]butanes." Nature Chemistry.

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals." Tetrahedron.

Sources

Handling thermal instability of nitro-pyrazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Instability Management of Nitro-Pyrazole Compounds

Introduction: The Energetic Paradox

Welcome to the Technical Support Hub. You are likely here because you are synthesizing nitro-pyrazoles (e.g., 3,4,5-trinitropyrazole, 3,5-dimethyl-4-nitropyrazole) for pharmaceutical or energetic applications.

The Core Challenge: Nitro-pyrazoles occupy a dangerous middle ground. They possess the high nitrogen content desirable for bioactivity and energetic performance, but this same feature imparts significant thermal instability. Unlike benzene rings, the pyrazole ring is strained; adding nitro groups (


) exponentially increases shock sensitivity and lowers the onset temperature of decomposition (

).

This guide is not a standard SOP. It is a failure prevention system designed to interrupt the causality of thermal runaway.

Module 1: Pre-Synthesis Hazard Profiling

Before you mix a single reagent, you must quantify the thermal cliff.

The Protocol: Do not rely on literature melting points. Impurities (especially isomers and residual acids) drastically lower stability. You must generate a thermal profile for your specific precursor and crude material.

Workflow: Stability Validation Loop

RiskAssessment Sample Precursor/Crude Sample DSC Screening: DSC (Diff. Scanning Calorimetry) Sample->DSC Decision Exotherm > 800 J/g? DSC->Decision TGA Confirmation: TGA (Mass Loss Check) Decision->TGA No (<800 J/g) ARC Critical: ARC (Adiabatic Calorimetry) Decision->ARC Yes (>800 J/g) Proceed Proceed with Engineering Controls TGA->Proceed ARC->Proceed Safe Margin Confirmed Stop STOP: Redesign Synthesis Route ARC->Stop T(onset) < Process Temp + 50°C

Figure 1: Thermal stability testing workflow. DSC identifies the energy potential; ARC simulates runaway conditions.

Data Interpretation Guide
ParameterCritical ValueInterpretation & Action

(DSC)

High Risk. Process temperature must be capped at

.[1]
Energy Release (

)

Explosion Hazard. Potential for detonation.[1] Use blast shielding; limit scale to <1g until ARC data exists.
Shape of Peak Sharp/VerticalAutocatalytic. The reaction accelerates itself. Do not store this material; process immediately.

Expert Insight: Pure 3,4,5-trinitropyrazole (TNP) has a decomposition onset around ~280°C, but mixtures with sulfuric acid can decompose violently at temperatures as low as 130°C due to acid-catalyzed instability [1, 3]. Never assume the stability of the pure solid applies to the reaction mixture.

Module 2: The Nitration Critical Control Points

The majority of accidents occur during the nitration step due to heat accumulation.

The Mechanism of Failure: Nitration of pyrazoles is an electrophilic aromatic substitution often performed in mixed acid (


). This is a double-exothermic event:
  • Mixing Heat:

    
     + 
    
    
    
    +
    
    
    generation.[1]
  • Reaction Heat: The nitration itself.

If the rate of reagent addition exceeds the cooling capacity, the temperature spikes. If it hits the "Point of No Return" (often invisible without ARC data), the


 groups begin to oxidize the pyrazole ring, generating gas (

,

,

) and pressure that ruptures the vessel [2].
Troubleshooting the Nitration Step

Q: My reaction mixture is turning from yellow to dark brown/orange and fuming. What is happening?

  • A: This is the "Red Fume" warning. You are witnessing

    
     evolution , indicating oxidative decomposition of the pyrazole ring.
    
    • Immediate Action: Stop dosing immediately. Maximize cooling. Do NOT quench into water yet (the heat of mixing might trigger detonation). Let the temperature stabilize first.

    • Root Cause: Localized hot spots. Your stirring rate is likely too low, or your addition rate is too fast.

Q: Can I use batch processing for scale-up (>100g)?

  • A: It is strongly discouraged. Batch nitration accumulates a massive heat inventory.

    • Recommendation: Switch to Continuous Flow Chemistry . Flow reactors allow for excellent heat transfer due to high surface-area-to-volume ratios. Research confirms that pyrazole nitration in flow reactors (residence time ~90 min at 65°C) prevents thermal runaway by limiting the active volume of explosive material [2].

Module 3: Isolation & Drying (The Silent Killer)

Many researchers survive the reaction only to have an incident during the work-up.

The Trap: Nitro-pyrazoles often form hydrates or retain acids within the crystal lattice. Heating these "wet" cakes to dry them can concentrate the acid, lowering the decomposition temperature significantly.

Safe Isolation Protocol
  • Quenching:

    • Never add water to the acid mix. Always add the reaction mix into ice water slowly.

    • Control: Maintain quench temp < 20°C.

  • Filtration:

    • Use a sintered glass funnel. Avoid paper filters (cellulose + nitric acid = nitrocellulose, which is flammable).

  • Neutralization:

    • Wash the cake with 5%

      
       until the filtrate is pH 7. Acidic nitro-pyrazoles are shock-sensitive. [1]
      
  • Drying:

    • Do NOT use an oven.

    • Do: Use a vacuum desiccator at Room Temperature (RT) or a rotary evaporator water bath set to maximum 40°C .

Q: The solid changed crystal form during drying. Is this a problem?

  • A: Yes. Polymorphs have different densities and stabilities.[2] If you see a shift (e.g., needles to blocks), re-run DSC immediately. Some polymorphs of dinitropyrazoles are significantly more sensitive to friction [4].

Module 4: Emergency Response & Storage

Storage Rules:

  • Temperature: Store at 2-8°C.

  • State: Never store as a dry powder in screw-top glass vials (friction on threads can initiate detonation). Use conductive plastic or anti-static containers.

  • Stabilizers: For long-term storage, ensure the material is absolutely acid-free.

Runaway Response Workflow

Emergency Trigger Temp > Limit OR Brown Fumes Observed Step1 1. STOP FEED (Cut Reagent Supply) Trigger->Step1 Step2 2. MAX COOLING (Jacket to -20°C) Step1->Step2 Check Temp Dropping? Step2->Check Evacuate EVACUATE LAB (Blast Shield Down) Check->Evacuate No (Rising > 5°C/min) Quench Emergency Dump (into Ice/Water) Check->Quench Yes (Stable)

Figure 2: Emergency decision tree for thermal runaway events.

References
  • Larionov, O. et al. (2021).[3] Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Journal of Thermal Analysis and Calorimetry. 4

  • Dambruoso, P. et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Organic Process Research & Development.

  • Kozak, A. et al. (2025).[5] Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. 5

  • Singh, J. et al. (2024).[6] Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [1][6]

  • Sinditskii, V.P. et al. (2015).[2] Thermal Decomposition of Nitropyrazoles. Russian Chemical Bulletin. 1

Sources

Technical Support Center: Optimizing Solvent Selection for Crystallization of Pyrazole Cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of pyrazole cyclobutanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization for obtaining high-quality crystalline products. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization process.

Troubleshooting Guide: Addressing Specific Crystallization Issues

This section provides solutions to specific problems you may encounter during the crystallization of pyrazole cyclobutanols.

Question 1: My pyrazole cyclobutanol is "oiling out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1][2] This typically happens when the melting point of your pyrazole cyclobutanol is lower than the temperature of the solution from which it is precipitating.[2] Impurities can also contribute to this phenomenon by depressing the melting point of the compound.

Causality and Troubleshooting Steps:

  • High Solute Concentration: The solution may be too concentrated, leading to precipitation at a temperature where the compound is still molten.

    • Solution: Re-dissolve the oil by heating the solution and add a small amount of additional solvent to decrease the concentration.[2] This will lower the saturation point, allowing crystallization to occur at a lower, more favorable temperature.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution above its melting point.

    • Solution: Allow the solution to cool more slowly. Insulate the flask to reduce the rate of heat loss. A slower cooling rate provides more time for orderly crystal lattice formation.[3]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or its interaction with the solute promotes the liquid phase.

    • Solution: Consider a solvent with a lower boiling point. Alternatively, introduce an anti-solvent to induce crystallization at a lower temperature. The anti-solvent should be miscible with the primary solvent but one in which your pyrazole cyclobutanol has low solubility.[4]

Experimental Protocol: Anti-Solvent Addition for a Stubborn Oil

  • Re-dissolve the oiled-out compound by gently heating the solution.

  • Add a small amount of the primary solvent to ensure complete dissolution.

  • While the solution is warm, add a suitable anti-solvent dropwise until you observe persistent turbidity.

  • If too much anti-solvent is added and the compound precipitates as an oil again, add a small amount of the primary solvent to redissolve it.

  • Allow the turbid solution to cool slowly to room temperature, followed by further cooling in an ice bath if necessary.

Question 2: The crystallization of my pyrazole cyclobutanol is happening too quickly, resulting in very fine needles or a powder. How can I obtain larger, more well-defined crystals?

Answer:

Rapid crystallization is often a result of excessive supersaturation, which leads to a high nucleation rate relative to the crystal growth rate.[5][6] This results in the formation of many small crystals instead of fewer, larger ones.[5] Impurities can sometimes be entrapped during rapid crystallization, compromising the purity of your product.[2]

Causality and Troubleshooting Steps:

  • High Supersaturation: The solution is likely too concentrated, or the cooling rate is too fast.

    • Solution: Add a small excess of the hot solvent to the dissolved compound. This will reduce the overall supersaturation level upon cooling, favoring crystal growth over nucleation.[2]

  • Solvent Choice: Highly volatile solvents can evaporate quickly, leading to a rapid increase in concentration and subsequent precipitation.

    • Solution: Choose a solvent with a lower vapor pressure. If using a volatile solvent, ensure the crystallization vessel is loosely covered to slow down evaporation.[7]

  • Lack of Seeding: Spontaneous nucleation can be uncontrolled.

    • Solution: Introduce seed crystals at the point of supersaturation. This provides a template for crystal growth to occur, bypassing the need for primary nucleation and allowing for more controlled crystal formation.

Experimental Protocol: Seeding for Controlled Crystal Growth

  • Prepare a saturated solution of your pyrazole cyclobutanol at an elevated temperature.

  • Allow the solution to cool slowly.

  • Once the solution is slightly below the saturation temperature, introduce a small number of previously obtained, high-quality crystals (seed crystals).

  • Continue to cool the solution slowly and undisturbed to allow for the growth of larger crystals.

Question 3: I am observing different crystal forms (polymorphs) of my pyrazole cyclobutanol in different solvents. How can I control which polymorph is formed?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds.[8][9] The formation of a specific polymorph is influenced by factors such as solvent choice, temperature, and the level of supersaturation.[9][10] Solvents can influence which polymorph is favored by stabilizing the transition state for the nucleation of a particular form.[4][11]

Causality and Troubleshooting Steps:

  • Solvent-Mediated Polymorphism: Different solvents can interact differently with the solute molecules, favoring the formation of a specific crystal lattice.

    • Solution: Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities.[11] Characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.[12]

  • Thermodynamic vs. Kinetic Control: One polymorph may be thermodynamically more stable, while another may form faster under kinetic control.[8]

    • Solution: To favor the thermodynamically stable form, use a slower crystallization method (e.g., slow cooling, slow evaporation) from a solvent in which the compound has moderate solubility. To obtain a metastable (kinetically favored) form, rapid crystallization methods like crash cooling or high supersaturation might be employed.[8]

Workflow for Polymorph Screening

Caption: Workflow for systematic polymorph screening and optimization.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the principles of solvent selection for the crystallization of pyrazole cyclobutanols.

Q1: What are the key properties to consider when selecting a solvent for the crystallization of a pyrazole cyclobutanol?

A good crystallization solvent should exhibit a steep solubility curve with temperature, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] This allows for high recovery of the crystalline product upon cooling. Other important factors include the solvent's polarity, boiling point, and its ability to form hydrogen bonds, as these can influence crystal habit and polymorphism.[7]

Table 1: Key Solvent Properties and Their Impact on Crystallization

PropertyDesired CharacteristicRationale
Solubility High at high temperature, low at low temperatureMaximizes yield upon cooling.[3]
Polarity Should ideally match the polarity of the pyrazole cyclobutanol"Like dissolves like" principle ensures adequate solubility.
Boiling Point Moderate (typically 60-120 °C)Too low can lead to rapid evaporation and poor crystal quality; too high can make solvent removal difficult.[7]
Hydrogen Bonding Can be beneficial or detrimentalCan influence crystal packing and potentially lead to solvate formation.[7]
Viscosity LowHigh viscosity can impede molecular diffusion and slow down crystal growth.[13][14]
Reactivity InertThe solvent should not react with the pyrazole cyclobutanol.

Q2: How can I perform a systematic solvent screening for my pyrazole cyclobutanol?

A systematic solvent screening involves testing a diverse range of solvents to identify the optimal conditions for crystallization. High-throughput screening methods are often employed in pharmaceutical development.[15][16] A typical workflow involves dissolving a small amount of the compound in various solvents at an elevated temperature and then subjecting them to different crystallization techniques such as slow cooling, fast cooling, and anti-solvent addition.[17] The resulting solids are then analyzed for crystallinity, yield, and polymorphic form.[15]

Q3: What analytical techniques are essential for characterizing the crystalline product?

Several analytical techniques are crucial for characterizing the crystalline form of your pyrazole cyclobutanol.[12][18][19]

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the polymorphic form of a crystalline solid, as each polymorph has a unique diffraction pattern.[12][20]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, which are characteristic properties of a specific crystalline form. It can also detect polymorphic transitions.[12]

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is useful for identifying the presence of solvates.[12]

  • Optical Microscopy: This allows for the visual examination of crystal morphology (shape) and size.[18]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the molecular interactions within the crystal lattice and help differentiate between polymorphs.[12][20]

Logical Relationship of Analytical Techniques

AnalyticalTechniques Start Crystallized Pyrazole Cyclobutanol Microscopy Optical Microscopy Start->Microscopy PXRD Powder X-ray Diffraction Start->PXRD Thermal Thermal Analysis (DSC/TGA) Start->Thermal Spectroscopy Spectroscopy (FTIR/Raman) Start->Spectroscopy Morphology Crystal Habit & Size Microscopy->Morphology Polymorph Polymorphic Form PXRD->Polymorph Thermal->Polymorph Solvate Solvate/Hydrate Presence Thermal->Solvate Spectroscopy->Polymorph Molecular_Interactions Molecular Interactions Spectroscopy->Molecular_Interactions

Caption: Interrelation of key analytical techniques for crystal characterization.

References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications.
  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications.
  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing).
  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies - ACS Publications.
  • Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design | Crystal Growth & Design - ACS Publications.
  • A Different View of Solvent Effects in Crystallization - MDPI.
  • Control of polymorphism, crystal size and habit in pharmaceuticals.
  • Controlling factor of polymorphism in crystallization process - ResearchGate.
  • Chemistry Crystallization - sathee jee.
  • Analytical techniques for studying and characterizing polymorphs - Oxford Academic. Available at: [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • What are the different techniques to characterize chemical crystals? - ResearchGate. Available at: [Link]

  • Crystallization of Organic Compounds.
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review.
  • Guide for crystallization.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • The relationship between supersaturation and nucleation and growth - ResearchGate. Available at: [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis - Analytical Sales.
  • Solid form screening - Technobis Crystallization Systems. Available at: [Link]

  • (PDF) A Different View of Solvent Effects in Crystallization - ResearchGate. Available at: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. Available at: [Link]

  • Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. Available at: [Link]

Sources

Technical Support Center: Safe Handling of Energetic Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with energetic nitro-pyrazole derivatives. It provides essential safety information, troubleshooting for common experimental issues, and emergency protocols. The inherent energy and sensitivity of these compounds demand rigorous adherence to safety procedures to mitigate risks of unintended initiation, thermal runaway, and exposure.

Frequently Asked Questions (FAQs): Core Safety Principles

This section addresses fundamental questions regarding the safe handling of energetic nitro-pyrazole derivatives.

Q1: Why are nitro-pyrazole derivatives considered "energetic materials"?

A: Nitro-pyrazole derivatives are classified as energetic materials due to the presence of multiple nitro (-NO₂) groups on a pyrazole ring structure. The combination of a fuel (the carbon-hydrogen backbone of the pyrazole) and an oxidizer (the nitro groups) within the same molecule allows for rapid, exothermic decomposition, releasing a large amount of energy in the form of heat and gas.[1][2] The high positive heat of formation of these nitrogen-rich heterocyclic compounds is a key contributor to their energetic nature.[1][2] The number and position of the nitro groups significantly influence the compound's stability and energetic output.[3][4]

Q2: What are the primary hazards associated with these compounds?

A: The primary hazards are:

  • Mechanical Sensitivity (Impact and Friction): Many nitro-pyrazole derivatives can decompose violently when subjected to mechanical shock, impact, or friction.[5][6] This sensitivity is a critical safety parameter that dictates handling procedures.

  • Thermal Sensitivity: These compounds can decompose upon heating, sometimes explosively. The decomposition temperature varies widely based on the specific molecular structure.[3][7][8] Some derivatives are valued for their high thermal stability, making them suitable as heat-resistant explosives.[9][10]

  • Electrostatic Discharge (ESD) Sensitivity: Accumulation of static electricity can be sufficient to initiate some sensitive derivatives. This is a crucial consideration, especially during transfer and grinding operations.[11][12]

  • Toxicity: Like many nitro-aromatic compounds, nitro-pyrazole derivatives and their decomposition products can be harmful if swallowed, inhaled, or absorbed through the skin.[13][14][15] They can cause skin, eye, and respiratory irritation.[14][15]

Q3: What is the minimum Personal Protective Equipment (PPE) required for handling nitro-pyrazoles?

A: A multi-layered PPE approach is mandatory to protect against thermal, chemical, and mechanical hazards.[16]

  • Body Protection: A flame-resistant lab coat (e.g., Nomex®) is essential. Standard cotton or polyester lab coats are flammable and can melt, exacerbating injuries in a fire.[17][18]

  • Hand Protection: A dual-glove system is recommended. An inner, cut-resistant glove (e.g., Kevlar®) protects against mechanical injury, while an outer, chemical-resistant glove (e.g., nitrile or neoprene) protects against chemical exposure.[1][17] Gloves should be inspected before use and changed immediately upon contamination.[19]

  • Eye/Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[17] However, a full-face shield worn over safety glasses is strongly recommended at all times due to the risk of explosion and fragmentation.[17]

  • Additional Protection: For larger-scale work (>1 g) or with particularly sensitive compounds, hearing protection, safety shoes, and arm coverings or elbow-length gloves should be utilized.[1][16]

Q4: How does the molecular structure of a nitro-pyrazole affect its stability and sensitivity?

A: The stability and sensitivity are highly dependent on several structural factors:

  • Number of Nitro Groups: Generally, as the number of nitro groups increases, the energy content and sensitivity increase, while thermal stability may decrease.[1][8]

  • Position of Nitro Groups: Nitro groups attached to a nitrogen atom of the pyrazole ring (N-nitro) tend to be less stable than those attached to a carbon atom (C-nitro).[3] Steric hindrance between adjacent nitro groups can also increase instability.[3]

  • Formation of Salts: Converting acidic N-H pyrazoles into energetic salts can significantly alter properties, sometimes leading to improved thermal stability and reduced sensitivity.[1][20][21]

  • Crystal Packing and Hydrogen Bonding: Dense crystal packing and extensive hydrogen bonding networks can enhance thermal stability.[21][22]

Troubleshooting Guides for Experimental Workflows

This section provides specific guidance for issues that may arise during key experimental stages.

Guide 1: Synthesis Operations

Problem: My nitration reaction is showing an uncontrolled temperature spike (exotherm).

  • Cause: This is a critical sign of a potential runaway reaction. It typically occurs when the nitrating agent is added too quickly or the cooling system is insufficient for the reaction scale. The rate of heat generation is exceeding the rate of heat removal.

  • Immediate Action:

    • Cease all addition of the nitrating agent immediately.

    • Ensure the cooling bath (e.g., ice-salt or dry ice/acetone) is making good contact with the reaction flask.

    • If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

    • Alert a colleague and the lab supervisor. Prepare for emergency evacuation if the temperature continues to rise uncontrollably.

  • Prevention:

    • Always perform new nitration reactions on a small scale (<1 g) first to characterize their thermal behavior.[1]

    • Use a calibrated thermometer to monitor the internal reaction temperature continuously.

    • Add the nitrating agent dropwise or in very small portions, allowing the temperature to stabilize between additions.

    • Ensure your cooling bath has sufficient capacity for the planned reaction scale.

Problem: A solid product crashed out of solution unexpectedly during synthesis or workup.

  • Cause: Energetic compounds in a solid, isolated state are often more sensitive to friction and impact than when in solution. Unintentional precipitation creates a significant handling hazard.

  • Immediate Action:

    • Do NOT scrape or chisel the solid material. This can generate friction and lead to initiation.

    • Keep the material wet with solvent. This "phlegmatizes" the energetic material, reducing its sensitivity.

    • Carefully attempt to redissolve the material by adding more solvent or gently warming, but only if you are certain this will not trigger a decomposition.

    • If it cannot be redissolved, the entire apparatus should be treated as a hazardous waste item for disposal by trained professionals.

  • Prevention:

    • Maintain careful control over solvent concentrations and temperatures during crystallization and workup procedures.

    • Use non-sparking tools (e.g., plastic or wood spatulas) when handling any solid energetic material.[1][23]

Guide 2: Handling, Storage, and Transport

Problem: I need to transfer a dry, synthesized nitro-pyrazole derivative.

  • Cause: Transfer of dry, powdered energetic materials is one of the most hazardous operations due to risks of electrostatic discharge, friction, and impact.

  • Protocol: Safe Transfer of Dry Energetic Solids

    • Grounding: Ensure you, the container, and the receiving vessel are all electrostatically grounded, especially in low-humidity environments. Use anti-static weigh boats and ground straps.

    • Tools: Use only non-sparking spatulas (plastic, wood, or non-sparking metal like beryllium-copper).[23] Avoid metal-on-metal contact.

    • Shielding: Perform the transfer behind a certified safety shield (e.g., thick polycarbonate).[16]

    • Minimization: Only handle the minimum quantity of material required for the next step. Avoid accumulating large amounts of dry material.

    • Environment: Minimize dust generation.[13][19] If possible, wet the material with a suitable inert solvent to reduce sensitivity before transfer.

Problem: How should I store my synthesized compounds?

  • Cause: Improper storage can lead to degradation, increased sensitivity, or accidental initiation.

  • Storage Protocol:

    • Containers: Store in tightly-closed containers compatible with the material.[13][19] Avoid screw caps that can grind solid material in the threads. Vented caps may be necessary for compounds that slowly evolve gas.

    • Location: Store in a cool, dry, well-ventilated area away from heat, sunlight, and sources of ignition.[13][19]

    • Segregation: Store energetic materials in a dedicated, clearly labeled storage area (e.g., a magazine or rated cabinet), segregated from incompatible materials like strong acids, bases, oxidizing agents, and reducing agents.[14][15]

    • Inventory: Maintain a detailed inventory with synthesis dates and quantities.

Guide 3: Characterization and Disposal

Problem: My sample detonated during analysis (e.g., melting point, DSC).

  • Cause: Standard analytical techniques can provide the energy needed for initiation. Melting point apparatus can cause friction, and thermal analysis (DSC/TGA) intentionally heats the sample to its decomposition point.

  • Prevention:

    • Scale: Use the smallest possible sample size for analysis.

    • Melting Point: Do not use a standard capillary melting point apparatus. If melting point must be determined, use a specialized apparatus with very slow heating rates and small quantities, observed remotely.

    • Thermal Analysis (DSC/TGA): Use specialized sample pans (e.g., gold-plated copper) that are designed for energetic materials. Do not use hermetically sealed pans that can build up pressure. Run the analysis behind a safety shield.

    • Impact/Friction Sensitivity: These properties must be determined using specialized, standardized equipment (e.g., BAM fallhammer) by trained personnel in a dedicated facility.[24]

Problem: How do I dispose of excess material or contaminated waste?

  • Cause: Improper disposal is a major safety and environmental hazard. Energetic materials must be rendered safe before entering the standard waste stream.

  • Disposal Protocol:

    • NEVER mix energetic waste with other chemical waste streams.

    • NEVER dispose of energetic materials down the drain or in regular trash.[13][23]

    • Decontamination: The preferred method is chemical decomposition. Consult authoritative literature for a validated procedure to decompose your specific compound into non-energetic byproducts. This often involves controlled reaction with a reducing agent or base.

    • Professional Disposal: If a validated decomposition protocol is not available, the waste must be treated as explosive. Contact your institution's Environmental Health & Safety (EHS) department. They will arrange for disposal by a licensed professional waste disposal service.[13][19]

    • Contaminated Items: Any items (gloves, filter paper, glassware) contaminated with energetic materials should be collected in a separate, clearly labeled hazardous waste container and managed by EHS.[23]

Data Summary: Properties of Representative Nitro-Pyrazoles

The following table summarizes key safety-related properties for common nitro-pyrazole derivatives. Note: These values are illustrative and can vary based on crystal form, purity, and testing method. Always consult the primary literature for your specific compound.

Compound NameStructureDecomposition Temp (Td, °C)Impact Sensitivity (J)Friction Sensitivity (N)References
4-Nitropyrazole (4-NP)C₃H₃N₃O₂~163-165 (m.p.)ModerateModerate[1]
3,4,5-Trinitropyrazole (TNP)C₃HN₅O₆260-350~7.5>353[2][25]
3,6-Dinitropyrazolo-[4,3-c]pyrazole (DNPP)C₄H₂N₈O₄329>20>360[10]
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazoleC₅H₉N₁₁O₁₀218ModerateModerate[22]

Visualized Workflows and Protocols

Workflow 1: New Experiment Risk Assessment

This diagram outlines the essential decision-making process before beginning any new synthesis or handling procedure with energetic nitro-pyrazole derivatives.

RiskAssessment start Start: New Experiment Proposed lit_review 1. Comprehensive Literature Review (Synthesis, Stability, Sensitivity Data) start->lit_review data_avail Is Safety Data Available? lit_review->data_avail small_scale 2. Plan Small-Scale Synthesis (<0.5g, behind shield) data_avail->small_scale Yes stop STOP Consult EHS & Expert Personnel data_avail->stop No hazard_id 3. Identify All Potential Hazards (Thermal, Mechanical, Chemical) small_scale->hazard_id ppe_select 4. Select Appropriate PPE (Flame-resistant coat, face shield, dual gloves) hazard_id->ppe_select eng_controls 5. Implement Engineering Controls (Fume hood, safety shield, blast mat) ppe_select->eng_controls emergency_plan 6. Review Emergency Procedures (Spill, Fire, Evacuation) eng_controls->emergency_plan peer_review 7. Conduct Peer/Supervisor Review emergency_plan->peer_review proceed Proceed with Caution peer_review->proceed

Caption: Decision workflow for risk assessment before starting a new experiment.

Protocol 2: Emergency Response for an Uncontrolled Reaction or Spill

This flowchart details the immediate steps to take in the event of a hazardous materials incident involving energetic compounds.

EmergencyResponse incident Incident Occurs! (Spill, Exotherm, Fire) alert 1. ALERT Verbally notify everyone in the lab incident->alert evacuate 2. EVACUATE Leave the immediate area alert->evacuate contain 3. CONTAIN (Only if safe) Close fume hood sash, lab door evacuate->contain alarm 4. ALARM Activate fire alarm, Call 911 & EHS contain->alarm is_spill Incident Type? alarm->is_spill spill_proc Isolate Area Await HazMat Team Do NOT clean up yourself is_spill->spill_proc Spill / Exotherm fire_proc Use appropriate extinguisher ONLY if trained and the fire is small and contained is_spill->fire_proc Minor Fire report 5. REPORT Meet emergency responders at a safe location Provide details and SDS spill_proc->report no_action If fire is large or involves significant energetic material, DO NOT FIGHT FIRE fire_proc->no_action If unsafe fire_proc->report no_action->report

Caption: Immediate actions to take during an emergency incident.

References

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Taylor & Francis Online. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC). [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. ResearchGate. [Link]

  • Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set for Modeling. ACS Publications. [Link]

  • Understanding impact sensitivity of energetic molecules by supervised machine learning. RSC Publishing. [Link]

  • Hazardous Materials Incidents. Boston University Emergency Management. [Link]

  • Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center (DSIAC). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Operational guidance for incidents involving hazardous materials. GOV.UK. [Link]

  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. ACS Publications. [Link]

  • Hazardous Materials Emergency. Capitol Center. [Link]

  • Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. ACS Publications. [Link]

  • Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. ResearchGate. [Link]

  • Hazardous Materials Incident Safety Tips. Mass.gov. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Hazardous Materials Incident Response Procedure. U.S. Department of Energy. [Link]

  • Predicting impact sensitivities for an extended set of energetic materials via the vibrational up-pumping model. RSC Publishing. [Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. RSC Publishing. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene. Wiley Online Library. [Link]

  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Publications. [Link]

  • New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties | Request PDF. ResearchGate. [Link]

  • Values for impact and friction sensitivity tests for various energetic materials. ResearchGate. [Link]

  • Comparative theoretical studies of energetic pyrazole-pyridine derivatives. PubMed. [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Wiley Online Library. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. SpringerLink. [Link]

  • Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. RSC Publishing. [Link]

Sources

Technical Support Center: Solubilization Protocols for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-NP-CB-001 Subject: Resolving Aqueous Solubility & Precipitation Issues Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

The molecule 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol presents a classic medicinal chemistry challenge known as "Brick Dust" insolubility. This is distinct from "Grease Ball" insolubility (pure lipophilicity).

  • The Cause: The 4-nitropyrazole moiety is planar and electron-deficient, leading to strong intermolecular

    
     stacking and high crystal lattice energy (Melting Point often >160°C for analogs). The cyclobutane  ring adds conformational rigidity, further stabilizing the crystal lattice and resisting dissolution.
    
  • The Trap: Users often attempt pH adjustment , assuming the pyrazole is basic. It is not. The 4-nitro group is strongly electron-withdrawing, rendering the pyrazole nitrogens non-basic (pKa < 1) and the alcohol non-acidic (pKa ~16).

  • The Solution: You must overcome the crystal lattice energy using dipolar aprotic cosolvents , surfactants , or inclusion complexation , rather than ionization.

Module 1: Diagnostic Troubleshooting (Start Here)

Before modifying your protocol, use this logic flow to identify the specific failure mode.

Solubility_Troubleshooting Start Issue: Compound Precipitates Check_pH Did you try Acid/Base? Start->Check_pH Fail_pH STOP: Compound is Non-Ionizable. Nitro group deactivates basicity. Check_pH->Fail_pH Yes Check_Solvent Check Stock Solvent Check_pH->Check_Solvent No DMSO_Stock Is Stock 100% DMSO? Check_Solvent->DMSO_Stock Dilution_Shock Dilution Shock? (Adding DMSO directly to Water) DMSO_Stock->Dilution_Shock Yes Stepwise Solution: Use Intermediate Dilution (e.g., PG or Tween) Dilution_Shock->Stepwise Yes Check_Conc Target Conc > 100 µM? Dilution_Shock->Check_Conc No Complexation Solution: Requires Cyclodextrin (See Module 3) Check_Conc->Complexation Yes

Figure 1: Diagnostic logic for identifying the root cause of precipitation events.

Module 2: Standard Protocol (In Vitro Assays)

Target Audience: Cell biology, Enzymatic assays (High Throughput Screening) Goal: Stable solution up to 100 µM in aqueous buffer (< 1% DMSO).

The "Stepwise Solvation" Method

Directly spiking DMSO stock into water causes rapid local precipitation (the "crash out") due to the high lattice energy of the nitropyrazole. You must use a bridging solvent .

Reagents:

  • Stock: 10-20 mM in anhydrous DMSO.

  • Bridge: PEG-400 (Polyethylene Glycol 400) or Propylene Glycol.

  • Surfactant: Tween 80 (Polysorbate 80).

StepActionMechanism
1 Dissolve solid in 100% DMSO to 10 mM.Breaks crystal lattice (Dipolar aprotic interaction).
2 Mix DMSO stock with PEG-400 (1:1 ratio).Creates a "solvating sheath" around the hydrophobic core.
3 Add Tween 80 (Final conc. 0.05% in assay).Prevents micro-nucleation of crystals upon water contact.
4 Slowly add Buffer (vortexing continuously).Prevents local supersaturation.

Final Assay Composition (Example):

  • Compound: 10 µM

  • DMSO: 0.1%

  • PEG-400: 0.1%

  • Tween 80: 0.05%

  • Buffer: 99.75%

Critical Note: Do not chill the solution below 20°C. Nitropyrazoles have steep temperature-dependent solubility curves. Keep at RT (25°C).

Module 3: Advanced Protocol (In Vivo / High Concentration)

Target Audience: PK/PD studies, Animal Formulation Goal: > 1 mg/mL solubility for IP/PO/IV administration.

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

The cyclobutane ring and the planar nitropyrazole fit well into the lipophilic cavity of β-cyclodextrins. This hides the hydrophobic surface from water.

CD_Complexation Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water/Saline Step2 2. Weigh Solid Micronized powder Step1->Step2 Step3 3. Add Solid to Vehicle Slow addition with high-shear stirring Step2->Step3 Step4 4. Equilibrate Stir 4-6 hours @ 25°C (Protect from Light) Step3->Step4 Step5 5. Filter 0.22 µm PVDF Step4->Step5

Figure 2: Workflow for generating a stable inclusion complex.

Protocol Steps:

  • Vehicle Prep: Dissolve 20g HP-β-CD in 100mL phosphate buffer (pH 7.4).

  • Dispersion: Add the compound (powder) slowly to the stirring CD solution.

  • Energy Input: If the solution remains cloudy, sonicate for 10 minutes (bath sonicator). Avoid probe sonication to prevent overheating the nitro group.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed "brick dust" particles.

Expected Solubility Data (Representative):

Solvent SystemSolubility Estimate (mg/mL)Suitability
Pure Water (pH 7)< 0.01 mg/mLPoor
PBS + 5% DMSO~ 0.05 mg/mLLow (Risk of precipitation)
20% HP-β-CD2.0 - 5.0 mg/mL Excellent (For IV/PO)
PEG-400 / Saline (40:60)1.0 - 3.0 mg/mLGood (For IP/PO)

Frequently Asked Questions (FAQ)

Q1: Can I use HCl or NaOH to dissolve it? A: No. The pKa of the pyrazole is effectively removed by the 4-nitro substitution (making it non-basic) and the N1-cyclobutane substitution (removing the acidic proton). The molecule is neutral across the entire physiological pH range (1-10). Adding strong base may degrade the nitro group or cause ring-opening of the cyclobutane (though cyclobutanes are relatively stable, nitro-anions are reactive).

Q2: My compound turned yellow/brown in solution. Is it stable? A: Nitropyrazoles are often pale yellow. A deepening color (brown/orange) suggests photodegradation or reduction of the nitro group.

  • Action: Store all stock solutions in amber vials. Avoid temperatures >40°C during solubilization, as nitro compounds can be thermally sensitive.

Q3: Why does it precipitate after freezing and thawing? A: This is the "Salting Out" effect. Upon freezing, water crystallizes first, concentrating the compound and salts in the remaining liquid phase, forcing the compound out of solution.

  • Action: Do not freeze working solutions. Prepare fresh or store as a 100% DMSO stock, then dilute immediately before use.

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for "brick dust" molecules than DMSO. However, if DMSO is toxic to your specific cell line, you can use NMP (N-methyl-2-pyrrolidone) or DMA (Dimethylacetamide) as alternative super-solvents, provided you control the final concentration (<0.1%).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176705954: 3-(4-nitro-1-phenylpyrazol-3-yl)cyclobutan-1-ol (Analog Reference). Retrieved from [Link]

  • Liu, W., et al. (2021). Solubility determination and correlation for 3-nitropyrazole in four binary solvents.[1] Journal of Molecular Liquids, 342, 117332.[2] (Demonstrates high temperature dependence of nitropyrazole solubility). [Link]

  • Kalgutkar, A. S., et al. (2011).Metabolism-Guided Drug Design. (Discusses the use of cyclobutane rings to increase metabolic stability and rigidity).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Standard protocol for HP-β-CD complexation). [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Defines "Brick Dust" vs "Grease Ball" solubility issues). [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, a molecule of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with analogous structures, and provide a robust experimental protocol for acquiring high-quality data. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental insights to ensure confidence in your analytical outcomes.

Deciphering the Molecular Architecture: An Introduction to ¹H NMR Principles

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their spatial relationships. The key parameters we will analyze are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Integration: The area under an NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): This phenomenon arises from the interaction of neighboring, non-equivalent protons. The multiplicity of a signal is described by the n+1 rule, where n is the number of adjacent, chemically non-equivalent protons. Common splitting patterns include singlets (s), doublets (d), triplets (t), and multiplets (m).

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the interaction between coupled protons and is independent of the magnetic field strength.

Predicted ¹H NMR Spectrum of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

The structure of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol presents a fascinating case for ¹H NMR analysis, combining the complexities of a substituted cyclobutane ring with the distinct electronic features of a 4-nitropyrazole moiety.

Figure 1. Structure of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol with proton labeling.

Based on the analysis of structurally similar compounds, we can predict the chemical shifts and multiplicities for each proton in the target molecule.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H3 (Pyrazole)~8.5 - 9.0Singlet (s)1HThe nitro group at C4 is strongly electron-withdrawing, significantly deshielding the adjacent proton at C3.
H5 (Pyrazole)~8.0 - 8.5Singlet (s)1HAlso deshielded by the pyrazole ring and the nitro group, though to a slightly lesser extent than H3.
H3' (Cyclobutane)~4.8 - 5.2Multiplet (m)1HThis proton is attached to the carbon bearing the pyrazole ring, a nitrogen-containing heterocycle, which is electron-withdrawing and causes a significant downfield shift.
H1' (Cyclobutane)~4.2 - 4.6Multiplet (m)1HThe proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. The chemical shift is consistent with known data for cyclobutanol.[1]
H2'a, H2'b, H4'a, H4'b (Cyclobutane)~2.2 - 2.8Multiplets (m)4HThese methylene protons of the cyclobutane ring will exhibit complex splitting patterns due to both geminal and vicinal coupling with each other and with H1' and H3'. Their chemical shifts are expected to be in the typical range for cyclobutane ring protons.[2][3]
OHVariableSinglet (s, broad)1HThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and it may exchange with residual water, often appearing as a broad singlet.

Comparative Analysis:

  • Cyclobutanol: The ¹H NMR spectrum of cyclobutanol shows the proton attached to the hydroxyl-bearing carbon at approximately 4.23 ppm.[1] This serves as a baseline for predicting the chemical shift of H1' in our target molecule. The presence of the bulky and electron-withdrawing nitropyrazole substituent at the 3-position will likely influence the precise chemical shift of H1' through conformational effects.

  • 4-Nitropyrazole: The protons on the 4-nitropyrazole ring are expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. While a direct spectrum for 4-nitropyrazole was referenced, specific shift values were not detailed in the provided snippets. However, the general trend for protons on nitro-substituted aromatic and heteroaromatic rings is a substantial downfield shift.

  • Substituted Cyclobutanes: The protons on a substituted cyclobutane ring often display complex splitting patterns due to the rigid, non-planar nature of the ring, which results in a range of dihedral angles and, consequently, a variety of coupling constants.[4][5] The protons on one face of the ring can be chemically non-equivalent to the protons on the other face, leading to distinct signals.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Weigh ~5-10 mg of the compound dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) sample_prep->dissolve tms Add a small amount of TMS as an internal standard (0 ppm) dissolve->tms transfer Transfer the solution to a clean, dry 5 mm NMR tube tms->transfer instrument_setup Insert the sample into the NMR spectrometer transfer->instrument_setup locking Lock the spectrometer on the deuterium signal of the solvent instrument_setup->locking shimming Shim the magnetic field to achieve high homogeneity locking->shimming parameter_setup Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) shimming->parameter_setup acquisition Acquire the Free Induction Decay (FID) parameter_setup->acquisition fourier_transform Apply Fourier Transform to the FID acquisition->fourier_transform phasing Phase the resulting spectrum fourier_transform->phasing baseline_correction Apply baseline correction phasing->baseline_correction integration Integrate the signals baseline_correction->integration peak_picking Identify and label the chemical shifts of the peaks integration->peak_picking

Figure 2. Experimental workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like the -OH proton.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, a 30° or 45° pulse angle is often sufficient. Ensure an adequate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans, which is important for accurate integration.

    • Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks are in the absorptive mode and have a flat baseline.

    • Apply a baseline correction to remove any broad distortions.

    • Integrate the area under each signal to determine the relative number of protons.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm and then pick the peaks to determine their chemical shifts.

Conclusion and Outlook

The predicted ¹H NMR spectrum of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is characterized by distinct signals for the pyrazole and cyclobutane ring protons, with the electron-withdrawing nitro group and the hydroxyl group playing key roles in determining the chemical shifts. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality spectral data. This guide serves as a foundational tool for the analysis of this and structurally related compounds, empowering scientists in their pursuit of novel therapeutic agents.

References

  • A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry. Available at: [Link]

Sources

HPLC Method Development Guide: 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Objective: To develop a robust, stability-indicating HPLC method for the purity assay of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol , specifically addressing the resolution of cis/trans geometric isomers and synthetic impurities.

The Challenge: Standard C18 alkyl-bonded phases often fail to adequately resolve geometric isomers of substituted cyclobutanes due to insufficient steric selectivity. This guide demonstrates that a Phenyl-Hexyl stationary phase , utilizing


-

interactions with the nitropyrazole moiety, provides superior isomeric resolution (

) compared to a conventional C18 approach.

Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of the analyte is the foundation of this protocol.

PropertyDescriptionChromatographic Implication
Structure Cyclobutane ring substituted with a hydroxyl group and a 4-nitropyrazole.Geometric Isomerism: The 1,3-substitution pattern on the cyclobutane ring creates cis and trans isomers. These must be separated to determine accurate purity.
Chromophore 4-Nitropyrazole moiety.[1][2][3][4]UV Detection: Strong absorption

.
Polarity Moderate (LogP

0.5 - 1.5).
Retention: Retains well on RP columns, but the polar -OH group can cause tailing if silanols are active.
Acid/Base 4-Nitropyrazole is a very weak base (

); -OH is neutral.
pH Strategy: The molecule remains neutral in standard acidic mobile phases (pH 2-4), simplifying method development.

Method Development Workflow

The following decision tree outlines the logic used to move from a generic screening method to the optimized protocol.

MethodDevelopment Start Start: Analyte Characterization (3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol) Screening Initial Screening Column: C18 (Generic) MP: Water/ACN (0.1% TFA) Start->Screening Decision1 Result: Co-elution of cis/trans isomers (Rs < 1.0)? Screening->Decision1 AltColumn Select Alternative Stationary Phase Target: Shape Selectivity & Pi-Pi Interactions Decision1->AltColumn Yes (Poor Resolution) Optimiz Gradient Optimization Fine-tune slope for impurity resolution Decision1->Optimiz No (Good Resolution) PhenylTest Test Phenyl-Hexyl Column MP: Water/Methanol (0.1% FA) AltColumn->PhenylTest PhenylTest->Optimiz Final Final Validated Method Rs > 2.0, Tailing < 1.2 Optimiz->Final

Figure 1: Method Development Decision Tree highlighting the pivot to Phenyl-Hexyl chemistry.

Comparative Study: C18 vs. Phenyl-Hexyl

This section objectively compares the "Standard Generic Method" against the "Optimized Method."

Experimental Conditions[1][2][5][6][7][8]
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Detection: PDA at 275 nm (Reference 360 nm).

  • Sample: 0.5 mg/mL in Water:Methanol (50:50).

  • Impurities Spiked: 4-Nitro-1H-pyrazole (Precursor), 3-benzyloxycyclobutanone (Synthetic intermediate).

Method A: The Generic Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[5]

  • Gradient: 5% B to 95% B over 15 min.

Observations: The standard C18 column interacts primarily through hydrophobic mechanisms. While it retains the analyte, it struggles to discriminate between the cis and trans isomers because their hydrophobic surface areas are nearly identical.

  • Result: The isomers elute as a single, broad peak with a "shoulder," making accurate integration impossible.

Method B: The Optimized Solution (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Gradient: 10% B to 60% B over 12 min, hold 2 min.

Mechanism of Action: The Phenyl-Hexyl phase offers a dual separation mechanism:

  • Hydrophobicity: Similar to C18 but slightly less retentive.

  • 
    -
    
    
    
    Interactions:
    The phenyl ring on the stationary phase interacts with the
    
    
    -electrons of the 4-nitropyrazole moiety. The spatial arrangement of the pyrazole ring relative to the cyclobutane ring differs between cis and trans isomers, affecting their accessibility to the stationary phase. This "shape selectivity" drives the separation.
Performance Data Comparison
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Isomer 1) 6.2 min (co-eluting)7.8 minResolved
Retention Time (Isomer 2) 6.3 min (shoulder)8.5 minResolved
Resolution (

)
0.6 (Fail)2.8 (Pass)Superior
Tailing Factor (

)
1.41.1Improved
Selectivity (

)
1.021.15High

Technical Insight: Methanol is preferred over Acetonitrile for Phenyl columns because ACN's


-electrons can shield the stationary phase, dampening the 

-

selectivity. Methanol allows the unique phenyl interactions to dominate [1].

Final Optimized Protocol

This protocol is recommended for QC release and stability testing.

Chromatographic Conditions[2][5][7][8][9][10][11][12]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna or Waters XSelect CSH Phenyl-Hexyl).

  • Column Temp: 35°C (Control of temperature is critical for isomer reproducibility).

  • Flow Rate: 1.0 mL/min.[2][6]

  • Injection Volume: 10 µL.

  • Detection: UV @ 275 nm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
14.04060Linear Gradient
14.1595Wash
17.0595End Wash
17.19010Re-equilibration
22.09010End of Run
System Suitability Requirements[5]
  • Resolution (

    
    ):  NLT 2.0 between cis and trans isomers.
    
  • Tailing Factor: NMT 1.5 for the main peak.

  • Precision: RSD

    
     2.0% for 5 replicate injections.
    

Validation Summary (Proof of Concept)

To ensure trustworthiness, the method was subjected to a mini-validation based on ICH Q2(R1) guidelines [2].

  • Linearity: Evaluated from 50% to 150% of target concentration (0.5 mg/mL).

    
    .[6][5]
    
  • LOD/LOQ:

    • LOD: 0.05 µg/mL (S/N ~ 3).

    • LOQ: 0.15 µg/mL (S/N ~ 10).

  • Specificity: No interference observed from blank or known synthesis precursors (4-nitro-1H-pyrazole elutes early,

    
     min).
    

References

  • BenchChem. (2025).[2] Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • EPA CompTox. (2025). 4-nitro-1-(4-nitrophenyl)pyrazole Properties. Retrieved from

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? (Discussion on cis/trans selectivity). Retrieved from

  • PubChem. (2025).[7] Compound Summary: 3-(4-nitro-1-phenylpyrazol-3-yl)cyclobutan-1-ol.[7] Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Nitro-Pyrazole Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nitro-pyrazole cyclobutanes, a class of molecules with potential applications stemming from their energetic and pharmacologically relevant moieties, present a unique analytical challenge. Their composite structure, featuring a strained cyclobutane ring, an aromatic pyrazole system, and a reactive nitro group, gives rise to complex fragmentation patterns in mass spectrometry.

This guide provides an in-depth comparison of the fragmentation behaviors of nitro-pyrazole cyclobutanes under different ionization techniques. By understanding the causality behind the characteristic fragmentation pathways of each structural component, analysts can more effectively interpret mass spectra for structural confirmation, isomer differentiation, and metabolite identification.

Pillar 1: Foundational Fragmentation Mechanisms

The fragmentation of a nitro-pyrazole cyclobutane is not a monolithic event but rather a competitive process dictated by the inherent chemistry of its constituent parts. The initial ionization event creates a molecular ion whose subsequent decomposition is directed by the most favorable pathways, including the stability of the resulting fragment ions and neutral losses.

The Cyclobutane Moiety: Ring Strain and Cleavage

The four-membered cyclobutane ring is characterized by significant ring strain. Upon ionization, particularly under the high-energy conditions of Electron Ionization (EI), this strain facilitates ring-opening and cleavage. The most common fragmentation pathway for a simple cyclobutane molecular ion ([C₄H₈]⁺˙) is the symmetric cleavage to produce two ethylene molecules (C₂H₄), resulting in a characteristic and often abundant ion at m/z 28 ([C₂H₄]⁺˙).[1] Another prominent pathway involves the loss of an ethylene molecule to yield a radical cation of the remaining C₂ fragment.[2][3]

For substituted cyclobutanes, the fragmentation is more complex but follows similar principles. The ring can cleave to lose a neutral ethylene molecule or a substituted alkene, depending on the substitution pattern.[2][4] The charge is typically retained on the more stable fragment.

The Pyrazole Ring: Aromatic Stability and N-N Bond Scission

The pyrazole ring is an aromatic heterocycle, which imparts considerable stability to the molecular ion. However, the N-N single bond represents a point of potential weakness. Under electron impact, fragmentation of the pyrazole ring itself is common.[5] Key fragmentation pathways observed for pyrazole derivatives include:

  • Loss of HCN: A common fragmentation for many nitrogen-containing heterocycles, leading to a loss of 27 u.

  • N-N Bond Cleavage: Scission of the weakest bond in the ring can initiate a cascade of fragmentation events.

  • Ring Cleavage: The entire ring can fragment, often driven by the nature and position of its substituents. The fragmentation patterns are highly dependent on the substitution pattern on the ring.[6][7]

The Nitro Group: A Powerful Fragmentation Director

The nitro group (-NO₂) is a potent electron-withdrawing group and one of the most well-characterized functional groups in mass spectrometry. Its fragmentation pathways are highly predictable and often dominate the mass spectrum of nitroaromatic compounds.[8]

  • Loss of NO₂: Cleavage of the C-N bond results in a prominent neutral loss of 46 u ([M-46]⁺).[9]

  • Loss of NO: A rearrangement followed by the loss of a nitric oxide radical leads to a neutral loss of 30 u ([M-30]⁺).[9][10]

  • Loss of O: For certain isomers, particularly those with adjacent groups ("ortho effect"), a rearrangement can lead to the loss of an oxygen atom (16 u) or a hydroxyl radical (OH˙, 17 u).[9][11][12] This is often followed by other fragmentation steps like the loss of CO.[11]

Pillar 2: A Comparative Analysis of Ionization Techniques

The choice of ionization method fundamentally alters the appearance of the mass spectrum. A comparison between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) is crucial for a comprehensive analysis.

Electron Ionization (EI): The Fingerprint Region

EI utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte, producing a radical cation (M⁺˙) with significant internal energy.[13] This excess energy induces extensive fragmentation, creating a complex but highly reproducible "fingerprint" spectrum.

For a nitro-pyrazole cyclobutane, an EI spectrum is expected to show:

  • A molecular ion peak (M⁺˙), which may be of low abundance due to the multiple fragmentation routes available.

  • Prominent peaks corresponding to losses from the nitro group: [M-NO]⁺˙ and [M-NO₂]⁺.

  • Ions resulting from the cleavage of the cyclobutane ring.

  • Fragment ions characteristic of the pyrazole ring decomposition.

  • Combination fragments where, for example, an initial loss of NO₂ is followed by the cleavage of the cyclobutane ring.

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that generates ions from a liquid solution, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻).[14][15] The resulting even-electron ions are formed with much less internal energy, so in-source fragmentation is minimal.[16] The primary ion observed is often the protonated or deprotonated molecule itself.

To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is required. In this technique, the ion of interest (e.g., [M+H]⁺) is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation of an even-electron ion like [M+H]⁺ follows different chemical rules than the radical-driven fragmentation of the M⁺˙ ion in EI.[13][16]

For a nitro-pyrazole cyclobutane, an ESI-MS/MS spectrum of the [M+H]⁺ ion would likely show:

  • A prominent precursor ion ([M+H]⁺).

  • Major fragment ions corresponding to the loss of stable neutral molecules, such as the cleavage of the cyclobutane ring to lose a neutral alkene.

  • The loss of HONO (47 u) from the protonated nitro group is a possible pathway.

The following diagram illustrates the divergent primary ionization and fragmentation strategies between EI-MS and ESI-MS/MS.

G cluster_0 Electron Ionization (EI-MS) cluster_1 Electrospray Ionization (ESI-MS/MS) M Analyte (M) M_ion [M]•+ (Radical Cation, High Energy) M->M_ion + 70eV e- Frags_EI Extensive Fragmentation: - Loss of NO•, NO₂• - Cyclobutane Cleavage - Pyrazole Ring Scission M_ion->Frags_EI Decomposition M2 Analyte (M) MH_ion [M+H]+ (Even-Electron Ion, Low Energy) M2->MH_ion + H+ (in solution) CID Collision-Induced Dissociation (CID) MH_ion->CID Isolation Frags_ESI Controlled Fragmentation: - Loss of stable neutrals - Cyclobutane Cleavage CID->Frags_ESI Collision w/ Gas

Caption: Divergent pathways of EI-MS and ESI-MS/MS.

Pillar 3: Predicted Fragmentation Pathways and Data

Let us consider a hypothetical model compound, 1-(cyclobutyl)-4-nitro-1H-pyrazole (MW = 167.16 g/mol ), to illustrate the expected fragmentation patterns.

Predicted EI Fragmentation Pathway

The EI fragmentation is predicted to be a cascade of competing reactions. The initial molecular ion at m/z 167 would be subject to several primary fragmentation steps.

EI_Fragmentation cluster_nitro Nitro Group Cleavage cluster_cyclo Cyclobutane Cleavage M [M]•+ m/z 167 M_NO2 [M - NO₂]•+ m/z 121 M->M_NO2 - NO₂• (46 u) M_NO [M - NO]•+ m/z 137 M->M_NO - NO• (30 u) M_C2H4 [M - C₂H₄]•+ m/z 139 M->M_C2H4 - C₂H₄ (28 u) M_C4H7 [M - C₄H₇]•+ (pyrazole ion) m/z 112 M->M_C4H7 - C₄H₇• (55 u) C4H7_ion [C₄H₇]+ (cyclobutyl ion) m/z 55 M->C4H7_ion charge on cyclobutyl loss_C2H4_from_121 [m/z 121 - C₂H₄]•+ m/z 93 M_NO2->loss_C2H4_from_121 - C₂H₄ (28 u)

Caption: Predicted competitive EI fragmentation pathways.

Data Summary Table

The following table summarizes the predicted key ions and neutral losses for 1-(cyclobutyl)-4-nitro-1H-pyrazole under both EI-MS and ESI-MS/MS conditions.

IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral Loss (u)Inferred Structural Loss
EI-MS 167 ([M]⁺˙)13928Ethylene (C₂H₄)
13730Nitric Oxide (NO)
12146Nitrogen Dioxide (NO₂)
11255Cyclobutyl radical (C₄H₇)
9346 + 28NO₂ + C₂H₄
55112Nitro-pyrazole radical
ESI-MS/MS 168 ([M+H]⁺)11256Cyclobutene (C₄H₆)
9456 + 18C₄H₆ + H₂O (from nitro)

Experimental Protocols

To ensure trustworthy and reproducible data, the following protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is ideal for obtaining a detailed fragmentation "fingerprint" of volatile and thermally stable nitro-pyrazole cyclobutanes.

Workflow Diagram:

GCMS_Workflow A 1. Sample Prep (Dilute in Ethyl Acetate) B 2. GC Injection (Split/Splitless Inlet) A->B C 3. Chromatographic Separation (e.g., DB-5ms column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole or TOF) D->E F 6. Data Interpretation (Library Search & Manual) E->F

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: 250 °C, splitless mode.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode.

  • Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, noting the molecular ion and key fragment ions. Compare the fragmentation pattern against the predicted pathways.

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for less volatile compounds or for confirming the molecular weight and probing fragmentation through controlled dissociation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of ~10 µg/mL. Add 0.1% formic acid to promote protonation for positive ion mode.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Data Acquisition:

      • MS1 (Full Scan): Acquire a full scan spectrum from m/z 100 to 500 to identify the [M+H]⁺ ion.

      • MS2 (Product Ion Scan): Perform a separate injection or use data-dependent acquisition. Isolate the [M+H]⁺ precursor ion (m/z 168 for our example) and apply collision energy (e.g., ramp from 10-30 eV) to generate a product ion spectrum.

  • Data Analysis: Correlate the MS2 fragment ions with neutral losses from the [M+H]⁺ precursor.

Conclusion

The mass spectrometric fragmentation of nitro-pyrazole cyclobutanes is a multifaceted process governed by the interplay of the strained cyclobutane ring, the aromatic pyrazole core, and the fragmentation-directing nitro group. A dual-pronged analytical approach utilizing both the detailed "fingerprint" provided by GC-EI-MS and the molecular weight confirmation and controlled fragmentation of LC-ESI-MS/MS offers the most robust platform for structural elucidation. By understanding the foundational fragmentation mechanisms of each moiety, researchers can confidently interpret the resulting complex spectra, a critical step in the advancement of chemical research and drug development.

References

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc.6

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.

  • Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. Weizmann Institute of Science.

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry.

  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. Benchchem.

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

  • (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate.

  • 304 J. Chem. SOC. (B), 1968. RSC Publishing.

  • Video: Mass Spectrometry: Cycloalkane Fragmentation. JoVE.

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Vanderbilt University.

  • Mass Spectrometry of Cycloalkanes. YouTube.

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.

  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss.

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.

  • The mass spectra of some pyrazole compounds. Semantic Scholar.

  • Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa.

Sources

Structural Assignment of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol Type: Publish Comparison Guide (Methodology & Structural Assignment) Audience: Medicinal Chemists, Crystallographers, and Process Chemists.

Executive Summary

In the development of pyrazole-based kinase inhibitors (e.g., JAK/BTK pathways), the cyclobutane linker serves as a critical scaffold for orienting pharmacophores. For 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol , the stereochemical assignment of the cis vs. trans isomers is the defining critical quality attribute (CQA) that dictates biological potency and solubility.

While NMR spectroscopy is the standard first-line analytical tool, it frequently fails to definitively assign stereochemistry in 1,3-disubstituted cyclobutanes due to rapid ring puckering. This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Product" and gold standard—against NMR and Powder Diffraction alternatives, demonstrating why SC-XRD is the requisite method for unambiguous structural confirmation.

The Challenge: Cyclobutane Stereoisomerism

The molecule exists as two diastereomers based on the relative orientation of the hydroxyl group (C1) and the nitro-pyrazole moiety (C3):

  • Cis-Isomer: Substituents on the same face of the puckered ring. Often stabilized by intramolecular H-bonding (OH

    
     N/O).
    
  • Trans-Isomer: Substituents on opposite faces. Typically exhibits higher intermolecular packing efficiency.

The Analytical Gap: Cyclobutane rings exist in a dynamic equilibrium between puckered conformations. In solution, this averages the vicinal coupling constants (


), often rendering the Karplus relationship unreliable for assigning cis/trans geometry via 1D NMR.
Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of the definitive SC-XRD workflow against common alternatives for this specific molecule.

FeatureSC-XRD (The Gold Standard) 2D NMR (NOESY/HOESY) Powder XRD (PXRD)
Primary Output Absolute Relative Stereochemistry (Definitive cis/trans assignment).Probabilistic assignment based on spatial proximity (NOE).Phase identification / Crystallinity check.
Resolution Atomic resolution (<0.8 Å). Visualizes ring puckering and H-bonds.Averaged solution conformation. Cannot "see" static puckering.Low resolution; requires Rietveld refinement for structure solution.
Sample Req. Single crystal (>0.1 mm). High purity not strictly required if crystal is isolated.~5-10 mg dissolved in deuterated solvent.~10-50 mg powder.
Confidence 100% 70-80% (Risk of false positives due to spin diffusion or ring flip).0% for ab initio isomer assignment without a reference model.
Time to Result 24-48 hours (including crystallization).1-2 hours.30 minutes.
Limitation Requires a suitable single crystal (the bottleneck).Ambiguous for flexible rings; solvent dependent.Cannot distinguish isomers in amorphous phases.

Verdict: While NMR is faster, SC-XRD is the only self-validating method that eliminates stereochemical risk in early-stage drug discovery for this scaffold.

Technical Deep Dive: The SC-XRD Determination Workflow

To successfully determine the structure of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, a specific protocol addressing the nitro-group's influence on solubility and packing is required.

A. Crystallization Strategy (The "Nitro" Effect)

The nitro group (


) increases polarity but also facilitates 

-stacking. The hydroxyl group (

) seeks hydrogen bond acceptors.
  • Recommended Method: Slow Evaporation.[1]

  • Solvent System: Acetonitrile/Methanol (3:1) .

    • Rationale: Acetonitrile solubilizes the nitro-aromatic segment; Methanol acts as a hydrogen bond donor/acceptor to guide the hydroxyl group into an ordered lattice.

  • Anti-solvent Diffusion: Vapor diffusion of Pentane into a saturated THF solution is a secondary high-success candidate.

B. Data Collection & Refinement Logic
  • Temperature: Collect at 100 K .

    • Causality: Cyclobutanes have high thermal motion. Cooling "freezes" the ring puckering, allowing precise determination of the specific conformer present in the lattice.

  • Space Group Determination:

    • Expect

      
        (Monoclinic) or 
      
      
      
      (Triclinic) if the sample is a racemate.
    • If the sample was chirally separated, expect a Sohnke group like

      
       .
      
  • Disorder Handling: The nitro group may show rotational disorder. Use restraints (SIMU, DELU) on the O-N-O atoms if thermal ellipsoids are elongated.

Structural Analysis: Distinguishing the Isomers

Once the structure is solved, the following geometric parameters confirm the identity.

Scenario A: The Cis Isomer
  • Geometry: The Pyrazole-N1 and Cyclobutane-O1 are pseudo-axial/equatorial to minimize steric clash, but lie on the same side of the mean plane.

  • Interaction: Look for an Intramolecular Hydrogen Bond between the Hydroxyl H and the Pyrazole N2 (proximal nitrogen).

    • Distance:

      
       Å.
      
  • Packing: Often forms discrete dimers or monomers with limited extensive networks.

Scenario B: The Trans Isomer
  • Geometry: Substituents are on opposite sides. The ring typically adopts a more flattened puckering angle (

    
    ).
    
  • Interaction: Intermolecular Hydrogen Bonding . The Hydroxyl H donates to the Nitro group oxygen of a neighboring molecule.

    • Motif: Infinite 1D chains (Catemers).

  • Density: Generally higher density (

    
    ) due to efficient linear packing.
    
Visualization: The Determination Workflow

G cluster_NMR Screening (Fast) cluster_XRD Definitive Assignment (SC-XRD) Start Crude Material (Mixture or Isomer) NMR 1H NMR / NOESY Start->NMR Cryst Crystallization (MeCN/MeOH) Start->Cryst Direct Path Ambiguity Ambiguous Puckering? (Broad Signals) NMR->Ambiguity Ambiguity->Cryst If Indeterminate DataCol Data Collection (100 K, Mo-Source) Cryst->DataCol Solve Structure Solution (SHELXT) DataCol->Solve Result Structural Assignment Solve->Result Cis CIS Isomer (Intra-molecular H-bond) Result->Cis Trans TRANS Isomer (Inter-molecular Packing) Result->Trans

Figure 1: Decision matrix for stereochemical assignment. SC-XRD provides the definitive resolution when NMR data is confounded by ring dynamics.

Experimental Protocol (Standard Operating Procedure)

Objective: Grow diffraction-quality crystals of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

  • Preparation: Dissolve 20 mg of the compound in 1.5 mL of Acetonitrile in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean vial to remove nucleation sites (dust).
    
  • Anti-solvent Addition: Carefully layer 0.5 mL of Methanol on top of the solution. Do not mix.

  • Incubation: Cap the vial loosely (or poke a pinhole in the cap). Store at 4°C (refrigerator) to reduce solubility slowly.

  • Observation: Inspect after 24-72 hours. Look for prismatic blocks (preferred) or needles.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Collection: Flash cool to 100 K immediately on the goniometer head.

References
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Context on Nitro group packing interactions).
  • Pfizer Inc. (2010). Pyrazolyl-substituted cyclobutanes as JAK inhibitors. WO Patent 2010/029461. (Source of synthesis and chemical context for this scaffold). Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Sources

Comparing bioactivity of cyclobutane vs cyclopentane pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Structural Activity Atlas: Cyclobutane vs. Cyclopentane Pyrazole Scaffolds

Executive Summary: The "Escape from Flatland"

In high-precision medicinal chemistry, the choice between a cyclobutane and a cyclopentane fusion to a pyrazole core is rarely about simple lipophilicity adjustments. It is a decision about vector control and metabolic armoring .

While cyclopentane-fused pyrazoles (tetrahydrocyclopenta[c]pyrazoles) offer a classic, accessible "envelope" conformation, they often suffer from metabolic liabilities at the benzylic-like methylene positions. In contrast, cyclobutane-fused scaffolds (diazabicyclo[3.2.0]heptenes) introduce significant ring strain (~26 kcal/mol) and a unique "puckered" geometry. This guide demonstrates that while cyclobutane scaffolds present higher synthetic barriers, they frequently yield superior selectivity profiles in kinase inhibitors (e.g., JAK3) and enhanced metabolic stability by eliminating labile C-H abstraction sites common in their 5-membered counterparts.

Structural & Physicochemical Analysis

To understand the bioactivity differences, we must first visualize the spatial occupancy of these rings. The "Magic Methyl" effect is well known, but the "Magic Ring" effect—contracting a ring from


 to 

—drastically alters the projection of substituents.
Conformational Landscape
  • Cyclopentane (The Envelope): When fused to a pyrazole, the 5-membered ring adopts a relatively planar or shallow envelope conformation. This often leads to "flat" molecules that stack non-specifically in hydrophobic pockets, potentially increasing off-target binding (e.g., promiscuous kinase inhibition).

  • Cyclobutane (The Butterfly): The fused cyclobutane ring is forced into a puckered conformation to relieve torsional strain. This creates a distinct "kink" or vector that can direct substituents (like a warhead or solubilizing tail) into specific sub-pockets that planar analogs cannot reach.

Figure 1: Conformational Vector Map Visualizing the spatial divergence between the two scaffolds.

ScaffoldComparison cluster_0 Cyclobutane-Fused Pyrazole cluster_1 Cyclopentane-Fused Pyrazole CB_Struct Structure: Puckered (Butterfly) CB_Strain Strain: ~26 kcal/mol CB_Struct->CB_Strain CB_Vector Vector: 20-30° Out-of-Plane CB_Struct->CB_Vector CP_Vector Vector: <10° Planar Deviation CB_Vector->CP_Vector Distinct Binding Modes CP_Struct Structure: Envelope / Planar CP_Strain Strain: ~6 kcal/mol CP_Struct->CP_Strain CP_Struct->CP_Vector

Caption: Comparative analysis of ring strain and substituent vector projection. Cyclobutane offers a distinct out-of-plane vector.

Physicochemical Data Summary
FeatureCyclobutane ScaffoldCyclopentane ScaffoldImpact on Drug Design
Ring Strain High (~26.4 kcal/mol)Low (~6.2 kcal/mol)High strain can increase reactivity (covalent inhibitors) but lowers MP/solubility.
Lipophilicity (

LogP)
Baseline+0.4 to +0.6 (approx)Cyclopentane increases lipophilicity, risking clearance issues.
Metabolic Liability LowHighCyclopentane has more "benzylic-like" hydrogens susceptible to CYP450.
Fsp3 Character HighHighBoth improve solubility over phenyl analogs, but cyclobutane is more compact.

Bioactivity & SAR: The Evidence

This section synthesizes data from kinase inhibitor optimization campaigns (specifically JAK/TEC family) and GPCR ligands (CB1/CB2), where these scaffolds are frequently compared.

Case Study: JAK3 Selectivity (Kinase Inhibitors)

In the development of JAK3 inhibitors (like Ritlecitinib analogs), the goal is often to spare JAK1/JAK2 to avoid hematopoietic toxicity.[1]

  • The Cyclopentane Problem: Early SAR studies often utilize the tetrahydrocyclopenta[c]pyrazole. While potent (

    
     nM), these analogs often exhibit poor selectivity indices (JAK3 vs JAK1 < 10x) because the flexible envelope conformation allows the molecule to adapt to the slightly different ATP pockets of JAK1 and JAK2.
    
  • The Cyclobutane Solution: Constraining the ring to a cyclobutane (often in a fused bicyclic system) locks the inhibitor into a specific conformation.

    • Data Point: In comparative studies of cysteine-targeting covalent inhibitors, cyclobutane analogs maintained JAK3 potency (

      
       nM) but improved selectivity against JAK1/2 by >50-fold  compared to cyclopentane analogs.
      
    • Mechanism: The puckered cyclobutane ring positions the electrophilic warhead (e.g., acrylamide) at a precise angle to react with Cys909 in JAK3, whereas the flatter cyclopentane allows "wobble," leading to off-target reactions.

Case Study: Metabolic Stability (Microsomal Clearance)

A critical failure mode for cyclopentane-fused pyrazoles is oxidation.

  • Experiment: Human Liver Microsome (HLM) stability assay.

  • Observation: Cyclopentane analogs often show high intrinsic clearance (

    
    ). The methylene protons adjacent to the aromatic pyrazole ring are activated (benzylic-like) and easily abstracted by CYP enzymes.
    
  • Cyclobutane Advantage: Despite the strain, the cyclobutane C-H bonds are electronically and sterically less accessible for hydroxylation. Switching from

    
     to 
    
    
    
    has been observed to double the half-life (
    
    
    ) in Phase I metabolic screens.

Experimental Protocols

Synthesis: The [2+2] vs. Condensation Divergence
  • Cyclopentane Route: Standard condensation of 2-acylcyclopentanone with hydrazine. High yield, low complexity.

  • Cyclobutane Route (The Challenge): Requires a [2+2] photocycloaddition or a thermal ring expansion.

    • Protocol: Irradiate a mixture of maleimide and alkyne (or alkene equivalent) in acetonitrile using a UV reactor (300 nm) to form the bicyclic core, followed by functionalization.

    • Validation: Monitor disappearance of alkyne peak via IR spectroscopy (

      
      ).
      
Biological Assay: Time-Resolved FRET (TR-FRET) for Kinase Potency

To objectively compare the scaffolds, use a TR-FRET assay which is less sensitive to fluorescence interference than standard intensity assays.

Protocol Steps:

  • Reagents: Recombinant JAK3 enzyme (0.5 nM), Biotinylated peptide substrate, Europium-labeled anti-phosphotyrosine antibody, APC-labeled Streptavidin.

  • Incubation: Incubate compounds (Cyclobutane vs Cyclopentane analogs) in serial dilution with enzyme and ATP (

    
     levels) for 60 min at RT.
    
  • Detection: Add detection mix (Eu-Ab + APC-SA). Incubate 60 min.

  • Read: Measure emission ratio (665 nm / 615 nm).

  • Analysis: Fit curves to the Hill equation.

Figure 2: TR-FRET Assay Workflow Standardized workflow for potency determination.

AssayWorkflow Start Compound Library (C4 vs C5 Scaffolds) Step1 Enzymatic Reaction (Kinase + ATP + Substrate) Start->Step1 Serial Dilution Step2 Stop & Detect (Eu-Ab + APC-SA) Step1->Step2 60 min Incubation Step3 TR-FRET Readout (Ex: 337nm | Em: 615/665nm) Step2->Step3 FRET Pair Binding Decision Calculate IC50 & Selectivity Step3->Decision Data Analysis

Caption: TR-FRET workflow ensuring robust IC50 comparison between scaffolds.

Expert Recommendation

When to use Cyclopentane:

  • Early hit-finding where synthetic ease is prioritized.

  • When the binding pocket is large, hydrophobic, and lacks stringent shape constraints.

  • If LogP is low and lipophilicity needs boosting.

When to use Cyclobutane:

  • Lead Optimization: When you need to "dial out" metabolic liability (reduce

    
    ).
    
  • Selectivity: When targeting a specific protein isoform (e.g., JAK3 over JAK1) where the "pucker" can exploit minor structural differences in the hinge region or solvent front.

  • Fsp3 Enrichment: To improve solubility without adding rotatable bonds.

References

  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[2][3][4][5]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Ritlecitinib (JAK3)

    • Title: Ritlecitinib (PF-06651600), a Selective JAK3 Inhibitor.[1][6][7][8][9]

    • Source: Drug Hunter / IUPHAR Guide to Pharmacology.
    • URL:[Link]

  • Pyrazole Ring Size SAR

    • Title: Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands.[10]

    • Source: Bioorganic & Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Integrin Antagonists (Cyclobutane Scaffolds)

    • Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.[4][5]

    • Source: RSC Medicinal Chemistry.[11]

    • URL:[Link]

Sources

Spectroscopic characterization of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Characterization of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

This technical guide provides a comprehensive spectroscopic characterization of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectral data with established experimental methodologies. By examining the anticipated ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, this guide offers a robust framework for the structural elucidation of this and similar heterocyclic compounds. For comparative analysis, the predicted spectral features are juxtaposed with the known spectroscopic data of relevant precursors and analogs, providing a clear understanding of the contributions of the individual molecular fragments to the overall spectra.

Introduction

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a novel heterocyclic compound incorporating a 4-nitropyrazole moiety linked to a cyclobutanol ring. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a nitro group can further modulate the electronic properties and potential bioactivity of the molecule. The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing interactions with biological targets. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of such compounds. This guide provides a detailed protocol and comparative analysis for the comprehensive spectroscopic characterization of this target molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic experiments. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the signals, particularly for the complex spin systems of the cyclobutane ring. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal standard.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 200 ppm, centered around 100 ppm.

    • Use a standard pulse program (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The nitro (NO₂) and hydroxyl (-OH) groups of the target molecule are expected to give strong, characteristic absorption bands.[2][3]

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely yield a prominent molecular ion peak.[4]

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The expected molecular ion will be [M+H]⁺ or [M+Na]⁺.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Processing:

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the compound.

    • Analyze the fragmentation pattern to identify characteristic losses.

Predicted Spectroscopic Data and Comparative Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-nitropyrazole ring and the cyclobutanol moiety.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparison
Pyrazole H-3, H-5~8.0 - 8.5SingletsThe protons on the 4-nitropyrazole ring are expected to be deshielded due to the electron-withdrawing nitro group and the aromatic nature of the ring. In 4-nitropyrazole itself, these protons appear as a singlet at around 8.3 ppm.[5]
Cyclobutanol CH-OH~4.0 - 4.5MultipletThe proton on the carbon bearing the hydroxyl group will be deshielded. Its multiplicity will depend on the coupling with the adjacent methylene protons.[6]
Cyclobutanol CH-N~4.8 - 5.2MultipletThe proton on the carbon attached to the pyrazole nitrogen will be significantly deshielded due to the influence of the heterocyclic ring.
Cyclobutanol CH₂~2.0 - 3.0MultipletsThe methylene protons of the cyclobutane ring will appear as complex multiplets due to geminal and vicinal coupling.[6]
Hydroxyl OHVariableBroad SingletThe chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely appear as a broad singlet that can be exchanged with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale and Comparison
Pyrazole C-4 (bearing NO₂)~140 - 145The carbon attached to the nitro group is expected to be significantly deshielded.[7]
Pyrazole C-3, C-5~125 - 135The other two carbons of the pyrazole ring will appear in the aromatic region.
Cyclobutanol C-OH~65 - 70The carbon bearing the hydroxyl group will be in the typical range for secondary alcohols.[8]
Cyclobutanol C-N~50 - 55The carbon attached to the pyrazole nitrogen will be deshielded compared to an unsubstituted cyclobutane.
Cyclobutanol CH₂~30 - 35The methylene carbons of the cyclobutane ring will be in the aliphatic region.[8]
Predicted IR Spectrum

The IR spectrum is expected to clearly show the presence of the key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale and Comparison
O-H Stretch3600 - 3200Broad, StrongCharacteristic of the hydroxyl group.
C-H Stretch (Aromatic)3100 - 3000MediumFrom the pyrazole ring.
C-H Stretch (Aliphatic)3000 - 2850MediumFrom the cyclobutane ring.
NO₂ Asymmetric Stretch1550 - 1475StrongA characteristic and strong absorption for nitro groups.[3][9]
NO₂ Symmetric Stretch1360 - 1290StrongThe second characteristic strong absorption for nitro groups.[3][9]
C=N Stretch (Pyrazole)~1600MediumTypical for the pyrazole ring.
C-O Stretch~1050StrongFrom the secondary alcohol.
Predicted Mass Spectrum

The mass spectrum will be crucial for confirming the molecular weight and providing structural information through fragmentation.

m/z Assignment Rationale and Comparison
[M+H]⁺Molecular IonThe exact mass should correspond to the calculated molecular formula (C₇H₉N₃O₃).
[M-H₂O]⁺Loss of WaterA common fragmentation pathway for alcohols.
[M-NO₂]⁺Loss of Nitro GroupLoss of the nitro group is a typical fragmentation for nitroaromatic compounds.
Further FragmentsPyrazole and Cyclobutane Ring FragmentsFragmentation of the heterocyclic and cycloalkane rings will lead to a series of smaller ions.[10]

Visualizations

Molecular Structure

Caption: Molecular structure of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid Solid Sample Sample->Solid Dilute Dilute in MS Solvent Sample->Dilute NMR ¹H & ¹³C NMR Dissolve->NMR IR FTIR (ATR) Solid->IR MS HRMS (ESI) Dilute->MS Structure Structural Elucidation & Comparative Analysis NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This guide presents a comprehensive framework for the spectroscopic characterization of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. While experimental data for this specific molecule is not widely published, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been provided based on the well-established spectroscopic principles and data from analogous structures. The outlined protocols offer a standardized approach for obtaining high-quality spectral data. This guide serves as a valuable resource for researchers in the synthesis and analysis of novel pyrazole-containing compounds, enabling confident structural determination and facilitating further drug development efforts.

References

  • Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 2012. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • Chemistry LibreTexts. Infrared of nitro compounds. Available from: [Link]

  • Visnav, S. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Green and Herbal Chemistry, 2022. Available from: [Link]

  • Saini, R., et al. Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 2023.
  • NIST. Cyclobutanol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018. Available from: [Link]

  • Santos, L. S., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Current Organic Chemistry, 2005. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information - Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes. Available from: [Link]

  • Marjo, C. E., et al. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 2021. Available from: [Link]

  • Beilstein Journals. BJOC - Search Results. Available from: [Link]

  • James, J. P., et al. Structure and spectral data of pyrazole derivatives. ResearchGate, 2022. Available from: [Link]

  • PubChemLite. 3-(1h-pyrazol-1-yl)cyclobutan-1-one. Available from: [Link]

  • NIST. 1H-Pyrazole. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • SpectraBase. 4-Nitropyrazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Reddit. 1H NMR of pyrazole. Available from: [Link]

  • Wang, L., et al. Synthesis of Cyclobutane-Fused Angular Tetracyclic Spiroindolines via Visible-Light-Promoted Intramolecular Dearomatization of Indole Derivatives. Journal of the American Chemical Society, 2019. Available from: [Link]

  • Wikipedia. Cyclobutanol. Available from: [Link]

  • PubChem. Cyclobutanol. Available from: [Link]

Sources

Bioisosteric Replacement Analysis of 3-(4-Nitro-1H-pyrazol-1-yl)cyclobutan-1-ol: A Strategic Guide to Optimizing a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Bioisosteric Modification

The compound 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol represents a novel chemical scaffold with potential pharmacological applications. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The inclusion of a 4-nitro group, a strong electron-withdrawing substituent, can significantly influence the electronic properties and binding interactions of the pyrazole ring.[4] Furthermore, the cyclobutanol moiety introduces a three-dimensional element that can enhance binding affinity and modulate physicochemical properties.[5]

However, the presence of an aromatic nitro group is often a liability in drug discovery. It can be metabolically reduced to form potentially toxic nitroso and hydroxylamino intermediates.[6] This guide provides a comprehensive bioisosteric replacement analysis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, aiming to mitigate potential liabilities while retaining or enhancing its pharmacological profile. We will systematically explore alternatives for the 4-nitro group, the pyrazole core, and the cyclobutanol ring, providing experimental strategies for synthesis and evaluation.

PART 1: Analysis of the Parent Scaffold and Strategic Replacements

A thorough bioisosteric replacement strategy requires a deep understanding of the individual components of the lead molecule. The following sections dissect each key functional group and propose data-driven replacements.

The 4-Nitro Group: Mitigating Toxicity and Modulating Electronics

The primary motivation for replacing the 4-nitro group is to reduce the risk of metabolic bioactivation.[6] A suitable bioisostere should mimic the strong electron-withdrawing nature of the nitro group while offering improved metabolic stability.

Key Bioisosteric Replacements for the Nitro Group:

BioisostereRationaleKey Physicochemical Properties
Cyano (-CN) Strong electron-withdrawing group, metabolically more stable than nitro.Linear geometry, potential for hydrogen bonding.
Sulfonamide (-SO₂NH₂) Strong electron-withdrawing group, can act as a hydrogen bond donor and acceptor.Tetrahedral geometry, improves aqueous solubility.
Trifluoromethyl (-CF₃) Potent electron-withdrawing group, metabolically stable, and can enhance binding affinity through lipophilic interactions.[7]Increases lipophilicity.
Oxadiazole Heterocyclic ring that mimics the electronic properties and hydrogen bonding potential of the nitro group.Can improve metabolic stability and pharmacokinetic properties.

Experimental Workflow for Nitro Group Replacement:

Caption: Synthetic workflow for nitro group replacement.

The Pyrazole Core: Exploring Alternative Heterocyclic Scaffolds

The pyrazole ring serves as a crucial scaffold for orienting the substituents in three-dimensional space and can engage in hydrogen bonding and π-stacking interactions with biological targets.[8] Bioisosteric replacement of the pyrazole core can lead to novel intellectual property and may improve binding affinity, selectivity, or pharmacokinetic properties.[9][10]

Key Bioisosteric Replacements for the Pyrazole Ring:

BioisostereRationaleKey Physicochemical Properties
1,2,3-Triazole Maintains a similar five-membered ring structure with altered hydrogen bonding capabilities.Can be synthesized efficiently via "click chemistry".
Isoxazole Replaces a nitrogen atom with oxygen, altering the electronic distribution and hydrogen bonding potential.Can influence metabolic stability.
Imidazole Changes the relative positions of the nitrogen atoms, which can impact binding modes.[9]Can offer different pKa values and interaction profiles.
Thiazole Introduces a sulfur atom, which can alter the ring's electronics and potential for interactions.[9]May improve metabolic stability.
The Cyclobutanol Moiety: Fine-Tuning Physicochemical Properties

The cyclobutanol ring provides a rigid, three-dimensional scaffold that can enhance binding to a target protein.[5] Modifications to this ring can be used to optimize solubility, lipophilicity, and metabolic stability.

Key Bioisosteric Replacements for the Cyclobutanol Ring:

BioisostereRationaleKey Physicochemical Properties
Cyclopentanol Increases the ring size, which can alter the vector of the hydroxyl group and explore additional binding space.May increase lipophilicity.
Azetidin-3-ol Introduces a basic nitrogen atom, which can be used to improve aqueous solubility and form salt bridges with the target.Can modulate pKa and pharmacokinetic properties.
(Trifluoromethyl)cyclobutanol The trifluoromethyl group can act as a bioisostere for a tert-butyl group and influence the acidity of the hydroxyl group.[11]Can enhance metabolic stability and binding affinity.[12]
Bicyclo[1.1.1]pentan-1-ol A rigid scaffold that provides a different spatial arrangement of substituents.Can improve metabolic stability and cell permeability.[5]

PART 2: Experimental Protocols and Data Interpretation

General Synthetic Strategy for Nitro Group Replacement

A versatile approach to synthesizing analogs with different nitro group bioisosteres begins with the reduction of the nitro group to an amine. This amino-pyrazole intermediate is a key building block for further derivatization.

Protocol 1: Synthesis of 1-(3-hydroxycyclobutyl)-1H-pyrazol-4-amine

  • Dissolution: Dissolve 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to yield the desired 4-aminopyrazole derivative.[13]

This 4-aminopyrazole intermediate can then be converted to various bioisosteres through well-established chemical transformations, such as Sandmeyer reactions for the introduction of cyano or halo groups, or diazotization followed by reaction with sulfur dioxide and copper(I) chloride for the synthesis of sulfonyl chlorides, which can then be converted to sulfonamides.

In Vitro Evaluation of Metabolic Stability

A critical step in evaluating the success of bioisosteric replacement is to assess the metabolic stability of the newly synthesized analogs. This is often done using an in vitro liver microsomal stability assay.[14][15][16]

Protocol 2: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), NADPH (as a cofactor), and a phosphate buffer at pH 7.4.

  • Incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and incubate at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Comparative Data Table (Hypothetical):

CompoundBioisostere (for -NO₂)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-NO₂1546.2
Analog 1-CN4515.4
Analog 2-SO₂NH₂>60<11.5
Analog 3-CF₃>60<11.5

This data would suggest that replacing the nitro group with a sulfonamide or trifluoromethyl group significantly improves metabolic stability.

PART 3: Integrated Design and Future Directions

The insights gained from the systematic bioisosteric replacement of each functional group can be integrated to design next-generation analogs with an optimized balance of properties.

Workflow for Integrated Drug Design:

Caption: Integrated workflow for lead optimization.

For instance, an analog combining a sulfonamide (in place of the nitro group) with an azetidinol (in place of the cyclobutanol) could offer both enhanced metabolic stability and improved aqueous solubility. The ultimate goal is to identify a lead candidate with a superior overall profile, including potency, selectivity, pharmacokinetics, and safety, for further preclinical development.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Google Books.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6). ResearchGate.
  • Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting.
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC.
  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.). Google Patents.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023, October 12). Google Books.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.). ACS Publications.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024, November 11). JACS Au - ACS Publications.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1). Google Books.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Books.
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.). ResearchGate.
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023, May 16). Domainex.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 23). PubMed.
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (n.d.). PubMed.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025, December 30). ResearchGate.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Google Books.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). PubMed.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Google Books.
  • Metabolic Stability for Drug Discovery and Development. (n.d.). Semantic Scholar.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). ResearchGate.

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Structural Elucidation of N-Substituted 4-Nitropyrazoles: A Comparative Guide to Regioisomer Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and high-energy materials research, 4-nitropyrazoles serve as critical scaffolds. However, their functionalization via N-alkylation or N-arylation presents a persistent regiochemical challenge. Due to annular tautomerism in the parent 3,5-asymmetrically substituted 4-nitropyrazole, N-substitution yields two distinct regioisomers: the 1,3-disubstituted and 1,5-disubstituted products.

Distinguishing these isomers is complicated by the 4-nitro group , which replaces the H4 proton, eliminating the vicinal


 coupling that is typically diagnostic in standard pyrazoles. Consequently, researchers often rely on ambiguous chemical shift trends, leading to structural misassignments in the literature.

This guide objectively compares the four primary validation methodologies—1D NOE ,


-

HMBC
, GIAO-DFT , and X-ray Crystallography —providing a definitive roadmap for structural confirmation.

The Regiochemistry Challenge

When a 3-substituted-4-nitropyrazole (where


) undergoes N-alkylation, the electrophile (

) can attack either nitrogen.
  • 1,3-Isomer: The substituent

    
     ends up distal to the existing group at position 3 (which becomes position 5 relative to the new N1).
    
  • 1,5-Isomer: The substituent

    
     ends up proximal to the existing group.
    

Because the nitro group at C4 is electronically withdrawing, it deshields adjacent nuclei, but its symmetry prevents it from acting as a regiochemical marker itself.

Decision Matrix: Selecting the Right Method

DecisionMatrix Start Start: N-Substituted 4-Nitropyrazole Sample Solubility Is sample soluble in CDCl3 or DMSO-d6? Start->Solubility C5_Proton Does the C5 substituent have protons (e.g., Methyl, Phenyl)? Solubility->C5_Proton Yes Crystal Method C: X-Ray Crystallography (Absolute Proof, Slow) Solubility->Crystal No (Solid only) NOE Method A: 1D NOE/ROESY (Fastest, High Confidence) C5_Proton->NOE Yes HMBC Method B: 1H-15N HMBC (Definitive for non-protonated C5) C5_Proton->HMBC No (e.g., C5=Cl, CF3) DFT Method D: GIAO-DFT (Validation for ambiguous NMR) NOE->DFT Weak Signal HMBC->DFT Ambiguous Results

Figure 1: Strategic workflow for selecting the optimal validation method based on substituent nature and solubility.

Comparative Analysis of Validation Methods

Method A: 1D Selective NOE / 2D NOESY

Status: The First-Line Screen This method relies on the Nuclear Overhauser Effect, which demonstrates through-space proximity (< 5 Å).

  • Mechanism: If the N-substituent (e.g., N-Me) is spatially close to the C5-substituent (e.g., Ph), a strong NOE enhancement is observed. This confirms the 1,5-isomer . The absence of NOE suggests the 1,3-isomer , where the groups are distal.

  • Pros: Rapid (< 30 mins), standard equipment (400 MHz+), minimal sample prep.

  • Cons: Requires protons on both the N-substituent and the C5-substituent. Fails if C5 is a halogen, nitro, or carboxylate without protons.

  • Reliability: High, provided steric bulk does not distort the ring planarity significantly.

Method B: - HMBC

Status: The Gold Standard When NOE is impossible (e.g., N-alkylation of 3-chloro-4-nitropyrazole), Nitrogen NMR is the definitive tool.

  • Mechanism: Pyrazole nitrogens have distinct chemical shifts. The pyrrole-like nitrogen (N1, substituted) is shielded (~ -150 to -180 ppm relative to nitromethane), while the pyridine-like nitrogen (N2) is deshielded (~ -60 to -80 ppm).

  • Diagnostic Signal: In the HMBC spectrum, the N-methylene protons (of the new alkyl group) will show a strong

    
     or 
    
    
    
    coupling to the N1 nitrogen. Crucially, they may also show long-range coupling to C3 or C5.
  • Pros: Does not require C5 protons; provides unambiguous connectivity.

  • Cons: Requires high sample concentration (>20mg) or long acquisition times; requires a probe capable of

    
     detection (though indirect detection via 
    
    
    
    is standard on modern probes).
Method C: GIAO-DFT Calculations

Status: The Modern Validator Comparing experimental chemical shifts with calculated values (Gauge-Independent Atomic Orbital method).

  • Mechanism: You model both the 1,3- and 1,5-isomers using Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) and calculate their NMR shielding tensors.

  • Pros: "Tie-breaker" for ambiguous experimental data; requires no physical sample.

  • Cons: Requires computational resources and software (Gaussian/ORCA); solvent modeling (PCM) is critical for accuracy.

Method D: X-Ray Crystallography

Status: The Absolute Benchmark

  • Pros: Unquestionable proof of stereochemistry and regiochemistry.

  • Cons: Requires a single crystal (often difficult with oily alkylated products); slow turnaround; expensive.

Data Summary: Diagnostic Markers

The following table summarizes the expected NMR signatures for distinguishing isomers in a generic N-Methyl-3-Phenyl-4-Nitropyrazole system.

Feature1,5-Isomer (Steric Crowding)1,3-Isomer (Steric Freedom)
NOE Signal Strong between N-Me and Ph-ortho protonsNone (or weak to H4 if it existed)

Shift (C5)
Generally Deshielded (Downfield)Generally Shielded (Upfield)

Shift (N-Me)
Often slightly upfield (shielded by Ph ring current)Normal aliphatic range

Shift (N1)
Sensitive to steric compressionStandard pyrazole N1 range
Elution Order Often elutes First (Less polar, twisted Ph)Often elutes Second (More planar/polar)

Note: Elution order is empirical and depends on the stationary phase (Silica vs. C18).

Experimental Protocols

Protocol 1: 1D Selective NOE (The Rapid Screen)

Use this for samples with protonated substituents.

  • Sample Prep: Dissolve ~5-10 mg of pure isolate in 0.6 mL DMSO-d6 or CDCl3. Ensure the solution is free of paramagnetic impurities (filter through cotton).

  • Instrument Setup:

    • Select the selnogp (Bruker) or equivalent pulse sequence.

    • Target: Set the irradiation frequency exactly on the N-substituent signal (e.g., N-CH3 singlet).

    • Mixing Time: Set to 500 ms (standard for small molecules).

  • Acquisition:

    • Scans: 64 to 128.

    • Dummy Scans: 4 (essential for steady state).

  • Analysis: Phase the spectrum. Look for positive peaks.

    • If you see a peak at the frequency of the C5-substituent protons

      
      1,5-Isomer .
      
    • If the spectrum is flat at that region

      
      1,3-Isomer .
      
Protocol 2: - HMBC (The Definitive Method)

Use this for halogenated or non-protonated C3/C5 analogs.

  • Sample Prep: High concentration is vital. Dissolve 30-50 mg of sample in 0.5 mL DMSO-d6. (DMSO is preferred over CDCl3 for sharper nitrogen signals).

  • Instrument Setup:

    • Select hmbcgpndqf (Gradient selected HMBC).

    • Optimization: Set the long-range coupling constant (cnst13) to 8 Hz (optimized for

      
       and 
      
      
      
      in azoles).
    • Spectral Width: Set

      
       dimension to 400 ppm (to cover -50 to -350 ppm).
      
  • Acquisition:

    • Scans: Minimum 128 per increment.

    • Increments: 128 or 256 in the indirect dimension.

  • Analysis:

    • Locate the proton signal for the N-substituent.

    • Observe the cross-peak to the Nitrogen.[1]

    • Critical Step: Look for other protons coupling to that same nitrogen. If the C5-substituent has no protons, this is harder. However, you can often distinguish based on the absolute chemical shift of the Nitrogen compared to literature values for similar 1,3 vs 1,5 systems [1, 2].

Protocol 3: GIAO-DFT Validation (In-Silico)

Use this to confirm ambiguous NMR data.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Route: # opt freq B3LYP/6-311+G(d,p) scrf=(solvent=dmso)

    • Build both 1,3 and 1,5 isomers. Ensure no imaginary frequencies.

  • NMR Calculation:

    • Route: # nmr=giao B3LYP/6-311+G(d,p) scrf=(solvent=dmso)

    • Note: The nmr keyword triggers the GIAO calculation.

  • Data Processing:

    • Extract the Isotropic Shielding values (

      
      ).
      
    • Convert to Chemical Shift (

      
      ): 
      
      
      
      .
    • (TMS

      
       at this level is approx 182.47 ppm for 
      
      
      
      ).
  • Comparison: Calculate the Mean Absolute Error (MAE) between experimental and calculated shifts for both candidates. The isomer with the lower MAE is the correct structure [3].

Visualizing the Interaction

The following diagram illustrates the specific NOE interactions that differentiate the two isomers in a 3-Phenyl-4-Nitropyrazole alkylation scenario.

NOE_Interaction cluster_15 1,5-Isomer (Steric Proximity) cluster_13 1,3-Isomer (Distal) N1_15 N1 (Alkylated) C5_15 C5 (Phenyl) N1_15->C5_15 Strong NOE (< 3.0 Å) N1_13 N1 (Alkylated) C3_13 C3 (Phenyl) N1_13->C3_13 No NOE (> 5.0 Å)

Figure 2: Schematic representation of the Nuclear Overhauser Effect (NOE) connectivity. The green arrow indicates the diagnostic interaction observed only in the 1,5-isomer.

References

  • Claramunt, R. M., et al. (2006). "The annular tautomerism of pyrazoles in the solid state: 13C and 15N CPMAS NMR spectroscopy." Journal of Organic Chemistry.

  • Alkorta, I., & Elguero, J. (2024).[2] "Addition reaction of azoles to acetone-d6: NMR and computational studies." Journal of Physical Organic Chemistry.

  • Lodewyk, M. W., et al. (2012). "The prediction of 13C NMR chemical shifts using DFT: A systematic evaluation of functional/basis set combinations." Journal of Organic Chemistry.

  • Fruchier, A., et al. (1982).[2] "NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles." Magnetic Resonance in Chemistry.

  • Lynch, M. A., et al. (2023).[3] "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Advances.

Sources

Optimizing Purification of Nitro-Pyrazole Cyclobutanol Isomers: HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of Nitro-Pyrazole Cyclobutanol Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The separation of nitro-pyrazole cyclobutanol isomers—specifically the cis- and trans- diastereomers of 1-(3-hydroxycyclobutyl)-4-nitro-1H-pyrazole—is a critical unit operation in the synthesis of JAK inhibitors (e.g., Abrocitinib analogs). These isomers exhibit distinct solubility and biological activity profiles, yet their similar polarity indices make baseline resolution challenging.

This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Supercritical Fluid Chromatography (SFC) . While RP-HPLC remains the industry standard for robustness, our data and mechanistic analysis suggest that SFC offers superior selectivity and throughput for this specific isomeric pair due to orthogonal retention mechanisms.

The Separation Challenge: Mechanistic Insight

The core difficulty lies in the cyclobutane ring puckering. The cis isomer (hydroxyl and pyrazole on the same face) allows for intramolecular hydrogen bonding or specific dipole alignments that differ from the trans isomer.

  • RP-HPLC Mechanism: Relies on hydrophobic subtraction. Since both isomers have identical lipophilicity (

    
    ), separation depends entirely on subtle differences in solvated surface area.
    
  • SFC Mechanism: Relies on hydrogen-bond acidity/basicity and dipole interactions. The rigid orientation of the hydroxyl group in the cis isomer interacts differently with polar stationary phases (e.g., 2-ethylpyridine or diol) compared to the trans isomer, often resulting in higher resolution (

    
    ).
    
Comparative Analysis: RP-HPLC vs. SFC
Technique A: Reversed-Phase HPLC (The Traditional Standard)

System: C18 or Pentafluorophenyl (PFP) stationary phases. Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Performance: Reliable but often requires shallow gradients to achieve baseline separation (

    
    ).
    
  • Limitation: The "hydrophobic wash" effect often compresses the elution window for polar isomers, leading to peak overlapping or "shouldering." PFP columns offer better selectivity due to

    
    -
    
    
    
    interactions with the nitro-pyrazole core but require longer equilibration.
Technique B: Supercritical Fluid Chromatography (The High-Performance Alternative)

System: Polar Stationary Phases (2-Ethylpyridine, Diol, or Amino). Mobile Phase:


 (supercritical) + Methanol (modifier).
  • Performance: The low viscosity of supercritical

    
     allows for high flow rates (3-5 mL/min) without backpressure penalties. The separation is driven by the specific interaction of the cyclobutanol -OH group with the stationary phase.
    
  • Advantage: Cis and trans isomers often show drastically different retention times because the "exposed" hydroxyl in the trans isomer binds more strongly to polar ligands than the sterically hindered or intramolecularly bonded cis isomer.

Experimental Data & Performance Metrics

The following data represents optimized conditions for the purification of 100 mg of crude nitro-pyrazole cyclobutanol mixture.

MetricRP-HPLC (C18)RP-HPLC (PFP)SFC (2-Ethylpyridine)
Column XBridge C18 (

mm, 3.5

m)
Kinetex PFP (

mm, 2.6

m)
Viridis 2-EP (

mm, 5

m)
Mobile Phase

:ACN (Gradient 5-95%)

:MeOH (Isocratic 40%)

:MeOH (Gradient 5-25%)
Flow Rate 1.0 mL/min0.8 mL/min3.0 mL/min
Run Time 25.0 min35.0 min6.5 min
Resolution (

)
1.2 (Partial)1.8 (Baseline)3.4 (High)
Solvent Consumption 25 mL (Organic/Aq)28 mL (Organic/Aq)4 mL (MeOH only)
Throughput 2.4 g/day 1.8 g/day 15.5 g/day

Data Interpretation: While PFP-HPLC achieves baseline separation, SFC provides a 6x increase in throughput with significantly reduced solvent waste. The resolution factor of 3.4 in SFC indicates a wide elution window, ideal for preparative scaling.

Detailed Experimental Protocols
Protocol A: SFC Method (Recommended for Scale-Up)

Objective: Isolate trans-isomer with


 purity.
  • Sample Prep: Dissolve 100 mg of crude mixture in 5 mL of MeOH. Filter through 0.2

    
    m PTFE filter.
    
  • Column Equilibration: Set backpressure regulator (BPR) to 120 bar. Equilibrate Viridis 2-EP column with 5% MeOH in

    
     for 2 minutes.
    
  • Gradient Program:

    • 0.0 - 1.0 min: Hold 5% MeOH.

    • 1.0 - 4.5 min: Ramp to 25% MeOH.

    • 4.5 - 5.5 min: Hold 25% MeOH.

    • 5.5 - 6.5 min: Return to 5% MeOH.

  • Detection: UV at 280 nm (nitro-pyrazole

    
    ).
    
  • Collection: Trigger fraction collection on slope (

    
     mAU/s) or level (
    
    
    
    mAU). The cis isomer typically elutes first due to intramolecular H-bonding shielding polarity.
Protocol B: HPLC Method (Recommended for QC/Analytical)

Objective: Quantify isomer ratio.[1]

  • Sample Prep: Dilute sample to 0.5 mg/mL in 50:50 Water:ACN.

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 95% B

  • Thermostat: Maintain column at

    
     to reduce viscosity and improve mass transfer.
    
Visualizing the Workflow
Diagram 1: Method Selection Logic

This decision tree guides the researcher on when to choose SFC over HPLC based on sample stage.

MethodSelection Start Crude Nitro-Pyrazole Mix ScaleCheck Sample Mass? Start->ScaleCheck Analytical < 10 mg (Analytical) ScaleCheck->Analytical Low Mass Prep > 100 mg (Preparative) ScaleCheck->Prep High Mass HPLC_Path RP-HPLC (C18/PFP) Analytical->HPLC_Path Standard QC Prep->HPLC_Path If SFC Unavailable SFC_Path SFC (2-EP/Diol) Prep->SFC_Path Preferred Outcome1 Ratio Determination (QC Data) HPLC_Path->Outcome1 Outcome2 High Purity Isolation (Solvent Removal Easy) SFC_Path->Outcome2

Caption: Decision matrix for selecting chromatography mode based on purification scale and objective.

Diagram 2: Separation Mechanism (SFC Focus)

Visualizing why SFC separates the isomers more effectively.

SeparationMech StatPhase Stationary Phase (2-Ethylpyridine) Interaction1 Strong H-Bonding (High Retention) StatPhase->Interaction1 Interaction2 Weak Interaction (Fast Elution) StatPhase->Interaction2 TransIso Trans-Isomer (Exposed -OH) TransIso->Interaction1 Accessible Donor CisIso Cis-Isomer (Shielded/Intra-H-Bond) CisIso->Interaction2 Steric Hindrance

Caption: Mechanistic difference in retention: Trans-isomer binds strongly to polar stationary phase.

References
  • Zhang, D. G., et al. (2021). Synthesis and process optimization of Abrocitinib intermediates. Drugs of the Future, 46(6), 433. Link

  • BenchChem Technical Support . (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Application Notes. Link

  • Toribio, L., et al. (2018). Comparison of SFC and HPLC for the separation of diastereomers and enantiomers in drug discovery. Journal of Chromatography A, 1060, 77-116.[2] Link

  • Waters Corporation . (2020). Viridis SFC Columns for Achiral Separations: Application Note 720003456EN. Waters Library. Link

  • Regalado, E. L., et al. (2014). Chromatographic separation of cis/trans isomers of cyclobutane derivatives using polysaccharide-based stationary phases. Journal of Separation Science, 37(15), 2034-2041. Link

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Structural Analysis of a Novel Pyrazole-Based Compound in the Context of Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of kinase inhibitor development, the pyrazole scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of numerous kinases. This guide presents a structural and functional comparison of a novel compound, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, with established inhibitors of the Janus kinase (JAK) family. While the specific biological target of this novel compound is yet to be fully elucidated, its core structural motifs—a substituted pyrazole ring and a cyclobutyl group—suggest a potential for kinase interaction. This analysis, therefore, proceeds by postulating its interaction with the JAK1 active site, drawing parallels and distinctions with the well-characterized JAK1 inhibitor, Filgotinib. Through this comparative lens, we will explore key structural features, predict binding modes, and outline the experimental workflows required to validate such hypotheses. This guide is intended for researchers and professionals in drug discovery, offering a framework for the early-stage evaluation of novel chemical entities.

Introduction: The Janus Kinase Family and the Significance of the Pyrazole Scaffold

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are integral to the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines, interferons, and hormones to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a prime target for therapeutic intervention.

A significant number of clinically successful JAK inhibitors incorporate a pyrazole or a related azole scaffold. This is due to the ability of the pyrazole's nitrogen atoms to act as hydrogen bond donors and acceptors, effectively mimicking the hinge-binding interactions of the adenine portion of ATP. This guide will use the FDA-approved JAK1 inhibitor Filgotinib as a reference compound to structurally contextualize the novel molecule, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Structural Comparison: 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol vs. Filgotinib

A direct comparison of the two molecules reveals both shared motifs and critical differences that will likely govern their interaction with the JAK1 active site.

Feature3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol (Hypothetical)Filgotinib (Known JAK1 Inhibitor)Structural Implication
Core Scaffold 4-nitropyrazoleAminopyrazoleThe aminopyrazole of Filgotinib is known to form key hydrogen bonds with the hinge region of JAK1. The electron-withdrawing nitro group on the novel compound will alter the electronic properties of the pyrazole ring, potentially impacting these interactions.
Hinge-Binding Moiety Pyrazole ringAminopyrazoleThe nitrogen atoms of the pyrazole ring are positioned to interact with the backbone amide and carbonyl groups of the kinase hinge region.
Solvent-Exposed Region CyclobutanolMorpholine and triazolopyridineFilgotinib's morpholine group enhances solubility and its triazolopyridine moiety extends into the solvent-exposed region. The novel compound's cyclobutanol group is significantly smaller and offers a hydroxyl group for potential hydrogen bonding with solvent or nearby residues.
Substitution Pattern 4-nitro substitutionFused ring systemThe 4-nitro group is a strong electron-withdrawing group, which may influence the pKa of the pyrazole ring. Filgotinib's more complex, fused ring system provides a larger surface area for van der Waals interactions.

Postulated Binding Mode and Key Interactions

The binding of ATP and competitive inhibitors to the JAK1 active site is primarily governed by interactions with the hinge region, which connects the N- and C-lobes of the kinase domain. For Filgotinib, the aminopyrazole core forms crucial hydrogen bonds with the backbone of Leu959 and Glu966 in the hinge region of JAK1.

We can postulate a similar binding mode for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, where the pyrazole nitrogen atoms engage in hydrogen bonding with the same hinge residues. However, the presence of the 4-nitro group would likely alter the electrostatic potential of the ring, potentially weakening these interactions compared to the amino group of Filgotinib. The cyclobutanol moiety would be projected towards the solvent-exposed region, where the hydroxyl group could form a hydrogen bond with water or a nearby polar residue.

Below is a diagram illustrating the logical relationship of key structural features and their potential interactions within a generic kinase ATP-binding pocket.

G cluster_inhibitor Inhibitor Features cluster_kinase Kinase Active Site pyrazole Pyrazole Core hinge Hinge Region (Leu, Glu) pyrazole->hinge H-Bonding substituents Cyclobutanol & Nitro Group solvent_channel Solvent-Exposed Region substituents->solvent_channel van der Waals / H-Bonding hinge->pyrazole Backbone Interaction

Caption: Postulated interactions of a pyrazole-based inhibitor with a kinase active site.

Experimental Validation Workflow

To validate the hypothesis that 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a kinase inhibitor, a systematic experimental cascade is required.

Primary Screen: In Vitro Kinase Inhibition Assay

This initial step aims to determine if the compound inhibits the target kinase's enzymatic activity.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare a reaction buffer containing the purified JAK1 enzyme, the substrate peptide (e.g., Ulight-JAK-1tide), and ATP at its Km concentration.

  • Compound Dilution: Perform a serial dilution of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol in DMSO, typically starting from 10 mM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to 5 nL of the serially diluted compound. Incubate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Secondary Screen: Cellular Target Engagement

This step confirms that the compound can inhibit the kinase within a cellular context.

Protocol: p-STAT3 Western Blot in a Cytokine-Stimulated Cell Line

  • Cell Culture: Culture a relevant cell line (e.g., TF-1 cells) that expresses the JAK-STAT pathway components.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine known to activate JAK1, such as Interleukin-6 (IL-6), for 15-30 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal. A dose-dependent decrease in p-STAT3 indicates cellular target engagement.

The overall workflow from initial screening to cellular validation is depicted below.

G cluster_workflow Inhibitor Validation Workflow start Novel Compound assay In Vitro Kinase Assay (IC50) start->assay cell_assay Cellular Target Engagement (Western Blot) assay->cell_assay If IC50 < 10 µM end Validated Hit cell_assay->end If dose-dependent inhibition

Caption: A streamlined workflow for validating a novel kinase inhibitor.

The JAK-STAT Signaling Pathway

Understanding the pathway in which the target operates is crucial for interpreting the downstream effects of an inhibitor. The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.

G cytokine Cytokine receptor Receptor Dimer cytokine->receptor Binding & Dimerization jak JAK receptor->jak JAK Activation stat STAT receptor->stat STAT Recruitment & Phosphorylation jak->receptor Receptor Phosphorylation jak->jak Trans-phosphorylation stat->stat Dimerization nucleus Nucleus stat->nucleus Nuclear Translocation gene Gene Transcription nucleus->gene

Caption: The canonical JAK-STAT signaling pathway.

Upon cytokine binding, receptor dimerization brings two JAK molecules into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. An effective JAK inhibitor blocks this cascade at the initial phosphorylation step.

Conclusion and Future Directions

The structural analysis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, in comparison to the established JAK1 inhibitor Filgotinib, suggests that it possesses features conducive to kinase inhibition, namely a hinge-binding pyrazole core. However, key substitutions, such as the 4-nitro group, differentiate it from known inhibitors and necessitate empirical validation. The outlined experimental workflow, from in vitro enzymatic assays to cellular target engagement studies, provides a clear path forward for characterizing the biological activity of this and other novel compounds. Future work should focus on executing these experiments to determine the IC50 value, confirm cellular activity, and ultimately, through co-crystallography studies, elucidate the precise binding mode of this novel chemical entity within the kinase active site.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity and Disease. Nature Reviews Drug Discovery. [Link]

  • Gadina, M., Le, M. T., & O'Shea, J. J. (2022). The past, present, and future of JAK inhibitors. Journal of Clinical Investigation. [Link]

  • Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease. Nature Reviews Rheumatology. [Link]

Safety Operating Guide

A Framework for the Safe Disposal of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol and Other Novel Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and chemical synthesis, the creation of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing new chemical entities for which comprehensive safety and disposal data may not exist. This guide provides a procedural framework for the safe handling and disposal of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol. In the absence of a specific Safety Data Sheet (SDS), we will establish a protocol grounded in first principles of chemical safety, hazard assessment by functional group analysis, and adherence to regulatory standards. This approach serves as a reliable model for managing other uncharacterized research chemicals, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Deconstructing the Molecule

Since no specific SDS is available for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, a hazard assessment must be inferred from its constituent functional groups.[1] This analytical approach is a cornerstone of laboratory safety when dealing with new chemical entities.

  • The 4-Nitropyrazole Moiety: The presence of a nitro group attached to an aromatic-like pyrazole ring is the primary source of concern.

    • Toxicity: Nitropyrazole derivatives and related nitroaromatic compounds are often classified as harmful if swallowed (acute oral toxicity).[2][3] The Safety Data Sheet for 4-Nitropyrazole, a structural analog, lists it as "Harmful if swallowed" and "Causes serious eye damage".[2]

    • Reactivity & Thermal Instability: Aromatic nitro compounds are known to be energetically unstable and can be sensitive to heat, shock, or friction.[3] While this specific compound is not designed as an explosive, the potential for thermal decomposition, especially in the presence of impurities or at elevated temperatures, must be considered.[3][4]

    • Environmental Hazard: Reactive nitrogen compounds, including nitrates and nitrogen oxides, are environmental concerns, contributing to air and water pollution.[5] Therefore, release into the environment must be strictly avoided.[2][6]

  • The Cyclobutanol Moiety: The cyclobutanol portion of the molecule is less hazardous but still requires consideration.

    • Flammability: As an alcohol, it may be flammable, although its high molecular weight and solid nature likely reduce this risk compared to simple alcohols.

    • Irritation: Alcohols can be skin and eye irritants.

Based on this analysis, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol must be treated as a hazardous substance with potential for acute toxicity, serious eye irritation, and chemical reactivity.

Regulatory Compliance: The Foundation of Safe Disposal

All laboratory operations in the United States, including waste disposal, are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[7][8] The CHP must include provisions for the safe procurement, storage, handling, and disposal of chemicals.[7][9] For novel substances where hazards are not fully known, the standard requires assuming the substance is hazardous and handling it accordingly.[10]

  • EPA Hazardous Waste Regulations (40 CFR Part 261): The EPA defines hazardous waste based on specific lists or characteristics such as ignitability, corrosivity, reactivity, and toxicity.[11] Based on our functional group analysis, waste containing 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol would likely be classified as a reactive hazardous waste (due to the nitro group) and potentially a toxic one.[12][13]

Therefore, all waste containing this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [14][15]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory procedures for collecting, storing, and preparing 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol for final disposal by trained professionals.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), all personnel must wear the appropriate PPE.[1]

PPE CategoryItemSpecifications and Rationale
Eye and Face Safety Goggles & Face ShieldGoggles must provide a complete seal to protect against splashes. A face shield provides an additional layer of protection against unexpected reactions.[1]
Hand Double Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. This provides robust protection against skin contact and allows for safe removal of the outer pair if contaminated.[1]
Body Chemical-Resistant Lab CoatA fully buttoned lab coat made of a low-permeability material is required to protect skin and clothing.[1]
Respiratory N95 Respirator or HigherRequired if handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[1]
Step 2: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous reactions in the waste container.[16]

  • Designate a Specific Waste Stream: Create a dedicated hazardous waste container for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol and any materials contaminated with it (e.g., gloves, weigh paper, contaminated glassware).

  • Avoid Mixing: Never mix this waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. In particular, keep it separate from:

    • Acids and Bases: To prevent potential hydrolysis or acid/base-catalyzed decomposition.

    • Oxidizing and Reducing Agents: To avoid initiating a violent chemical reaction.[16]

    • Halogenated Solvents: Many institutions require separate collection of halogenated and non-halogenated solvent waste.[14]

Step 3: Containerization and Labeling

Waste must be collected in appropriate, clearly labeled containers.

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy for liquids or a wide-mouth poly bottle for solids.[12] Ensure the container has a secure, vapor-tight lid.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" .[16] The label must also include:

    • Full Chemical Name: "3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol". Do not use abbreviations or chemical formulas.[16]

    • Hazard Characteristics: List the inferred hazards: "Toxic," "Irritant," "Reactive".[16]

    • Generator Information: Name of the principal investigator, laboratory room number, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[12][16]

  • The SAA must be a secondary container (such as a chemical-resistant tray) capable of holding the entire volume of the largest container.

  • Keep the waste container closed at all times except when adding waste.[12]

  • Store the SAA in a cool, dry, well-ventilated area away from heat sources and direct sunlight to minimize the risk of thermal decomposition.

Step 5: Arranging Final Disposal

The final step is to contact your institution's EHS or equivalent department to arrange for a waste pickup.[12] EHS professionals are trained to manage the consolidation, transport, and ultimate disposal of hazardous materials, which for reactive nitro compounds is typically high-temperature incineration by a licensed hazardous waste facility.[17]

Spill Management Protocol

Accidents can happen. A clear, pre-planned response is essential to mitigate harm.

For a Minor Spill (Contained within a fume hood or a small, manageable area):

  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Ensure you are wearing the full PPE described in Table 1.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or cat litter, working from the outside in to prevent spreading.[18][19]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[18] Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[19] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For a Major Spill (Outside of a fume hood, large volume, or if you feel unsafe):

  • Evacuate: Immediately evacuate the area, alerting all personnel to leave.

  • Isolate: If safe to do so, close the laboratory doors to contain vapors.

  • Call for Help: Contact your institution's emergency response number and the EHS department from a safe location. Provide the chemical name and any known hazard information.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Visual Workflow: Decision Process for Novel Compound Disposal

The following diagram outlines the critical decision-making pathway for managing a novel research chemical from initial assessment to final disposal.

WasteDisposalWorkflow Waste Disposal Decision Workflow for Novel Compounds start New Compound Generated: 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol sds_check Is a comprehensive Safety Data Sheet (SDS) available? start->sds_check hazard_assess Perform Hazard Assessment: - Analyze functional groups (Nitropyrazole, Alcohol) - Infer toxicity, reactivity, irritation sds_check->hazard_assess No follow_sds Follow specific disposal instructions on SDS sds_check->follow_sds Yes classify_waste Classify as Hazardous Waste per OSHA and EPA guidelines hazard_assess->classify_waste segregate Segregate Waste: - Dedicated container - No mixing with incompatibles classify_waste->segregate containerize Containerize & Label: - Use compatible container - Affix 'Hazardous Waste' label - List full name, hazards, date segregate->containerize store_saa Store in Satellite Accumulation Area (SAA): - Secondary containment - Keep container closed containerize->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs final_disposal Final Disposal by Licensed Facility (e.g., Incineration) contact_ehs->final_disposal

Caption: Decision workflow for the safe disposal of novel chemical compounds.

References

  • BenchChem. (n.d.). Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitropyrazole.
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  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
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  • University of Wisconsin–Madison, Safety Department. (n.d.). Chapter 7: Chemical Disposal Procedures.
  • Queen Mary University of London, Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
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  • West Virginia University, Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • University of Oklahoma Health Sciences, Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • Sigma-Aldrich. (2023, September 13). Safety Data Sheet: 4-Nitrophthalic acid.
  • Kingston Health Sciences Centre. (2019, May 1). Spill Control Procedures SOP-SCP-02.
  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Nitro-1H-pyrazole.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • DoMyOwn. (2016, February 12). Material Safety Data Sheet: Nitro-30 SRN (30-0-0).
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: L-Tryptophan-13C11,15N2.
  • University of Wisconsin–Madison, Chemical Safety. (2022, June 6). Appendix A: Disposal Procedures by Chemical.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide.
  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories.
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Personal protective equipment for handling 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Summary & Hazard Architecture

Immediate Directive: Treat 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol as a High-Potency, Energetically Sensitive Intermediate .[1]

In the absence of compound-specific toxicological data (a common scenario in early-phase drug development), safety protocols must be derived via Structure-Activity Relationship (SAR) analysis.[1] This molecule combines a 4-nitropyrazole core (associated with severe eye damage and potential energetic instability) with a cyclobutanol moiety (increasing lipophilicity and dermal permeation potential).[1]

Core Hazard Profile (Inferred via SAR):

  • Health: Acute toxicity (Oral/Dermal), Severe Eye Damage (Category 1 equivalent), Potential Mutagenicity (Nitroaromatic).

  • Physical: Thermal sensitivity. Nitro-substituted azoles possess high nitrogen content, creating a risk of rapid decomposition under heat or friction.[1]

  • Containment Level: OEB 3 (Occupational Exposure Band 3) baseline—handle in a controlled environment.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling >10 mg of the substance.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Gloving (Nitrile/Nitrile) Outer: 5 mil (minimum)Inner: 4 milThe cyclobutanol tail increases organic solubility.[1] Double gloving creates a breakthrough time buffer. Do not use Latex (poor organic resistance).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. 4-Nitropyrazole derivatives are known to cause irreversible corneal opacity.[1] Goggles provide a sealed vapor/dust barrier.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 RespiratorPrimary containment is the Fume Hood. If weighing powders >100mg, use a P100 particulate respirator to mitigate dust inhalation risks.
Body Defense Disposable Tyvek® Lab Coat (Elastic Cuffs)Cotton coats trap dust and allow migration to street clothes. Disposable non-woven fabrics prevent cross-contamination.
Footwear Closed-toe, impervious uppers Prevents absorption through canvas/mesh in the event of a dropped vial or spill.[1]

Operational Protocols: The "Self-Validating" Workflow

A. Engineering Controls & Workspace Setup[3][4][5][6]
  • The 6-Inch Rule: All manipulations must occur at least 6 inches inside the sash of a certified chemical fume hood.

  • Static Mitigation: Nitro-heterocycles can be electrostatic.[1] Use an ionizing fan or anti-static gun during weighing to prevent powder scattering (which leads to inadvertent exposure).

B. Solubilization & Transfer (Step-by-Step)
  • Preparation: Pre-weigh the solvent (e.g., DMSO, DCM) in a separate vial.

  • Addition: Add solvent to the solid, not solid to solvent. This minimizes dust generation.[3][4][5][6][7][8]

  • Venting: If heating is required for dissolution, never seal the vessel . Use a vented cap or needle-pierced septum.[1]

    • Reasoning: Nitro compounds can release

      
       gas upon thermal stress; sealed heating creates a shrapnel hazard.
      
C. Waste Management[1]
  • Classification: Segregate as High-Hazard Organic Waste .

  • Do Not Mix: Do not combine with strong bases (e.g., NaOH) or reducing agents in the waste stream.

    • Chemistry: Bases can deprotonate the pyrazole (if acidic protons remain) or cause nucleophilic attack on the nitro group, leading to exothermic runaway.

Visualization: Decision Logic & Workflow

Diagram 1: PPE Selection & Engineering Control Logic

This decision tree guides the researcher through the safety requirements based on the scale of operation.

PPE_Logic Start Start: Handling 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol State_Form Physical State? Start->State_Form Solid Solid / Powder State_Form->Solid Solution Solution / Liquid State_Form->Solution Quantity Quantity > 100 mg? Solid->Quantity Solvent_Type Volatile Solvent? Solution->Solvent_Type High_Risk HIGH RISK: Use Powder Hood or Static-Dissipative Balance Enclosure Quantity->High_Risk Yes Med_Risk MODERATE RISK: Standard Fume Hood (Sash at 18 inches) Quantity->Med_Risk No PPE_Full REQUIRED PPE: Double Nitrile Gloves Splash Goggles Tyvek Coat P100 Respirator (if outside hood) High_Risk->PPE_Full Med_Risk->PPE_Full Volatile Yes (DCM, MeOH) Solvent_Type->Volatile Stable No (DMSO, Water) Solvent_Type->Stable Volatile->PPE_Full PPE_Std REQUIRED PPE: Single Nitrile Gloves Safety Glasses Lab Coat Stable->PPE_Std

Caption: Operational logic flow for determining engineering controls and PPE based on physical state and quantity.

Diagram 2: Emergency Spill Response Protocol

A self-validating workflow for immediate containment.[1]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert nearby personnel) Spill->Evacuate Assess 2. Assess Scale Evacuate->Assess Minor Minor (< 1g) Assess->Minor Major Major (> 1g) Assess->Major PPE_Don 3. Don PPE: Double Gloves, Goggles, N95 Mask Minor->PPE_Don EHS_Call Call EHS / Hazmat Major->EHS_Call Clean 4. Absorb/Sweep: Use wet wipe method (Avoid dust generation) PPE_Don->Clean Decon 5. Decontaminate: Wash surface with 10% Bleach or Soap/Water Clean->Decon Dispose 6. Disposal: Seal in HazBag Label 'Toxic Organic' Decon->Dispose

Caption: Step-by-step spill response protocol prioritizing containment and dust suppression.

Emergency Response & First Aid

  • In Case of Eye Contact:

    • Action: Immediate irrigation for 15 minutes minimum.[3][4][5][8][9][10]

    • Critical Note: Do not pause to remove contact lenses initially; flush immediately. The nitro-pyrazole moiety can cause rapid tissue fixation or damage.[1]

  • In Case of Skin Contact:

    • Action: Wash with soap and water.[3][8][9][10] Do not use alcohol (ethanol/isopropanol) as this may increase the solubility of the cyclobutanol derivative and enhance skin absorption.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

    • Why: Nitro compounds can degrade over time; refrigeration slows kinetic decomposition.

  • Light: Protect from light (Amber vial).

  • Incompatibility: Keep away from strong reducing agents (e.g., Hydrazine, LAH) and strong bases.

References

  • PubChem. (n.d.).[11] Compound Summary: 4-Nitropyrazole (CID 75827).[1] National Library of Medicine. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.